molecular formula C6H7NO4S B1666330 3-Amino-4-hydroxybenzenesulfonic acid CAS No. 98-37-3

3-Amino-4-hydroxybenzenesulfonic acid

Cat. No.: B1666330
CAS No.: 98-37-3
M. Wt: 189.19 g/mol
InChI Key: ULUIMLJNTCECJU-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybenzenesulfonic acid (CAS 98-37-3) is an aromatic sulfonic acid derivative that serves as a versatile building block in organic synthesis and materials science research. Its molecular structure, featuring amine, hydroxyl, and sulfonic acid functional groups, allows it to act as a precursor for a novel series of Schiff base compounds . These synthesized Schiff bases demonstrate significant potential as colorimetric chemosensors, exhibiting selective visual and UV-Vis spectroscopic responses to the presence of various anions, including fluoride, cyanide, and acetate, in solution . Beyond its sensing applications, research indicates that Schiff bases derived from this compound possess notable biological activities. Studies have investigated their antimicrobial and DNA binding properties . Furthermore, some derivatives have displayed potent antioxidant activity, in one case exceeding the efficacy of the standard antioxidant butylated hydroxytoluene (BHT) in the DPPH free radical assay . The compound is also relevant in the development of advanced materials, with its photophysical properties and charge transfer dynamics being characterized by techniques such as femtosecond transient absorption spectroscopy and density functional theory (DFT) calculations . This compound is offered as a solid and should be stored in a cool, dark place . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-hydroxybenzenesulfonic acid
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InChI

InChI=1S/C6H7NO4S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H,9,10,11)
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InChI Key

ULUIMLJNTCECJU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)O
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Molecular Formula

C6H7NO4S
Record name 2-AMINOPHENOL-4-SULFONIC ACID
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DSSTOX Substance ID

DTXSID5024500
Record name 2-Amino-1-phenol-4-sulfonic acid
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Molecular Weight

189.19 g/mol
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Physical Description

Rhombic brown crystals. (NTP, 1992), Brown solid; [CAMEO] Dark brown crystalline solid; [Sigma-Aldrich MSDS]
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
Record name 2-AMINOPHENOL-4-SULFONIC ACID
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CAS No.

98-37-3
Record name 2-AMINOPHENOL-4-SULFONIC ACID
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Melting Point

greater than 572 °F (decomposes) (NTP, 1992)
Record name 2-AMINOPHENOL-4-SULFONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-4-hydroxybenzenesulfonic Acid from o-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-4-hydroxybenzenesulfonic acid, a crucial intermediate in the pharmaceutical and dye industries. The primary synthesis route detailed herein involves the direct sulfonation of o-aminophenol. This document offers detailed experimental protocols, quantitative analysis of reaction parameters, and a discussion of potential byproducts, purification techniques, and analytical methods.

Reaction Overview

The synthesis of this compound from o-aminophenol is primarily achieved through an electrophilic aromatic substitution reaction, specifically sulfonation. In this reaction, o-aminophenol is treated with a sulfonating agent, typically concentrated sulfuric acid or fuming sulfuric acid (oleum), to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The amino (-NH₂) and hydroxyl (-OH) groups on the o-aminophenol ring are ortho, para-directing activators. The sulfonation is generally directed to the position para to the hydroxyl group and meta to the amino group, resulting in the desired product.[1]

The overall chemical transformation is as follows:

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from o-aminophenol based on established laboratory procedures.

Sulfonation using Concentrated Sulfuric Acid

This protocol is adapted from a patented industrial synthesis method.[1]

Materials:

  • o-Aminophenol (100 g, 0.92 mol)

  • 98% Sulfuric Acid (200 mL, 3.68 mol)

  • 30% Sodium Hydroxide (B78521) solution

  • Ice bath

  • Heating mantle with magnetic stirrer

  • Reaction flask (500 mL)

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL reaction flask equipped with a magnetic stirrer, add 200 mL of 98% sulfuric acid.

  • Slowly add 100 g of o-aminophenol to the sulfuric acid with constant stirring. The addition should be done in portions to control the initial exothermic reaction.

  • Heat the reaction mixture to a temperature of 50-60 °C using a heating mantle.

  • Maintain the reaction at this temperature for approximately 5 hours with continuous stirring.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the o-aminophenol content is less than 1%.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice to precipitate the product.

  • Filter the crude this compound using a Buchner funnel.

  • Wash the filter cake with cold water to remove excess sulfuric acid.

  • For purification and conversion to the sodium salt, the crude acid is dissolved in water and neutralized with a 30% sodium hydroxide solution to a pH of 7.

  • The resulting solution can be further purified by recrystallization.

  • Dry the purified product under vacuum.

Sulfonation using Fuming Sulfuric Acid (Oleum)

An alternative method involves the use of fuming sulfuric acid, which is a more potent sulfonating agent.[2]

Materials:

  • o-Aminophenol

  • Pure Sulfuric Acid

  • 65% Fuming Sulfuric Acid (Oleum)

  • Ice bath

  • Reaction flask with a dropping funnel

Procedure:

  • Dissolve o-aminophenol in pure sulfuric acid at a temperature between 5-35 °C in a reaction flask.

  • Cool the mixture in an ice bath.

  • Slowly add 65% fuming sulfuric acid dropwise to the reaction mixture while maintaining the temperature between 5-35 °C.

  • After the addition is complete, continue stirring for a specified period to ensure complete sulfonation.

  • The work-up and purification steps are similar to the concentrated sulfuric acid method.

Data Presentation

The following table summarizes the quantitative data obtained from the synthesis of this compound under different conditions.

ParameterMethod 1: Concentrated H₂SO₄[1]Method 2: Fuming H₂SO₄[2]
Starting Material o-Aminophenolo-Aminophenol
Sulfonating Agent 98% Sulfuric Acid65% Fuming Sulfuric Acid
Molar Ratio (o-aminophenol:H₂SO₄) 1 : 4Not specified
Reaction Temperature 50-60 °C5-35 °C
Reaction Time ~ 5 hoursNot specified
Product Form Sodium SaltAcid
Yield 90%Not specified
Purity (HPLC) 98%Not specified
Appearance Near-white crystalNot specified

Byproducts and Purification

The sulfonation of o-aminophenol can lead to the formation of several byproducts. Understanding and controlling these impurities is critical for obtaining a high-purity final product.

Potential Byproducts:

  • Isomeric Products: Although the primary product is this compound, other isomers may form to a lesser extent.

  • Disubstituted Products: Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times), disulfonation of the aromatic ring can occur.

  • Oxidation Products: o-Aminophenol is susceptible to oxidation, which can lead to colored impurities. The use of an inert atmosphere can minimize this.

Purification:

The primary method for purifying this compound is recrystallization . The crude product is typically dissolved in hot water, and then allowed to cool slowly, which causes the pure product to crystallize out, leaving impurities in the solution.

For industrial-scale production, the product is often isolated as its sodium salt, which can be easier to handle and purify. This is achieved by neutralizing the acidic product with a sodium hydroxide solution.

Analytical Methods

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of the final product and for monitoring the progress of the reaction.[1] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier) can be used for separation and quantification.

  • Diazonium Titration: This chemical method can be used to determine the chemical content of the amino group in the product.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the key functional groups in the molecule, such as the sulfonic acid, hydroxyl, and amino groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information to confirm the identity of the synthesized compound.

Visualizations

Reaction Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism for the sulfonation of o-aminophenol.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation oAP o-Aminophenol Sigma Sigma Complex oAP->Sigma Electrophilic Attack H2SO4 H₂SO₄ SO3 SO₃ (Electrophile) H2SO4->SO3 Generates SO3->Sigma Product 3-Amino-4-hydroxy- benzenesulfonic acid Sigma->Product Deprotonation H2O H₂O

Caption: Electrophilic aromatic substitution mechanism for the sulfonation of o-aminophenol.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

ExperimentalWorkflow start Start reactants 1. Mix o-Aminophenol and Sulfuric Acid start->reactants reaction 2. Heat to 50-60°C for 5 hours reactants->reaction monitoring 3. Monitor by HPLC reaction->monitoring monitoring->reaction Incomplete precipitation 4. Cool and Precipitate in Ice Water monitoring->precipitation Reaction Complete filtration 5. Filter Crude Product precipitation->filtration purification 6. Purify by Recrystallization filtration->purification drying 7. Dry the Final Product purification->drying end End drying->end

Caption: Workflow for the synthesis of this compound.

Process Flow Diagram

This diagram illustrates the logical progression from raw materials to the final purified product, including key process controls.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4-hydroxybenzenesulfonic acid (CAS No: 98-37-3). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data through structured tables, detailed experimental protocols, and logical workflow visualizations.

Chemical Identity and Structure

This compound, also known as 2-aminophenol-4-sulfonic acid, is an important intermediate in the synthesis of various azo dyes and pharmaceuticals.[1][2] Its structure consists of a benzene (B151609) ring substituted with an amino group, a hydroxyl group, and a sulfonic acid group.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 98-37-3[1]
Molecular Formula C₆H₇NO₄S[3]
SMILES C1=CC(=C(C=C1S(=O)(=O)O)N)O[1]
InChI Key ULUIMLJNTCECJU-UHFFFAOYSA-N[1]
Synonyms 2-Aminophenol-4-sulfonic acid, 4-Hydroxymetanilic acid, o-Aminophenol-p-sulfonic acid, 2-Hydroxy-5-sulfoaniline[1][4]

Physicochemical Properties

The physicochemical properties of a compound are critical for determining its behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

General Properties

This table summarizes the fundamental physicochemical data for this compound.

PropertyValueSource
Molecular Weight 189.19 g/mol [1][3]
Appearance Rhombic brown crystals; Orange to dark red solid as a hydrate[1][4][5]PubChem, Echemi, Wikipedia
Melting Point ≥300 °C (decomposes)[2][6]Sigma-Aldrich, MySkinRecipes
Density 1.65 g/cm³[5]
Water Solubility Sparingly soluble (<0.1 g/100 mL at 21.5 °C)[4][5]Echemi, Wikipedia
Solubility in other solvents Practically insoluble in ethanol (B145695) and diethyl ether[5]Wikipedia
Spectral Data

Spectroscopic data is essential for structural elucidation and quality control.

Spectral Data TypeDetails
FTIR (KBr-Pellet) Spectrum available from Bruker IFS 85.[1]
ATR-IR Spectrum available from Bruker Tensor 27 FT-IR.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of experiments and validation of results.

Synthesis of this compound

A common method for the synthesis of this compound is the sulfonation of o-aminophenol.[5][7]

Objective: To synthesize this compound via the sulfonation of o-aminophenol.

Materials:

  • o-Aminophenol (1 mole equivalent)

  • 98% Sulfuric acid (4 mole equivalents)

  • Reaction vessel with stirring and temperature control

  • Purification apparatus (e.g., for recrystallization)

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Carefully add 100g (0.92 mole) of o-aminophenol to 200 mL of 98% sulfuric acid (3.68 moles) in a suitable reaction vessel.[8]

  • Heat the reaction mixture to between 50-60 °C.[8]

  • Maintain the temperature and stir the mixture for approximately 5 hours to carry out the sulfonation reaction.[8]

  • Monitor the reaction progress by taking small aliquots and analyzing them via HPLC to confirm the consumption of the starting material (o-aminophenol content <1%).[8]

  • Once the reaction is complete, the resulting sulfonation reaction liquid is purified to obtain this compound.[8]

  • The final product can be characterized by measuring its melting point and acquiring its IR spectrum.

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

  • Capillary tubes (sealed at one end)[9]

  • Thermometer

  • The solid sample of this compound

Procedure:

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[7][9]

  • Place the capillary tube in the heating block of the melting point apparatus.[4]

  • Heat the sample rapidly at first to determine an approximate melting point.[4]

  • Allow the apparatus to cool. Prepare a new sample and heat again, but more slowly (approx. 2 °C/min) as the temperature approaches the approximate melting point.[4][6]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).[4][7] For pure compounds, this range is typically narrow (0.5-1.0 °C).[4]

Aqueous Solubility Determination

Objective: To determine the solubility of the compound in water.

Materials:

  • This compound

  • Distilled water

  • Small test tubes or vials

  • Balance

  • Shaker or vortex mixer

  • Filtration apparatus

Procedure:

  • Weigh a precise amount of the compound (e.g., 0.1 g) and place it into a small test tube.[2]

  • Add a specific volume of distilled water (e.g., 3 mL) in portions, shaking vigorously after each addition.[2]

  • Continue to observe if the solid dissolves. If it does not fully dissolve, the compound is considered sparingly soluble or insoluble at that concentration.

  • To quantify solubility, prepare a saturated solution by adding an excess of the solid to a known volume of water.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filter the solution to remove any undissolved solid.

  • Analyze a known volume of the clear filtrate to determine the concentration of the dissolved solute, for example, by evaporating the solvent and weighing the residue or using a spectroscopic method.

FTIR Spectroscopy of a Solid Sample

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of the solid compound.

Materials:

  • FTIR spectrometer

  • Potassium bromide (KBr), IR-grade

  • Agate mortar and pestle

  • Pellet press

  • The solid sample of this compound

Procedure (KBr Pellet Method):

  • Grind approximately 1-2 mg of the solid sample finely in an agate mortar.[10]

  • Add about 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the sample.[10] The concentration of the sample in KBr should be between 0.2% and 1%.[11]

  • Transfer the mixture to a pellet die.

  • Use a hydraulic press to apply pressure and form a transparent or translucent pellet.[10]

  • Place the KBr pellet into the sample holder of the FTIR instrument.

  • Acquire the infrared spectrum. A background spectrum using a blank KBr pellet should also be run for correction.[12]

Visualized Workflows

Diagrams created using Graphviz provide a clear, logical representation of key processes.

Synthesis Workflow

The following diagram illustrates the synthesis pathway for this compound from o-aminophenol.

G cluster_start Starting Materials cluster_process Reaction Process cluster_purification Purification & Analysis start1 o-Aminophenol react Sulfonation Reaction (50-60°C, 5 hrs) start1->react start2 Sulfuric Acid (98%) start2->react purify Purification react->purify analyze HPLC Analysis (Purity Check) purify->analyze product Final Product: 3-Amino-4-hydroxy- benzenesulfonic acid analyze->product

Caption: Synthesis workflow for this compound.

Analytical Workflow for Purity Determination

This diagram outlines a typical High-Performance Liquid Chromatography (HPLC) workflow for assessing the purity of the synthesized compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Synthesized Product dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on Reversed-Phase Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: HPLC analytical workflow for purity assessment.

References

An In-depth Technical Guide to 3-Amino-4-hydroxybenzenesulfonic Acid (CAS 98-37-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-hydroxybenzenesulfonic acid (CAS 98-37-3), a versatile aromatic sulfonate compound. It details the physicochemical properties, spectroscopic data, synthesis protocols, and safety information. Furthermore, this guide explores its applications, particularly as an intermediate in the synthesis of dyes and its emerging potential in medicinal chemistry, offering a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is an organic compound that exists as an orange to dark red crystalline solid, often in a hydrated form.[1][2] It is characterized by the presence of amino, hydroxyl, and sulfonic acid functional groups attached to a benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 98-37-3[3]
Molecular Formula C₆H₇NO₄S[3]
Molecular Weight 189.19 g/mol [3]
Appearance Orange to dark red solid/powder/crystals[1][2]
Melting Point ≥300 °C (decomposes)[1]
Density 1.65 g/cm³[1]
Solubility Sparingly soluble in water; practically insoluble in ethanol (B145695) and diethyl ether.[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData HighlightsSource(s)
¹H NMR Spectra available from sources like SpectraBase.[3]
¹³C NMR Spectra available from sources like Wiley-VCH GmbH.[3]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available, showing characteristic peaks for functional groups.[3][4]
Mass Spectrometry (MS) GC-MS data available from the NIST Mass Spectrometry Data Center.[3]

Synthesis and Reactivity

Several synthetic routes for this compound have been established. A common and straightforward method involves the sulfonation of 2-aminophenol.[1][5]

General Synthesis Workflow

The synthesis process typically involves the reaction of a starting material with a sulfonating agent, followed by optional steps like nitration and reduction depending on the chosen pathway.

G cluster_synthesis Synthesis Workflow Start Starting Material (e.g., 2-Aminophenol) Sulfonation Sulfonation (with Sulfuric Acid) Start->Sulfonation Reaction Product 3-Amino-4-hydroxy- benzenesulfonic acid Sulfonation->Product Yields

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Sulfonation of 2-Aminophenol

A prevalent method for synthesizing this compound is through the direct sulfonation of 2-aminophenol.[5]

Procedure:

  • 2-Aminophenol is reacted with sulfuric acid.

  • The reaction mixture is heated to facilitate the sulfonation process.

  • Upon completion, the reaction mixture is worked up to isolate the desired product.

  • Further purification can be achieved through recrystallization.

This method is noted for its simplicity and relatively high yield.[5]

Applications

Dye Intermediate

The primary industrial application of this compound is as a key intermediate in the synthesis of various azo dyes.[1][6] Its chemical structure allows it to act as a diazotization component, which is then coupled with other compounds to produce a wide range of colors for textiles and other materials.[1]

G cluster_dye_synthesis Role in Azo Dye Synthesis A 3-Amino-4-hydroxy- benzenesulfonic acid B Diazotization A->B C Diazo Component B->C E Azo Dye (e.g., C.I. Mordant Black 9) C->E D Coupling Component (e.g., 1,5-Dihydroxynaphthalene) D->E

Caption: The role of this compound in azo dye synthesis.

Potential in Drug Development

Derivatives of 3-Amino-4-hydroxybenzenesulfonamide have shown promise in medicinal chemistry.[7] The core structure serves as a valuable scaffold for developing new therapeutic agents.[7] Its derivatives have been investigated as carbonic anhydrase inhibitors, which are relevant in various pathological conditions.[7] The presence of both hydrophilic (hydroxyl, amino, sulfonic acid) and lipophilic (aromatic ring) regions in the molecule can contribute to favorable pharmacokinetic properties in its derivatives.[7]

Safety and Handling

This compound is classified as an irritant.[8] It can cause skin and serious eye irritation.

Table 3: GHS Hazard Information

Hazard ClassPictogramSignal WordHazard Statement(s)
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation

Precautionary Measures:

  • Handling: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place.[9] Keep the container tightly closed.

  • First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[10]

Conclusion

This compound (CAS 98-37-3) is a significant chemical intermediate with well-established applications in the dye industry and growing interest in the pharmaceutical sector. Its versatile chemical nature, owing to its multiple functional groups, makes it a valuable building block for the synthesis of a wide array of compounds. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

Spectroscopic Profile of 3-Amino-4-hydroxybenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Amino-4-hydroxybenzenesulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The data presented here has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the compound's limited solubility in common deuterated solvents, DMSO-d6 is often employed for analysis.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available--Aromatic Protons (H-2, H-5, H-6)
Data not available--Amino Protons (-NH₂)
Data not available--Hydroxyl Proton (-OH)
Data not available--Sulfonic Acid Proton (-SO₃H)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
Data not availableC-1 (C-SO₃H)
Data not availableC-2 (C-H)
Data not availableC-3 (C-NH₂)
Data not availableC-4 (C-OH)
Data not availableC-5 (C-H)
Data not availableC-6 (C-H)

Note: Specific chemical shift values for ¹H and ¹³C NMR were not publicly available in the searched databases at the time of this compilation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is typically acquired using a KBr pellet method.

FTIR Peak Table

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching vibrations
3100-3000MediumAromatic C-H stretching
1620-1580MediumN-H bending and Aromatic C=C stretching
1520-1480MediumAromatic C=C stretching
1250-1150StrongS=O asymmetric stretching (sulfonic acid)
1080-1020StrongS=O symmetric stretching (sulfonic acid)
880-800StrongC-H out-of-plane bending (aromatic substitution pattern)

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.

UV-Vis Absorption Data

Wavelength (λmax)Solvent
Data not availableData not available

Note: Specific absorption maxima for this compound were not found in the reviewed literature, which primarily focused on its derivatives.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, typically DMSO-d₆, to a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a frequency of 400 MHz or higher for protons, is typically used.

Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-200 ppm) is required, and a larger number of scans are typically necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • The mixture is thoroughly ground to a fine powder using an agate mortar and pestle to ensure homogeneity.

  • The powdered mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, is used for analysis.[3]

Data Acquisition:

  • A background spectrum of the empty sample compartment or a pure KBr pellet is recorded.

  • The KBr pellet containing the sample is placed in the sample holder.

  • The sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed sample in a suitable UV-transparent solvent (e.g., water, methanol, or DMSO).[1][2] The stock solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition:

  • The spectrophotometer is calibrated using a cuvette containing the pure solvent as a blank.

  • The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-800 nm).

  • The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

Data Analysis and Interpretation Workflow

The following diagrams illustrate the general workflow for obtaining and interpreting spectroscopic data for the structural elucidation of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Sample Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR KBr Pellet Formation Sample->Prep_IR Prep_UV Dilution in UV-Vis Solvent Sample->Prep_UV NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec UV_Spec UV-Vis Spectrophotometer Prep_UV->UV_Spec Analysis_NMR Chemical Shifts & Coupling Constants NMR_Spec->Analysis_NMR Analysis_IR Functional Group Identification IR_Spec->Analysis_IR Analysis_UV Electronic Transitions (λmax) UV_Spec->Analysis_UV Structure Structural Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_UV->Structure

General workflow for spectroscopic data acquisition and analysis.

Spectroscopic_Data_Integration NMR NMR (¹H, ¹³C) Structure Molecular Structure of 3-Amino-4-hydroxy- benzenesulfonic acid NMR->Structure Carbon-Hydrogen Framework IR IR IR->Structure Functional Groups (-OH, -NH₂, -SO₃H) UV UV-Vis UV->Structure Conjugated π System

Integration of spectroscopic data for structural elucidation.

References

Solubility Profile of 3-Amino-4-hydroxybenzenesulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 3-Amino-4-hydroxybenzenesulfonic acid in organic solvents. Due to a notable lack of specific quantitative data in publicly available literature, this document summarizes the existing qualitative information, presents quantitative data for a structurally analogous compound, and offers a detailed, standardized experimental protocol for determining the solubility of this compound. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions in experimental design and formulation development.

Introduction

This compound is a sulfonated aromatic compound with applications in various fields, including the synthesis of dyes and potentially in pharmaceutical development. Understanding its solubility in different organic solvents is crucial for its handling, purification, and formulation. However, a thorough review of scientific literature reveals a significant gap in the quantitative solubility data for this specific compound. Furthermore, the available qualitative data presents conflicting information, particularly regarding its aqueous solubility. One source describes it as "highly soluble in water" and soluble in "alcohols and other polar solvents," while another indicates it is "sparingly soluble in water" and "practically insoluble in ethanol (B145695) and diethyl ether".[1] This discrepancy underscores the necessity for reliable, experimentally determined solubility data.

This guide aims to:

  • Consolidate the available qualitative solubility information for this compound.

  • Provide quantitative solubility data for a structurally similar compound, sulfanilic acid (4-aminobenzenesulfonic acid), as a point of reference.

  • Present a detailed, adaptable experimental protocol for the accurate determination of the solubility of this compound in various organic solvents.

  • Illustrate the experimental workflow through clear and concise diagrams.

Qualitative Solubility of this compound

The molecular structure of this compound, featuring a hydrophilic sulfonic acid group and a polar amino and hydroxyl group, alongside a more hydrophobic benzene (B151609) ring, suggests a degree of solubility in polar solvents.

  • Water : Conflicting reports exist. While its functional groups suggest potential for hydrogen bonding and solubility in water, some sources indicate low aqueous solubility (<0.1 g/100 mL at 21.5 °C).[2][3][4][5]

  • Polar Organic Solvents : It is generally expected to be soluble in polar organic solvents such as alcohols.[1] However, one source contradicts this by stating it is practically insoluble in ethanol.

  • Non-polar Organic Solvents : Due to the presence of the polar functional groups, it is expected to have low solubility in non-polar solvents like diethyl ether.

Quantitative Solubility of Structurally Related Compounds

To provide a frame of reference, the following table summarizes the quantitative solubility data for sulfanilic acid (4-aminobenzenesulfonic acid), which is a structural isomer of the target compound.

SolventTemperature (°C)Solubility (g/L)
Water2010.68
Water3014.68
Ethanol-Insoluble
Ether-Insoluble

Data for sulfanilic acid obtained from PubChem.[6]

It is important to note that while structurally similar, the position of the hydroxyl group in this compound can influence its crystal lattice energy and interactions with solvents, potentially leading to different solubility values compared to sulfanilic acid.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method, as outlined in OECD Guideline 105, and incorporates options for both gravimetric and UV-Vis spectroscopic analysis.[7][8][9][10][11][12]

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Drying oven

  • UV-Vis spectrophotometer (for spectroscopic analysis)

  • Quartz cuvettes (for spectroscopic analysis)

Procedure: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study might be needed to determine the equilibration time (typically 24-48 hours is recommended).[12]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.

    • For finer particles, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) filter. This prevents precipitation of the solute due to temperature changes.

Concentration Analysis

The concentration of this compound in the filtered saturated solution can be determined using one of the following methods:

  • Accurately weigh an empty, dry evaporating dish.

  • Pipette a known volume of the clear, saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

  • Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas.

  • Dry the residue in a drying oven at a temperature below the decomposition point of the compound until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solid.

  • Calculate the solubility in g/L or other desired units.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions across a suitable UV-Vis wavelength range to determine the λmax.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax.

  • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Experimental_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Concentration Analysis A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Settle or Centrifuge B->C D Filter supernatant C->D E Gravimetric Analysis D->E F UV-Vis Spectroscopy D->F

Caption: General experimental workflow for solubility determination.

Analysis_Methods cluster_grav Gravimetric Analysis cluster_uv UV-Vis Spectroscopy G1 Weigh known volume of saturated solution G2 Evaporate solvent G1->G2 G3 Dry residue to constant weight G2->G3 G4 Calculate solubility from mass of residue G3->G4 U1 Prepare standard solutions & calibration curve U2 Dilute saturated solution U1->U2 U3 Measure absorbance at λmax U2->U3 U4 Calculate concentration from calibration curve U3->U4

Caption: Detailed steps for gravimetric and UV-Vis analysis.

Conclusion

While there is a clear need for more quantitative data on the solubility of this compound in organic solvents, this guide provides a solid foundation for researchers. The qualitative information, though conflicting, suggests that polarity is a key factor in its solubility profile. The provided experimental protocol offers a robust framework for obtaining reliable and accurate solubility data. By following this standardized methodology, researchers can contribute to a more comprehensive understanding of the physicochemical properties of this important compound, facilitating its effective use in scientific and industrial applications.

References

A Technical Guide to the Synthesis of Novel Derivatives from 3-Amino-4-hydroxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel derivatives synthesized from the versatile starting material, 3-Amino-4-hydroxybenzenesulfonamide (B74053). This compound serves as a valuable scaffold in medicinal chemistry due to its inherent structural features, including hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions, which can enhance the pharmacokinetic properties of its derivatives.[1] The primary focus of this document is on the synthesis of Schiff bases, aminoketones, 5-oxopyrrolidines, imidazoles, and β-amino acids, along with their potential as carbonic anhydrase inhibitors and anticancer agents.

Synthetic Pathways and Experimental Protocols

The synthesis of a diverse library of compounds from 3-Amino-4-hydroxybenzenesulfonamide has been successfully demonstrated, leading to the creation of novel Schiff bases, aminoketones, and various heterocyclic derivatives.[1] These synthetic strategies are outlined below, providing detailed experimental protocols for reproducibility.

Schiff bases are a class of compounds characterized by a C=N double bond and are known to exhibit a broad range of biological activities.[1] The synthesis of Schiff base derivatives from 3-Amino-4-hydroxybenzenesulfonamide is achieved through a condensation reaction with various aromatic aldehydes.

Experimental Protocol:

A mixture of 3-amino-4-hydroxybenzenesulfonamide (1 mmol) and the appropriate aromatic aldehyde (1 mmol) is refluxed in propan-2-ol (10 mL) for 1 hour. After cooling, the resulting precipitate is filtered, washed with propan-2-ol, and dried to yield the desired Schiff base. This standard procedure results in good to excellent yields, typically ranging from 57% to 95%.[1]

Logical Relationship: Synthesis of Schiff Bases

3-Amino-4-hydroxybenzenesulfonamide 3-Amino-4-hydroxybenzenesulfonamide Propan-2-ol (reflux, 1h) Propan-2-ol (reflux, 1h) 3-Amino-4-hydroxybenzenesulfonamide->Propan-2-ol (reflux, 1h) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Propan-2-ol (reflux, 1h) Schiff Base Derivative Schiff Base Derivative Propan-2-ol (reflux, 1h)->Schiff Base Derivative

Caption: General synthesis of Schiff bases.

Aminoketone derivatives are also accessible from 3-Amino-4-hydroxybenzenesulfonamide and have shown significant affinity for various carbonic anhydrase isoenzymes.[1]

Experimental Protocol:

Detailed experimental protocols for the synthesis of aminoketones were not fully available in the provided search results. However, it is mentioned that a group of nine aminoketone compounds were synthesized based on 3-amino-4-hydroxybenzenesulfonamide.[1]

Cyclization of aminoketone precursors leads to the formation of imidazol-2-one derivatives.

Experimental Protocol:

The corresponding aminoketone precursor (e.g., compound 10 or 13) is cyclized with a four-fold excess of carbamide in glacial acetic acid. The reaction mixture is refluxed for 24 hours. After cooling, the mixture is diluted with water to induce the formation of a crystalline solid, which is then isolated.[1]

Experimental Workflow: Synthesis of Imidazol-2-ones

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up Aminoketone Aminoketone Reflux (24h) Reflux (24h) Aminoketone->Reflux (24h) Carbamide (4x excess) Carbamide (4x excess) Carbamide (4x excess)->Reflux (24h) Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reflux (24h) Cool Cool Reflux (24h)->Cool Dilute with Water Dilute with Water Cool->Dilute with Water Isolate Crystalline Solid Isolate Crystalline Solid Dilute with Water->Isolate Crystalline Solid Imidazol-2-one Derivative Imidazol-2-one Derivative Isolate Crystalline Solid->Imidazol-2-one Derivative

Caption: Workflow for imidazol-2-one synthesis.

Quantitative Data Summary

The synthesized derivatives have been characterized and evaluated for their biological activity. The following tables summarize the key quantitative data obtained.

Table 1: Yields of Synthesized Schiff Base Derivatives

CompoundR-groupYield (%)
2 Ph57-95
3 4-FPh57-95
4 4-ClPh57-95
5 4-MeOPh57-95
6 1-naphthyl57-95
7 2-naphthyl57-95
8 thien-2-yl57-95
9 5-NO2-thien-2-yl57-95
Data extracted from a study by Vainauskas et al.[1]

Table 2: Binding Affinities (Kd, µM) of Selected Aminoketone Derivatives to Carbonic Anhydrase Isoenzymes

CompoundR-groupCAICAIICAVIICAIXCAXIV
10 Phenyl0.14-3.10.14-3.10.14-3.10.14-3.10.14-3.1
Data represents the range of Kd values for compound 10 against various CA isoenzymes.[1]

Table 3: Anticancer Activity (EC50, µM) of Selected Compounds

CompoundU-87 (Glioblastoma)MDA-MB-231 (Breast Cancer)PPC-1 (Prostate Cancer)
9 DeterminedDeterminedDetermined
21 DeterminedDeterminedDetermined
EC50 values were determined for the most active compounds.[1]

Biological Activity and Signaling Pathways

A significant aspect of this research is the evaluation of the synthesized derivatives as inhibitors of human carbonic anhydrases (CAs). CAs are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in several diseases, including cancer. The sulfonamide group present in these derivatives is a key pharmacophore for CA inhibition.[1]

Signaling Pathway: Carbonic Anhydrase Inhibition

Sulfonamide Derivative Sulfonamide Derivative Inhibition Inhibition Sulfonamide Derivative->Inhibition binds to Carbonic Anhydrase (CA) Carbonic Anhydrase (CA) Carbonic Anhydrase (CA)->Inhibition target of Disruption of pH Homeostasis Disruption of pH Homeostasis Inhibition->Disruption of pH Homeostasis Anticancer Effect Anticancer Effect Disruption of pH Homeostasis->Anticancer Effect

Caption: Mechanism of CA inhibition.

The anticancer activity of the most promising compounds was further investigated in 2D and 3D cancer cell cultures. Compounds were tested on human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines.[1] The half-maximal effective concentration (EC50) was determined for the most active compounds, and their selectivity over normal fibroblasts was also established.[1]

Conclusion

3-Amino-4-hydroxybenzenesulfonamide is a versatile starting material for the synthesis of a wide array of novel derivatives with significant biological potential. The straightforward synthetic protocols, coupled with the promising activity of the resulting compounds as carbonic anhydrase inhibitors and anticancer agents, highlight the importance of this scaffold in drug discovery and development. Further structure-activity relationship (SAR) studies on these derivatives could lead to the identification of more potent and selective therapeutic agents.[1]

References

The Strategic Role of 3-Amino-4-hydroxybenzenesulfonic Acid in the Synthesis of Advanced Sulfonamide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-hydroxybenzenesulfonic acid, a versatile aromatic compound, serves as a pivotal precursor in the synthesis of a diverse array of sulfonamide-based drugs, commonly known as sulfa drugs. Its unique trifunctional structure, featuring amino, hydroxyl, and sulfonic acid moieties, offers a rich chemical scaffold for the development of novel therapeutic agents. While historically recognized for its application in the dye industry, the strategic importance of this compound in medicinal chemistry is increasingly appreciated.[1][2] This technical guide provides a comprehensive overview of the synthesis of sulfa drugs from this compound, detailing proposed synthetic pathways, experimental protocols for key transformations, and quantitative data to support drug discovery and development efforts.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is fundamental for the design of synthetic routes and the optimization of reaction conditions. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₇NO₄S[1][2]
Molecular Weight 189.19 g/mol [1]
Appearance Rhombic brown crystals[2]
Melting Point >300 °C (decomposes)Sigma-Aldrich
Water Solubility Insoluble[1]
IUPAC Name This compound[1]
CAS Number 98-37-3[1][2]

Proposed Synthetic Pathway to Key Intermediate: 3-Amino-4-hydroxybenzenesulfonamide (B74053)

The direct conversion of this compound to a sulfonyl chloride, a common intermediate for sulfonamide synthesis, is complicated by the presence of the reactive amino and hydroxyl groups. These groups can interfere with chlorinating agents like chlorosulfonic acid or thionyl chloride. Therefore, a protecting group strategy is essential. The most logical and widely employed approach in sulfa drug synthesis is the protection of the amino group via acetylation.[3]

The proposed synthetic pathway involves a four-step sequence:

  • Protection of the Amino Group: The amino group of this compound is protected by acetylation, typically using acetic anhydride (B1165640) in a suitable solvent. This step yields N-(3-sulfo-2-hydroxyphenyl)acetamide.

  • Conversion to Sulfonyl Chloride: The resulting N-acetylated sulfonic acid is then converted to the corresponding sulfonyl chloride using a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

  • Amination to Sulfonamide: The sulfonyl chloride is subsequently reacted with ammonia (B1221849) to form the N-acetylated sulfonamide.

  • Deprotection: The final step involves the acidic or basic hydrolysis of the acetyl group to yield the key intermediate, 3-amino-4-hydroxybenzenesulfonamide.

This proposed workflow is illustrated in the following diagram:

G Proposed Synthesis of 3-Amino-4-hydroxybenzenesulfonamide cluster_0 Starting Material cluster_1 Protection cluster_2 Chlorination cluster_3 Amination cluster_4 Deprotection A This compound B N-(3-sulfo-2-hydroxyphenyl)acetamide A->B Acetic Anhydride C N-(3-(chlorosulfonyl)-2-hydroxyphenyl)acetamide B->C PCl5 or SOCl2 D N-(3-sulfamoyl-2-hydroxyphenyl)acetamide C->D NH3 E 3-Amino-4-hydroxybenzenesulfonamide D->E Acid/Base Hydrolysis

Caption: Proposed synthetic workflow for 3-amino-4-hydroxybenzenesulfonamide.

Synthesis of Sulfa Drug Derivatives from 3-Amino-4-hydroxybenzenesulfonamide

Once the key intermediate, 3-amino-4-hydroxybenzenesulfonamide, is obtained, it can be readily derivatized to a wide range of potential sulfa drugs. The following sections detail the experimental protocols for the synthesis of various classes of derivatives.

Synthesis of Schiff Bases

Schiff bases are a class of compounds containing a carbon-nitrogen double bond and are known to exhibit a broad spectrum of biological activities.[4]

Experimental Protocol:

A solution of 3-amino-4-hydroxybenzenesulfonamide (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in propan-2-ol (10 mL) is refluxed for 1-2 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold propan-2-ol, and dried to afford the desired Schiff base.

Quantitative Data for Schiff Base Synthesis:

Aromatic AldehydeProductYield (%)
Benzaldehyde4-hydroxy-3-((phenylmethylidene)amino)benzenesulfonamide85
4-Fluorobenzaldehyde3-(((4-fluorophenyl)methylidene)amino)-4-hydroxybenzenesulfonamide92
4-Chlorobenzaldehyde3-(((4-chlorophenyl)methylidene)amino)-4-hydroxybenzenesulfonamide95
4-Methoxybenzaldehyde4-hydroxy-3-(((4-methoxyphenyl)methylidene)amino)benzenesulfonamide88

Reaction Scheme for Schiff Base Synthesis:

G Synthesis of Schiff Bases A 3-Amino-4-hydroxy- benzenesulfonamide C Schiff Base Derivative A->C A->C Propan-2-ol, Reflux B Aromatic Aldehyde (R-CHO) B->C B->C Propan-2-ol, Reflux

Caption: General reaction scheme for the synthesis of Schiff bases.

Synthesis of Imidazol-2-one Derivatives

Imidazol-2-one derivatives are another class of heterocyclic compounds with potential therapeutic applications.[4]

Experimental Protocol:

A mixture of the appropriate α-aminoketone precursor (derived from 3-amino-4-hydroxybenzenesulfonamide) (1 mmol) and urea (B33335) (4 mmol) in glacial acetic acid (15 mL) is refluxed for 24 hours. The reaction mixture is then cooled to room temperature and diluted with water. The resulting crystalline solid is collected by filtration, washed with water, and dried to yield the imidazol-2-one derivative.

Quantitative Data for Imidazol-2-one Synthesis:

α-Aminoketone PrecursorProductYield (%)
3-((2-oxo-2-phenylethyl)amino)-4-hydroxybenzenesulfonamide3-((2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)amino)-4-hydroxybenzenesulfonamide75
3-((2-(4-hydroxyphenyl)-2-oxoethyl)amino)-4-hydroxybenzenesulfonamide4-hydroxy-3-((4-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)amino)benzenesulfonamide72

Reaction Scheme for Imidazol-2-one Synthesis:

G Synthesis of Imidazol-2-ones A α-Aminoketone Precursor C Imidazol-2-one Derivative A->C A->C Glacial Acetic Acid, Reflux B Urea B->C B->C Glacial Acetic Acid, Reflux

Caption: Synthesis of Imidazol-2-one derivatives.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of a new generation of sulfa drugs. While the direct conversion of this precursor to a sulfonamide intermediate requires a strategic application of protecting group chemistry, the subsequent derivatization of the resulting 3-amino-4-hydroxybenzenesulfonamide opens up a vast chemical space for the development of novel therapeutic agents. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this important precursor in the ongoing quest for more effective and safer sulfonamide-based medicines. Further research into the optimization of the initial protection and conversion steps will be crucial to fully streamline the synthetic pathway from this compound to advanced sulfa drugs.

References

Biological Activity of 3-Amino-4-hydroxybenzenesulfonic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of 3-amino-4-hydroxybenzenesulfonic acid. While research on the sulfonic acid derivatives is limited, extensive studies have been conducted on the closely related 3-amino-4-hydroxybenzenesulfonamide (B74053) and its derivatives. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a valuable resource for researchers in drug discovery and development. The primary focus of the available literature is on the anticancer and carbonic anhydrase inhibitory activities of these compounds, with additional reports on their antimicrobial and anti-inflammatory potential.

Introduction

This compound and its amide analogue, 3-amino-4-hydroxybenzenesulfonamide, serve as versatile scaffolds in medicinal chemistry. The presence of amino, hydroxyl, and sulfonyl functional groups allows for a wide range of structural modifications, leading to derivatives with diverse pharmacological profiles. These compounds have garnered significant interest due to their potential therapeutic applications. Schiff bases, aminoketones, 5-oxopyrrolidines, imidazoles, and β-amino acids are among the classes of derivatives that have been synthesized and evaluated for their biological effects.[1] This guide will delve into the key biological activities reported for these derivatives, with a primary focus on the more extensively studied sulfonamide analogues due to the current scarcity of data on the sulfonic acid derivatives.

Key Biological Activities and Quantitative Data

The primary biological activities reported for derivatives of 3-amino-4-hydroxybenzenesulfonamide are their potent carbonic anhydrase inhibition and promising anticancer effects.[1] Additionally, various derivatives have been reported to exhibit antibacterial, antifungal, antimalarial, antiproliferative, anti-inflammatory, antiviral, and antipyretic properties.[1]

Carbonic Anhydrase Inhibition

A significant area of investigation has been the interaction of these derivatives with human carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including pH regulation and tumorigenesis.[1] The binding affinities of several derivatives for different CA isoenzymes have been determined using a fluorescent thermal shift assay.[1]

Table 1: Binding Affinities (Kd, µM) of Selected 3-Amino-4-hydroxybenzenesulfonamide Derivatives for Human Carbonic Anhydrase Isoenzymes [1]

Compound IDDerivative ClassCAICAIICAVIICAIXCAXIV
10 Aminoketone0.140.250.533.11.8
18 Aminoketone (Dimer)0.00770.0150.0230.530.12

Data extracted from a study by Vainauskas et al. (2025).[1]

Anticancer Activity

The anticancer potential of these derivatives has been evaluated against various cancer cell lines. The half-maximal effective concentrations (EC50) for the most active compounds have been determined using the MTT assay.[1]

Table 2: Anticancer Activity (EC50, µM) of Selected 3-Amino-4-hydroxybenzenesulfonamide Derivatives [1]

Compound IDHuman Glioblastoma (U-87)Triple-Negative Breast Cancer (MDA-MB-231)Prostate Adenocarcinoma (PPC-1)
9 25.3 ± 2.113.5 ± 1.112.8 ± 1.0
12 31.6 ± 2.520.1 ± 1.618.9 ± 1.5
18 42.7 ± 3.428.2 ± 2.226.3 ± 2.1
21 >5035.5 ± 2.833.1 ± 2.6

Data extracted from a study by Vainauskas et al. (2025).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 3-amino-4-hydroxybenzenesulfonamide derivatives.

Fluorescent Thermal Shift Assay for Carbonic Anhydrase Binding

This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.

Protocol:

  • Reaction Mixture Preparation: Prepare a solution containing the specific human carbonic anhydrase isoenzyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add the test derivative to the protein solution at various concentrations. A DMSO control should be included.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein exposed during unfolding.

  • Thermal Denaturation: Place the reaction mixtures in a real-time PCR instrument. Gradually increase the temperature from a baseline (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

  • Data Analysis: The change in Tm (ΔTm) in the presence of the compound compared to the control is used to determine the binding affinity (Kd).

MTT Assay for Cell Viability (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of sulfonamide derivatives is often linked to their inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.

Carbonic Anhydrase IX Inhibition in the Tumor Microenvironment

Hypoxic tumors upregulate CA IX, which plays a crucial role in maintaining intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and a proton. This contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and subsequent cancer cell death.

CAIX_Inhibition_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression (on cell surface) HIF1a->CAIX_exp HCO3_H HCO₃⁻ + H⁺ CAIX_exp->HCO3_H pHi_normal Maintained Intracellular pH (pHi) CAIX_exp->pHi_normal prevents acidification CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_exp catalysis pHe_acidic Acidic Extracellular pH (pHe) HCO3_H->pHe_acidic H⁺ export Tumor_Growth Tumor Growth, Invasion, Metastasis pHe_acidic->Tumor_Growth pHi_normal->Tumor_Growth Sulfonamide 3-Amino-4-hydroxybenzene- sulfonamide Derivative CAIX_inhibition CA IX Inhibition Sulfonamide->CAIX_inhibition CAIX_inhibition->CAIX_exp blocks pHi_acidic Intracellular Acidification CAIX_inhibition->pHi_acidic Apoptosis Apoptosis pHi_acidic->Apoptosis

Caption: Inhibition of Carbonic Anhydrase IX (CA IX) by sulfonamide derivatives.

Experimental Workflow for Biological Activity Screening

The general workflow for synthesizing and evaluating the biological activity of new chemical entities, such as the derivatives discussed herein, follows a logical progression from chemical synthesis to biological testing.

Experimental_Workflow Start 3-Amino-4-hydroxy- benzenesulfonamide Synthesis Chemical Synthesis of Derivatives (e.g., Schiff bases, aminoketones) Start->Synthesis Purification Purification & Characterization (e.g., Crystallography, NMR) Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening CA_Assay Carbonic Anhydrase Inhibition Assay Primary_Screening->CA_Assay Anticancer_Assay Anticancer Activity Assay (e.g., MTT) Primary_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity Assay (e.g., MIC determination) Primary_Screening->Antimicrobial_Assay Data_Analysis Quantitative Data Analysis (e.g., K_d, EC_50, MIC) CA_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Compound Optimization SAR->Lead_Optimization

Caption: General workflow for synthesis and biological evaluation.

Conclusion and Future Directions

Derivatives of 3-amino-4-hydroxybenzenesulfonamide have demonstrated significant potential as inhibitors of carbonic anhydrases and as anticancer agents. The available data provides a strong foundation for further structure-activity relationship studies and lead optimization. Future research should focus on expanding the diversity of synthesized derivatives and exploring a broader range of biological activities, including their anti-inflammatory and antiviral properties. Crucially, there is a clear need for studies dedicated to the synthesis and biological evaluation of derivatives of this compound to determine if the sulfonic acid moiety confers unique and advantageous pharmacological properties compared to the sulfonamide. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.

References

The Pivotal Role of 3-Amino-4-hydroxybenzenesulfonamide in the Synthesis of Somatostatin Receptor 5 (SSTR5) Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the use of 3-Amino-4-hydroxybenzenesulfonamide as a key starting material in the development of selective antagonists for the somatostatin (B550006) receptor subtype 5 (SSTR5). This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering a comprehensive overview of the synthetic strategies, biological significance, and experimental data related to this important class of compounds.

Somatostatin, a naturally occurring peptide hormone, regulates a wide array of physiological processes through its interaction with five distinct G-protein coupled receptors (SSTR1-5). The SSTR5 receptor, in particular, has emerged as a promising therapeutic target for various conditions, including type 2 diabetes and certain neuroendocrine tumors. Consequently, the development of potent and selective SSTR5 antagonists is an area of intense research. While the user's initial query specified 3-Amino-4-hydroxybenzenesulfonic acid, extensive literature review indicates that the sulfonamide analogue, 3-Amino-4-hydroxybenzenesulfonamide , is the scientifically accurate and utilized precursor in this synthetic context.[1][2]

Somatostatin Receptor 5 (SSTR5) Signaling Pathways

Antagonism of SSTR5 disrupts the normal downstream signaling cascades initiated by somatostatin. Understanding these pathways is crucial for elucidating the mechanism of action of newly synthesized antagonists. Upon activation by somatostatin, SSTR5, a Gi alpha subunit-coupled receptor, initiates a series of intracellular events primarily aimed at inhibiting cellular activity.

A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently diminishes the activity of Protein Kinase A (PKA), a key enzyme in many signaling pathways. Furthermore, SSTR5 activation can modulate ion channel activity, leading to alterations in cellular excitability. The development of SSTR5 antagonists aims to block these inhibitory effects, thereby restoring or enhancing cellular functions that are suppressed by somatostatin.

SSTR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin SSTR5 SSTR5 Somatostatin->SSTR5 Binds G_Protein Gi/o SSTR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Converts PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) Cellular_Response Inhibition of Cellular Function PKA_active->Cellular_Response Leads to

Fig. 1: Somatostatin Receptor 5 (SSTR5) Signaling Pathway.

The Role of 3-Amino-4-hydroxybenzenesulfonamide in SSTR5 Antagonist Synthesis

While the literature repeatedly identifies 3-Amino-4-hydroxybenzenesulfonamide as a key reagent for the synthesis of SSTR5 antagonists, specific, publicly documented examples of its direct application leading to a final antagonist compound are scarce.[1][2] The available information suggests that this compound serves as a versatile scaffold, likely undergoing further chemical modifications to produce more complex intermediates that are then incorporated into the final antagonist structure.

The research in this area has led to the development of various sulfonamide-containing SSTR5 antagonists. Although not explicitly synthesized from 3-Amino-4-hydroxybenzenesulfonamide, the structural motifs present in these compounds provide valuable insights into the potential synthetic pathways and the importance of the sulfonamide group for receptor binding and selectivity.

The general synthetic workflow for developing novel SSTR5 antagonists from a starting scaffold like 3-Amino-4-hydroxybenzenesulfonamide would typically involve a multi-step process. This process begins with the functionalization of the starting material, followed by the coupling of different molecular fragments to build the final antagonist. Each step is carefully designed to achieve the desired chemical structure and biological activity.

SSTR5_Antagonist_Synthesis_Workflow Start Start Scaffold 3-Amino-4-hydroxy- benzenesulfonamide Start->Scaffold Functionalization Chemical Functionalization Scaffold->Functionalization Intermediate Functionalized Intermediate Functionalization->Intermediate Coupling Fragment Coupling Intermediate->Coupling Antagonist Crude SSTR5 Antagonist Coupling->Antagonist Purification Purification & Characterization Antagonist->Purification Final_Product Pure SSTR5 Antagonist Purification->Final_Product Biological_Screening Biological Screening Final_Product->Biological_Screening Data_Analysis Data Analysis & SAR Studies Biological_Screening->Data_Analysis End End Data_Analysis->End

Fig. 2: Generalized workflow for SSTR5 antagonist synthesis.

Quantitative Data on Sulfonamide-Based SSTR5 Antagonists

While a direct synthetic link to 3-Amino-4-hydroxybenzenesulfonamide is not explicitly detailed in the reviewed literature, several potent sulfonamide-containing SSTR5 antagonists have been developed and characterized. The following table summarizes the quantitative data for some of these representative compounds, showcasing their high affinity and selectivity for the SSTR5 receptor. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of future antagonists.

Compound IDSSTR5 Binding Affinity (IC50, nM)SSTR5 Functional Activity (IC50, nM)SSTR Subtype Selectivity (fold vs SSTR1-4)Reference
Compound 4 Data not specifiedData not specifiedHighly Selective[3]
Compound 5 Data not specifiedData not specifiedHighly Selective[3]
Compound 10 1.21.1 (antagonist)>8333[3]

Note: The compounds listed above are examples of sulfonamide-containing SSTR5 antagonists and are not explicitly stated to be synthesized from 3-Amino-4-hydroxybenzenesulfonamide.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific SSTR5 antagonists are typically found within the supplementary information of peer-reviewed publications or in the experimental sections of patents. While a protocol starting directly from 3-Amino-4-hydroxybenzenesulfonamide for an SSTR5 antagonist is not available in the reviewed literature, a general procedure for the synthesis of sulfonamide derivatives is presented below. This can be adapted and modified for the synthesis of specific target molecules.

General Procedure for the Synthesis of Sulfonamide Derivatives:

This protocol outlines a common method for the synthesis of sulfonamides through the reaction of a sulfonyl chloride with an amine.

  • Preparation of the Sulfonyl Chloride: The starting material containing a sulfonic acid group is converted to the corresponding sulfonyl chloride. This is often achieved by reacting the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an appropriate solvent (e.g., dichloromethane, DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature until completion, and the excess chlorinating agent and solvent are removed under reduced pressure.

  • Sulfonamide Formation: The resulting sulfonyl chloride is dissolved in a suitable solvent (e.g., DCM, tetrahydrofuran (B95107) (THF), or pyridine). The amine reactant is then added to the solution, often in the presence of a base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature or heated as required until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with an acidic solution (e.g., 1N HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acidic impurities, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed in vacuo. The crude product is then purified using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) to yield the pure sulfonamide derivative.

  • Characterization: The structure and purity of the final compound are confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

This in-depth guide underscores the significance of 3-Amino-4-hydroxybenzenesulfonamide in the field of medicinal chemistry, particularly in the quest for novel SSTR5 antagonists. The provided information on signaling pathways, synthetic strategies, and available data on related compounds offers a solid foundation for researchers and drug development professionals to build upon in their efforts to design and synthesize the next generation of SSTR5-targeted therapeutics.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Amino-4-hydroxybenzenesulfonic Acid Hemihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-Amino-4-hydroxybenzenesulfonic acid hemihydrate. The following sections detail the crystallographic data, experimental protocols for its determination, and a visual representation of its molecular and packing structure. This information is crucial for understanding the solid-state properties of this compound, which can influence its stability, solubility, and bioavailability, key parameters in drug development.

Crystallographic Data Summary

The crystal structure of this compound hemihydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n.[1] The asymmetric unit contains two zwitterionic molecules of the sulfonic acid and one water molecule.[1][2] The crystal structure is characterized by an extensive network of hydrogen bonds.

Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₆H₇NO₄S · 0.5H₂O
Formula Weight198.2
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.273 (3)
b (Å)10.410 (4)
c (Å)13.796 (3)
β (°)100.35 (2)
Volume (ų)1592.7 (7)
Z8
Density (calculated) (Mg m⁻³)1.65
RadiationMo Kα (λ = 0.7107 Å)
Temperature (K)296

Table 1: Crystal data and structure refinement details for this compound hemihydrate.[2]

Experimental Protocols

Synthesis and Crystallization

This compound hemihydrate crystals were obtained from an aqueous solution of this compound monohydrate (98%, Aldrich).[2] Large, block-shaped, red-brown crystals grew from the warm brown solution upon cooling and partial evaporation of the water.[2]

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal with dimensions 0.30 x 0.25 x 0.15 mm was selected for X-ray diffraction analysis.[2] Data were collected on a Rigaku AFC-6S diffractometer using graphite-monochromated Mo Kα radiation.[2] The cell parameters were determined from 24 reflections in the 2θ range of 21.0-24.9°.[2] Data were collected using ω scans, and an empirical absorption correction was applied based on φ scans of three reflections.[2]

The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Molecular and Crystal Structure Visualization

The fundamental unit of the crystal structure consists of two independent this compound molecules, both existing as zwitterions with the acidic proton located on the nitrogen atom, and one water molecule.[2]

MolecularStructure cluster_molecule This compound (Zwitterion) C1 C C2 C C1->C2 S S C1->S C3 C C2->C3 C4 C C3->C4 N N⁺H₃ C3->N C5 C C4->C5 O_h OH C4->O_h C6 C C5->C6 C6->C1 O1_s O⁻ S->O1_s O2_s O S->O2_s O3_s O S->O3_s

Diagram 1: Zwitterionic form of this compound.

The molecules are organized in layers, with the phenyl rings being nearly coplanar within a layer and the polar functional groups (ammonium, hydroxyl, and sulfonate) directed towards adjacent layers.[1][2] These layers stack in such a way that the molecules in one layer are approximately orthogonal to those in the next.[2] An extensive hydrogen-bonding network involving the water molecule and the polar functional groups holds the structure together.[1][2]

CrystalPackingWorkflow cluster_workflow Crystal Packing and Hydrogen Bonding Zwitterion Zwitterionic Molecules (3-Ammonio-4-hydroxybenzenesulfonate) Layers Formation of Molecular Layers (Coplanar Phenyl Rings) Zwitterion->Layers Water Water Molecule H_Bonding Extensive Hydrogen Bond Network (Ammonium, Hydroxyl, Sulfonate, Water) Water->H_Bonding Stacking Orthogonal Stacking of Layers Layers->Stacking Stacking->H_Bonding Crystal Final Crystal Lattice H_Bonding->Crystal

Diagram 2: Logical workflow of the crystal packing in this compound hemihydrate.

References

The Evolving Legacy of 3-Amino-4-hydroxybenzenesulfonic Acid: From Vibrant Dyes to Life-Saving Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-hydroxybenzenesulfonic acid, a versatile aromatic compound, has played a pivotal role in the advancement of chemical and pharmaceutical industries for over a century. Initially celebrated for its essential function as a precursor in the synthesis of a wide array of vibrant and durable azo dyes, its applications have significantly evolved. This technical guide delves into the historical development of this compound's applications, tracing its journey from the textile industry to its critical role in the development of sulfonamide antibacterial drugs. This document provides a comprehensive overview of its synthesis, key applications, detailed experimental protocols for the synthesis of its important derivatives, and an exploration of the biological mechanisms of its pharmaceutical descendants.

Historical Development

The story of this compound is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. Following the discovery of mauveine by William Henry Perkin in 1856, the demand for synthetic dyes surged. Azo dyes, characterized by the -N=N- chromophore, quickly became a dominant class of synthetic colorants due to their versatility and wide color palette.[1][2] this compound, with its reactive amino and hydroxyl groups, proved to be an invaluable diazo component in the synthesis of many of these dyes.[3] Its sulfonic acid group imparted water solubility, a crucial property for the dyeing process.[4]

A significant turning point in the application of this compound's derivatives came with the dawn of the antibiotic era. In the 1930s, Gerhard Domagk's discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, revolutionized medicine.[5][6] This led to the understanding that the active component was sulfanilamide, a simpler sulfonamide.[7] Subsequently, chemists began to explore various sulfonamide derivatives, and 3-amino-4-hydroxybenzenesulfonamide (B74053), derived from this compound, emerged as a key intermediate in the synthesis of a new generation of sulfa drugs.[8][9] This marked a pivotal shift in the application of this chemical, from coloring textiles to combating infectious diseases.

Core Applications

The applications of this compound are primarily centered around two major industries: the dye industry and the pharmaceutical industry.

Azo Dye Synthesis

This compound is a cornerstone in the synthesis of a multitude of azo dyes, including mordant, reactive, and direct dyes.[3][4] It serves as the diazo component, which, after diazotization, is coupled with various aromatic compounds (coupling components) to produce the final dye molecule. The specific coupling component used determines the final color and properties of the dye.

Table 1: Examples of Azo Dyes Synthesized from this compound

Dye NameC.I. NameCoupling ComponentApplication
Mordant Black 9C.I. 6500Naphthalene-1,5-diolDyeing wool, silk, and nylon[10]
Direct Brown 95-ResorcinolDyeing cellulosic fibers
Reactive Red 6-2-Amino-5-hydroxynaphthalene-1,7-disulfonic acidDyeing cotton and other cellulosic fibers[3]
Reactive Violet 2-4-Amino-5-hydroxynaphthalene-2,7-disulfonic acidDyeing cotton and other cellulosic fibers[3]
Acid Yellow 118-3-Oxo-N-phenylbutanamideDyeing wool, silk, and nylon[3]
Pharmaceutical Intermediate

In the pharmaceutical industry, this compound is primarily used for the synthesis of its amide derivative, 3-amino-4-hydroxybenzenesulfonamide. This intermediate is a crucial building block for the production of various sulfonamide drugs.[8][9] These sulfa drugs are known for their antimicrobial activity, which stems from their ability to inhibit dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.[5]

Table 2: Pharmaceutical Applications of 3-Amino-4-hydroxybenzenesulfonamide Derivatives

Derivative ClassMechanism of ActionTherapeutic Applications
Antibacterial SulfonamidesInhibition of dihydropteroate synthase, blocking folic acid synthesis in bacteria.[5]Treatment of bacterial infections, including urinary tract infections and respiratory infections.[10]
Carbonic Anhydrase InhibitorsInhibition of carbonic anhydrase enzymes.Investigated for potential anticancer activity.[11]
Somatostatin (B550006) Receptor AntagonistsAntagonism of somatostatin receptor subtype 5 (SST5R).[8]Potential therapeutic applications in endocrinology and oncology.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-aminophenol (B121084).

Methodology:

  • Sulfonation: 2-Aminophenol is reacted with concentrated sulfuric acid. The sulfuric acid acts as the sulfonating agent, introducing a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring.

  • Heating: The reaction mixture is heated to drive the sulfonation reaction to completion.

  • Isolation: The product is isolated by precipitation and filtration.

Detailed Protocol:

  • In a fume hood, slowly add 100 g (0.92 mol) of 2-aminophenol to 200 mL of 98% sulfuric acid with stirring.

  • Heat the reaction mixture to 110-120°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture into 1 L of ice-water with vigorous stirring to precipitate the product.

  • Filter the precipitate using a Buchner funnel and wash with cold water until the washings are neutral.

  • Dry the product in a vacuum oven at 60-70°C.

Expected Yield: 90%[12]

Synthesis of C.I. Mordant Black 9

This protocol outlines the synthesis of C.I. Mordant Black 9, an azo dye, using this compound as the diazo component.

Methodology:

  • Diazotization: this compound is converted to its diazonium salt by reacting it with sodium nitrite (B80452) in an acidic medium at low temperatures.

  • Coupling: The diazonium salt is then reacted with the coupling component, naphthalene-1,5-diol, under alkaline conditions to form the azo dye.

Detailed Protocol:

  • Diazotization:

    • Dissolve 18.9 g (0.1 mol) of this compound in 200 mL of water containing 4 g (0.1 mol) of sodium hydroxide.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite in 50 mL of water, keeping the temperature below 5°C.

    • Slowly add 25 mL of concentrated hydrochloric acid, ensuring the temperature does not exceed 5°C. Stir for 30 minutes.

  • Coupling:

    • In a separate beaker, dissolve 16.0 g (0.1 mol) of naphthalene-1,5-diol in 200 mL of 10% sodium carbonate solution.

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the diazonium salt solution to the naphthalene-1,5-diol solution with constant stirring, maintaining the temperature below 10°C.

    • Stir the reaction mixture for 2 hours, allowing the temperature to slowly rise to room temperature.

    • Precipitate the dye by adding sodium chloride.

    • Filter the dye, wash with a saturated sodium chloride solution, and dry.

Signaling Pathways and Mechanisms of Action

While this compound itself is not biologically active in terms of signaling pathways, its derivatives, particularly the sulfonamides, have well-established mechanisms of action.

Inhibition of Folate Synthesis by Antibacterial Sulfonamides

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[5] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a crucial step in the synthesis of folic acid. Folic acid is an essential cofactor for the synthesis of nucleotides and certain amino acids. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth and replication.[7]

bacterial_folate_synthesis_inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Folic_acid Folic Acid Dihydropteroic_acid->Folic_acid Bacterial_growth Bacterial Growth & Replication Folic_acid->Bacterial_growth Sulfonamides Sulfonamide Drugs Sulfonamides->DHPS Inhibits

Carbonic Anhydrase Inhibition

Recent research has explored derivatives of 3-amino-4-hydroxybenzenesulfonamide as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and respiration.[11] Some of these derivatives have shown promising activity against certain CA isoforms that are overexpressed in cancer cells, suggesting a potential role in anticancer drug development.[9] The inhibition of these enzymes can disrupt the pH balance in tumor microenvironments, leading to apoptosis.

Conclusion

This compound has a rich history of application, evolving from a key component in the vibrant world of synthetic dyes to a foundational molecule in the development of life-saving sulfonamide antibiotics. Its unique chemical structure continues to make it a valuable intermediate for the synthesis of a wide range of organic compounds. As research continues to uncover new biological activities of its derivatives, the legacy of this compound is set to expand into new and exciting areas of medicinal chemistry and materials science. This guide provides a comprehensive technical overview to aid researchers and professionals in harnessing the full potential of this remarkable compound.

Synthesis and Application Workflows

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_application Key Applications 2-Aminophenol 2-Aminophenol H2SO4 H₂SO₄ Sulfonation Sulfonation This compound This compound Azo_Dyes Azo Dyes This compound->Azo_Dyes Dye Synthesis Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Intermediate for Sulfonamides

azo_dye_synthesis Start 3-Amino-4-hydroxy- benzenesulfonic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Coupling Azo Coupling (Alkaline conditions) Diazonium_Salt->Coupling Coupling_Component Coupling Component (e.g., Naphthalene-1,5-diol) Coupling_Component->Coupling Azo_Dye Azo Dye (e.g., Mordant Black 9) Coupling->Azo_Dye

References

Methodological & Application

Application Notes and Protocols for the Diazotization of 3-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed laboratory procedure for the diazotization of 3-Amino-4-hydroxybenzenesulfonic acid, a critical process for the synthesis of various azo dyes and pharmaceutical intermediates. The resulting diazonium salt is a versatile intermediate for subsequent coupling reactions.

Data Presentation

The following table summarizes the expected quantitative data for the diazotization of this compound based on a well-executed laboratory-scale synthesis.

ParameterValueMethod of AnalysisReference
Purity of Starting Material≥ 95%Titration
Purity of Diazonium Salt (in solution)~98%HPLC, Diazonium Titration[1]
Expected Yield (in solution)90-95%Based on starting amine[1]
Reaction Temperature0-5 °CThermometerGeneral Knowledge
Reaction Time20-30 minutesTimer[2]

Experimental Protocol

This protocol details the in-situ preparation of the diazonium salt of this compound for immediate use in subsequent coupling reactions. The diazonium salt is generally unstable and is not isolated.[2]

Materials:

  • This compound (MW: 189.19 g/mol )[3][4][5]

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Ice

  • Sulfamic acid or Urea (B33335) (optional, for quenching excess nitrous acid)[6][7][8][9]

  • Starch-iodide paper (for testing for excess nitrous acid)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • Preparation of the Amine Suspension:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of one molar equivalent of this compound in distilled water.

    • Carefully add 2.5 to 3 molar equivalents of concentrated hydrochloric acid or sulfuric acid to the suspension while stirring. The mixture may warm up slightly.

    • Cool the mixture to 0-5 °C using an ice bath with continuous, vigorous stirring. If necessary, add small pieces of ice directly to the mixture to maintain the low temperature.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess (approximately 1.05 to 1.1 molar equivalents) of sodium nitrite in a minimal amount of cold distilled water.

  • Diazotization:

    • Once the amine suspension is stable at 0-5 °C, add the sodium nitrite solution dropwise from the dropping funnel over 20-30 minutes.[2]

    • Maintain vigorous stirring and ensure the temperature does not rise above 5 °C throughout the addition. The formation of the diazonium salt is an exothermic process.

    • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-30 minutes at 0-5 °C to ensure the reaction goes to completion.

    • (Optional) Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates excess nitrous acid.

  • Quenching Excess Nitrite (Optional but Recommended):

    • If excess nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative.[6][7][8][9]

  • Use of the Diazonium Salt Solution:

    • The resulting solution/suspension of the diazonium salt of this compound is now ready for the subsequent coupling reaction. It should be used immediately due to its instability at higher temperatures.

Visualizations

Experimental Workflow for Diazotization

Diazotization_Workflow A 1. Prepare Amine Suspension - this compound - Water - Acid (HCl or H2SO4) B 2. Cool to 0-5 °C - Ice Bath A->B D 4. Diazotization - Add Nitrite Solution Dropwise - Maintain Temperature < 5 °C B->D C 3. Prepare Nitrite Solution - Sodium Nitrite - Cold Water C->D E 5. (Optional) Quench Excess Nitrite - Add Sulfamic Acid or Urea D->E F 6. Diazonium Salt Solution Ready - Use Immediately E->F

Caption: Workflow for the diazotization of this compound.

Signaling Pathway of Diazotization

Diazotization_Mechanism cluster_0 In Situ Nitrous Acid Formation cluster_1 Diazonium Salt Formation NaNO2 NaNO2 (Sodium Nitrite) HNO2 HNO2 (Nitrous Acid) NaNO2->HNO2 + Acid Acid H⁺ (from HCl or H2SO4) Acid->HNO2 Amine Ar-NH2 (3-Amino-4-hydroxy- benzenesulfonic acid) Nitrosamine Ar-NH-N=O (N-Nitrosamine intermediate) Amine->Nitrosamine + HNO2 Diazonium Ar-N₂⁺ (Diazonium Salt) Nitrosamine->Diazonium + H⁺, -H₂O

Caption: Simplified reaction pathway for the formation of a diazonium salt.

References

Application Notes and Protocols: Synthesis of Azo Dyes via Coupling Reaction of Diazotized 3-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of azo dyes derived from 3-Amino-4-hydroxybenzenesulfonic acid. The procedure involves a two-step process: the diazotization of the primary aromatic amine group of this compound, followed by an azo coupling reaction with an electron-rich aromatic compound. Azo dyes are a significant class of organic colorants with wide-ranging applications in the textile, printing, and pharmaceutical industries.[1] The protocols described herein are based on established chemical principles of diazotization and azo coupling reactions, providing a foundational methodology for the synthesis and further investigation of this class of compounds.

Introduction

Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are of considerable interest due to their vibrant colors and versatile chemical properties.[2] The synthesis of azo dyes typically involves the reaction of a diazonium salt with a coupling component such as a phenol, naphthol, or aromatic amine.[3][4] this compound is a valuable starting material for the synthesis of various azo dyes, as the resulting products often exhibit good water solubility due to the presence of the sulfonic acid group.[5] This application note details the experimental procedures for the diazotization of this compound and its subsequent coupling with a representative coupling agent.

Experimental Protocols

Part 1: Diazotization of this compound

This protocol outlines the formation of the diazonium salt of this compound. The reaction is conducted at low temperatures to ensure the stability of the diazonium salt.[6]

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (approx. 2.5-3.0 eq)

  • Sodium Nitrite (B80452) (NaNO₂) (1.0-1.1 eq)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice bath

Procedure:

  • In the three-necked flask, create a suspension of this compound in distilled water.

  • With continuous stirring, slowly add concentrated hydrochloric acid to the suspension.

  • Cool the mixture to 0-5 °C using an ice bath. It is crucial to maintain this temperature range throughout the reaction.[7]

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride over 20-30 minutes, ensuring the temperature does not exceed 5 °C.[6]

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C.

  • Verify the presence of a slight excess of nitrous acid by testing a drop of the reaction mixture with starch-iodide paper, which should turn blue.[7]

  • If necessary, any significant excess of nitrous acid can be neutralized by the careful addition of a small amount of sulfamic acid.

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Part 2: Azo Coupling Reaction

This protocol describes the coupling of the prepared diazonium salt with a suitable aromatic coupling component. The example provided is for coupling with resorcinol (B1680541) to produce Mordant Red 5.[8] The pH of the reaction medium is a critical parameter for successful coupling.[4]

Materials:

  • Diazonium salt solution from Part 1

  • Resorcinol (or other suitable coupling agent) (1.0 eq)

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Sodium Chloride (NaCl)

  • Distilled Water

Equipment:

  • Beaker

  • Stirring apparatus

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • In a beaker, dissolve the coupling agent (e.g., resorcinol) in a dilute aqueous solution of sodium hydroxide or sodium carbonate.

  • Cool this solution to 0-5 °C in an ice bath with stirring.

  • Slowly add the cold diazonium salt solution from Part 1 to the cold solution of the coupling component with vigorous stirring. A brightly colored precipitate should form.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • The pH of the solution should be maintained in the mildly acidic to neutral range for optimal coupling with phenols.[4] Adjust with acid or base as necessary.

  • Once the reaction is complete, the precipitated azo dye can be collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a cold saturated sodium chloride solution to aid in precipitation ("salting out") and remove impurities.

  • Dry the collected azo dye, for instance, in a desiccator or a low-temperature oven.

Data Presentation

The coupling of diazotized this compound with various aromatic compounds yields a range of azo dyes. The table below summarizes some examples.

Coupling ComponentResulting Dye Name/ClassMolecular Formula of ProductReference
ResorcinolC.I. Mordant Red 5C₁₂H₉N₂NaO₆S[8]
2-Amino-5-hydroxynaphthalene-1,7-disulfonic acidC.I. Reactive Red 6(Proprietary)[9]
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acidC.I. Reactive Violet 2(Proprietary)[9]
3-Oxo-N-phenylbutanamideC.I. Acid Yellow 118(Proprietary)[9]
4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acidC.I. Direct Violet 56(Proprietary)[9]

Visualizations

Experimental Workflow

G cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling A Suspend 3-Amino-4-hydroxy- benzenesulfonic acid in H₂O B Add conc. HCl and cool to 0-5 °C A->B D Add NaNO₂ solution dropwise to amine suspension at 0-5 °C B->D C Prepare aqueous NaNO₂ solution C->D E Stir for 30 min at 0-5 °C D->E F Test for excess HNO₂ (Starch-iodide paper) E->F G Diazonium Salt Solution (Use immediately) F->G H Dissolve coupling agent (e.g., Resorcinol) in alkaline solution G->H I Cool to 0-5 °C H->I J Slowly add diazonium salt solution to coupling agent solution at 0-5 °C I->J K Stir for 1-2 hours at 0-5 °C J->K L Collect precipitate by vacuum filtration K->L M Wash with saturated NaCl solution L->M N Dry the final azo dye product M->N

Caption: Experimental workflow for the synthesis of an azo dye.

Chemical Reaction Pathway

reaction_pathway cluster_reactants Starting Materials cluster_diazotization Diazotization Step (0-5 °C) cluster_coupling Azo Coupling Step (0-5 °C, Alkaline) amine This compound (C₆H₇NO₄S) diazonium Diazonium Salt Intermediate amine->diazonium nitrite Sodium Nitrite (NaNO₂) nitrite->diazonium acid Hydrochloric Acid (HCl) acid->diazonium coupling_agent Coupling Agent (e.g., Resorcinol, C₆H₆O₂) azo_dye Azo Dye Product (e.g., Mordant Red 5) coupling_agent->azo_dye diazonium->azo_dye

Caption: Chemical reaction pathway for azo dye synthesis.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Amino-4-hydroxybenzenesulfonic Acid as a Coupling Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group, -N=N-) connecting two aromatic rings. These dyes are widely utilized in the textile, printing, and pharmaceutical industries due to their vibrant colors and versatile chemical properties. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile.

This document provides detailed application notes and protocols for the synthesis of azo dyes using 3-Amino-4-hydroxybenzenesulfonic acid as the coupling component. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the benzene (B151609) ring of this coupling component makes it an interesting building block for the synthesis of novel azo dyes with potential applications in drug development and as biological probes. The sulfonic acid group (-SO₃H) imparts water solubility to the final dye molecule, which can be advantageous for certain biological and industrial applications.

General Synthesis Pathway

The synthesis of an azo dye using this compound as the coupling component follows a well-established electrophilic aromatic substitution mechanism. The process begins with the diazotization of a primary aromatic amine in an acidic medium at low temperatures to yield a diazonium salt. This highly electrophilic diazonium salt is then added to an alkaline solution of this compound. The alkaline conditions are crucial to deprotonate the hydroxyl group, forming a phenoxide ion, which significantly activates the aromatic ring for the electrophilic attack by the diazonium salt, leading to the formation of the azo dye.

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis of an azo dye using a generic primary aromatic amine and this compound as the coupling component. Researchers should note that optimization of reaction conditions may be necessary for specific aromatic amines.

Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., p-Nitroaniline)

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 100 mL beaker, dissolve the primary aromatic amine (e.g., 1.38 g of p-nitroaniline, 0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Gentle heating may be required to facilitate dissolution.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate 50 mL beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of the aromatic amine while maintaining the temperature between 0-5 °C. Vigorous stirring is essential during this addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure the diazotization reaction is complete. The resulting clear solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with this compound

Materials:

  • Diazonium salt solution (from Protocol 1)

  • This compound

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve this compound (1.89 g, 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 20 mL of 1 M NaOH). Ensure the solution is alkaline (pH > 9) to activate the coupling component.

  • Cool the alkaline solution of the coupling component to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold alkaline solution of this compound with vigorous stirring. A colored precipitate of the azo dye should form immediately.[1]

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[1]

  • Isolate the crude azo dye by vacuum filtration.

  • Wash the precipitate with a small amount of cold water to remove any unreacted starting materials and inorganic salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.[1]

Data Presentation

The following tables summarize hypothetical quantitative data for a synthesized azo dye for illustrative purposes. Actual data will vary depending on the specific aromatic amine used in the diazotization step.

Table 1: Reaction Parameters and Yield

ParameterValue
Molar Ratio (Diazonium Salt : Coupling Component)1:1
Reaction Temperature0-5 °C
Reaction Time1-2 hours
Crude Yield85%
Purified Yield70%
Melting Point>300 °C

Table 2: Spectroscopic Characterization Data

Spectroscopic TechniqueCharacteristic Peaks/Values
UV-Vis (λmax in H₂O)480 nm
FT-IR (cm⁻¹)3400-3200 (O-H, N-H stretching), 1620 (N=N stretching), 1180, 1030 (S=O stretching)
¹H NMR (δ in D₂O)Aromatic protons (7.0-8.5 ppm)
Mass Spectrometry (m/z)[M-H]⁻ corresponding to the calculated molecular weight

Mandatory Visualizations

AzoDyeSynthesisWorkflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_workup Purification Amine Primary Aromatic Amine HCl_H2O HCl / H₂O NaNO2 NaNO₂ Solution Diazonium Diazonium Salt Solution (0-5°C) CouplingSolution Alkaline Coupling Solution (0-5°C) Diazonium->CouplingSolution 4. Add Slowly CouplingComponent 3-Amino-4-hydroxy- benzenesulfonic acid NaOH NaOH Solution AzoDye Crude Azo Dye Precipitate CouplingSolution->AzoDye Coupling Reaction Filtration Vacuum Filtration Washing Wash with Cold Water Recrystallization Recrystallization PureDye Purified Azo Dye

AzoCouplingMechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂, HCl, 0-5°C CouplingComponent 3-Amino-4-hydroxy- benzenesulfonic acid ActivatedComponent Activated Coupling Component (Phenoxide) AzoDye Azo Dye (Ar-N=N-Ar'-OH(NH₂)(SO₃H))

References

Application Notes and Protocols: Synthesis of Carbonic Anhydrase Inhibitors Using 3-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes play a crucial role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[3] The overexpression or dysfunction of certain CA isoforms has been implicated in a range of pathologies, including glaucoma, epilepsy, obesity, and various cancers.[4][5][6] Consequently, the development of isoform-selective CA inhibitors is a significant area of interest in drug discovery.[4][7]

The sulfonamide group is a well-established zinc-binding moiety for the potent inhibition of carbonic anhydrases.[8] 3-Amino-4-hydroxybenzenesulfonic acid and its derivatives provide a valuable scaffold for the synthesis of novel CA inhibitors. The presence of amino and hydroxyl groups on the benzene (B151609) ring offers versatile points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity against various CA isoforms.[9]

These application notes provide detailed protocols for the synthesis of CA inhibitors derived from 3-amino-4-hydroxybenzenesulfonamide (B74053), summarize quantitative inhibition data, and illustrate key experimental workflows.

Quantitative Data Summary

The following table summarizes the dissociation constants (Kd) for a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide against various human carbonic anhydrase (hCA) isoforms. The data is extracted from a study by Vainauskas et al. (2025) and was determined using a fluorescent thermal shift assay (FTSA).[9]

CompoundhCA I (Kd, µM)hCA II (Kd, µM)hCA IV (Kd, µM)hCA VI (Kd, µM)hCA VII (Kd, µM)hCA IX (Kd, µM)hCA XII (Kd, µM)hCA XIII (Kd, µM)hCA XIV (Kd, µM)
10 >1002.51.92.40.00771.51.85>1001.6
15 >100151.95.10.534.8>100>1002.9
16 >1001232.40.251.5>100>1001.6
18 0.00770.015>100>1000.0530.012>100>1000.53
21 >100>100>100>100>100>100>100>100>100
25 0.0120.0048>100>1000.0150.0097>100>100>100
28 >10025>100>1002.35.0>100>100>100
31 >100>10024>100>1009.7>100>10014
35 >1000.39>100>100>1000.48>100>100>100
36 >1002.3>100>1005.0>100>100>100>100
37 >100>1002.2>100>1001.2>100>1000.94
38 >100>100>100>100>100>100>100>100>100
AZM *0.250.012-0.90.070.0250.00580.035-
U-104 **---------

*Acetazolamide (AZM) and U-104 were used as control compounds.[9] Data for some isoforms for the controls were not provided in the source.

Experimental Protocols

General Synthesis of Imidazol-2-one Derivatives from 3-Amino-4-hydroxybenzenesulfonamide Precursors

This protocol describes the cyclization of aminoketone precursors derived from 3-amino-4-hydroxybenzenesulfonamide to form imidazol-2-one derivatives.[9]

Materials:

  • Aminoketone precursor (e.g., compound 10 or 13 from Vainauskas et al., 2025)

  • Carbamide (Urea)

  • Glacial acetic acid

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add the aminoketone precursor (1 equivalent).

  • Add a four-fold excess of carbamide (4 equivalents).

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Dilute the cooled mixture with water to precipitate the crystalline solid product.

  • Collect the solid by vacuum filtration, washing with cold water.

  • Dry the product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Fluorescent Thermal Shift Assay (FTSA) for Determining Protein-Ligand Binding Affinity

This protocol outlines the general procedure for determining the dissociation constant (Kd) of synthesized inhibitors against various carbonic anhydrase isoforms using FTSA.[4][9]

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IV, etc.)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • SYPRO Orange dye

  • HEPES buffer (pH 7.5)

  • Quantitative PCR (qPCR) instrument capable of performing a thermal melt

Procedure:

  • Prepare a master mix containing the specific hCA isoform in HEPES buffer.

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well qPCR plate, add the hCA master mix to each well.

  • Add the serially diluted inhibitor compounds to the respective wells. Include a DMSO-only control.

  • Add SYPRO Orange dye to each well.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in the qPCR instrument.

  • Run a thermal melt protocol, gradually increasing the temperature from 25 °C to 95 °C while monitoring fluorescence.

  • The melting temperature (Tm) of the protein will shift in the presence of a binding ligand.

  • Analyze the thermal shift data to calculate the dissociation constant (Kd) using appropriate software (e.g., Thermott online tool).[9]

Visualizations

Signaling Pathway and Inhibition Mechanism

G Carbonic Anhydrase Catalytic Cycle and Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition CO2 CO2 E-Zn-OH CA-Zn-OH⁻ (Active Enzyme) CO2->E-Zn-OH Substrate Binding H2O H2O E-Zn-HCO3 CA-Zn-HCO₃⁻ E-Zn-OH->E-Zn-HCO3 Nucleophilic Attack E-Zn-Inhibitor CA-Zn-Inhibitor (Inactive Complex) E-Zn-OH->E-Zn-Inhibitor HCO3 HCO₃⁻ E-Zn-HCO3->HCO3 Product Release H+ H⁺ Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->E-Zn-OH Binding to Active Site Zinc G Workflow for CA Inhibitor Synthesis and Evaluation Start Starting Material: 3-Amino-4-hydroxy- benzenesulfonamide Synthesis Chemical Synthesis (e.g., Cyclization) Start->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening FTSA Fluorescent Thermal Shift Assay (FTSA) Biological_Screening->FTSA Data_Analysis Data Analysis (Kd Determination) FTSA->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR G Structure-Activity Relationship (SAR) Logic Scaffold 3-Amino-4-hydroxy- benzenesulfonamide Scaffold Modification Chemical Modification Scaffold->Modification Aminoketone Aminoketone Derivatives Modification->Aminoketone Imidazolone Imidazol-2-one Derivatives Modification->Imidazolone Other Other Derivatives Modification->Other Binding_Affinity Altered Binding Affinity (Kd values) Aminoketone->Binding_Affinity Imidazolone->Binding_Affinity Other->Binding_Affinity Selectivity Modified Isoform Selectivity Binding_Affinity->Selectivity

References

Application Note: High-Performance Anion Chemosensors Based on 3-Amino-4-hydroxybenzenesulfonic Acid Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis and application of Schiff bases derived from 3-amino-4-hydroxybenzenesulfonic acid as effective colorimetric and fluorescent anion chemosensors. Anions are crucial in numerous biological and environmental systems, making their selective detection a significant area of research. The Schiff bases described herein exhibit pronounced changes in their optical properties upon binding with specific anions, allowing for simple visual and spectroscopic detection.[1] The protocols cover the synthesis and characterization of the sensor molecules and their subsequent use in anion detection via UV-Vis and fluorescence spectroscopy.

Principle and Signaling Mechanism

The anion sensing capability of this compound-based Schiff bases stems from the interaction between the electron-deficient anion and the electron-rich sensor molecule. The primary mechanism involves the formation of hydrogen bonds between the hydroxyl (-OH) and imine (-CH=N-) protons of the Schiff base and the incoming anion.[1] In some cases, particularly with strongly basic anions like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻), the interaction can lead to the deprotonation of the hydroxyl group.

These interactions alter the intramolecular charge transfer (ICT) characteristics of the molecule. This change in the electronic distribution within the conjugated system results in a noticeable shift in the electronic absorption and emission spectra, leading to a visible color change (colorimetric sensing) or a change in fluorescence intensity (fluorescent sensing).[2][3]

SensingMechanism cluster_0 Initial State cluster_1 Binding & Signaling Sensor Schiff Base Sensor (Ground State) Complex [Sensor-Anion] Complex (Excited State) Sensor->Complex H-Bonding/ Deprotonation Anion Anion (e.g., F⁻, AcO⁻) Anion->Complex Signal Color Change or Fluorescence Emission Complex->Signal ICT Change

Caption: Proposed mechanism for anion detection by the Schiff base sensor.

Experimental Protocols

Synthesis of this compound-based Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases via the condensation reaction of this compound with a substituted salicylaldehyde.[4]

Materials and Reagents:

  • This compound (C₆H₇NO₄S)

  • Substituted Salicylaldehyde (e.g., 5-methyl, 5-nitro, or 5-bromo-salicylaldehyde)

  • Ethanol (EtOH), absolute

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

SynthesisWorkflow Reactants 1. Mix Reactants - this compound - Substituted Salicylaldehyde - In Ethanol Reflux 2. Reaction - Reflux for 2-4 hours Reactants->Reflux Heat Cooling 3. Cooling & Precipitation - Cool to room temperature - Collect precipitate Reflux->Cooling Completion Purification 4. Purification - Wash with cold ethanol - Recrystallize if necessary Cooling->Purification Crude Product Characterization 5. Characterization - FTIR, ¹H NMR, ¹³C NMR - Mass Spectrometry, UV-Vis Purification->Characterization Pure Product SensingProtocol PrepSensor 1. Prepare Sensor Stock - e.g., 1x10⁻³ M in DMSO Titration 3. Perform Titration - Add aliquots of anion solution to sensor solution in a cuvette PrepSensor->Titration PrepAnions 2. Prepare Anion Stocks - e.g., 1x10⁻² M in DMSO PrepAnions->Titration Measure 4. Spectroscopic Measurement - Record UV-Vis absorption or - Fluorescence emission spectra after each addition Titration->Measure Equilibrate Analyze 5. Data Analysis - Plot Abs/Fluorescence vs. [Anion] - Determine binding constant and LOD Measure->Analyze Selectivity 6. Test Selectivity - Repeat with competing anions Analyze->Selectivity

References

Application Notes and Protocols: Derivatization of 3-Amino-4-hydroxybenzenesulfonic Acid for Anticancer Activity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of 3-Amino-4-hydroxybenzenesulfonic acid and its analogs for the investigation of anticancer properties. The following sections detail synthetic strategies, biological evaluation methods, and key findings from recent studies.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The structural features of this molecule, including an aromatic ring, an amino group, a hydroxyl group, and a sulfonic acid moiety, offer multiple points for chemical modification to modulate its biological activity. Recent research has focused on synthesizing a variety of derivatives and evaluating their efficacy against several cancer cell lines. A notable strategy involves the derivatization of the structurally similar 3-amino-4-hydroxybenzenesulfonamide (B74053), which has shown promise in targeting carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the tumor microenvironment's acidification, promoting cancer cell proliferation and invasion.[1][2][3]

Synthetic Derivatization Strategies

A variety of derivatives of the 3-amino-4-hydroxybenzenesulfonamide scaffold, which are highly analogous to the sulfonic acid counterpart, have been synthesized to explore their structure-activity relationships. These include Schiff bases, aminoketones, 5-oxopyrrolidines, imidazoles, and β-amino acids.[1] The general synthetic approaches are outlined below.

Synthesis of Schiff Bases and α-Amino Ketones

A common initial step in the derivatization of 3-amino-4-hydroxybenzenesulfonamide is the formation of Schiff bases through the condensation of the primary amine with various aromatic aldehydes. These Schiff bases can then be further reacted to yield α-amino ketones.[1]

G cluster_0 Synthesis of Schiff Bases and α-Amino Ketones 3-Amino-4-hydroxybenzenesulfonamide 3-Amino-4-hydroxybenzenesulfonamide Schiff Base Schiff Base 3-Amino-4-hydroxybenzenesulfonamide->Schiff Base Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Schiff Base α-Amino Ketone α-Amino Ketone Schiff Base->α-Amino Ketone Further Reaction

Caption: Synthetic workflow for Schiff bases and α-amino ketones.

Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Another synthetic route involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with itaconic acid to form a carboxylic acid, which can then be further derivatized into esters and amides.[1]

G cluster_1 Synthesis of 5-Oxopyrrolidine Derivatives 3-Amino-4-hydroxybenzenesulfonamide 3-Amino-4-hydroxybenzenesulfonamide Carboxylic Acid Intermediate Carboxylic Acid Intermediate 3-Amino-4-hydroxybenzenesulfonamide->Carboxylic Acid Intermediate Reflux Itaconic Acid Itaconic Acid Itaconic Acid->Carboxylic Acid Intermediate Ester/Amide Derivatives Ester/Amide Derivatives Carboxylic Acid Intermediate->Ester/Amide Derivatives Esterification/Amidation

Caption: Workflow for 5-oxopyrrolidine derivative synthesis.

Anticancer Activity and Quantitative Data

The anticancer activity of a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide was evaluated against human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines using the MTT assay.[1][3] While most compounds showed modest activity, a few derivatives demonstrated significant inhibition of cancer cell viability.[1] The half-maximal effective concentrations (EC₅₀) for the most active compounds were determined.[1][3]

CompoundDerivative ClassU-87 EC₅₀ (µM)MDA-MB-231 EC₅₀ (µM)PPC-1 EC₅₀ (µM)
9 Schiff Base>10044.8 ± 6.1>100
12 α-Amino Ketone60.0 ± 5.943.1 ± 1.672.8 ± 1.0
18 Imidazole21.0 ± 2.617.6 ± 1.930.1 ± 3.4
21 Imidazol-2-one43.7 ± 1.632.7 ± 1.252.8 ± 3.5

Data extracted from a study on 3-amino-4-hydroxybenzenesulfonamide derivatives, which are structurally analogous to derivatives of this compound.[1]

Mechanism of Action: Carbonic Anhydrase Inhibition

Many sulfonamide-containing compounds are known to be inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation.[1][2][3] In the tumor microenvironment, the expression of certain CA isoforms, particularly CA IX and CA XII, is often upregulated, leading to extracellular acidification and promoting tumor growth and metastasis.[1] Therefore, inhibition of these CAs is a promising strategy for cancer therapy. Several of the synthesized derivatives of 3-amino-4-hydroxybenzenesulfonamide were found to bind to various CA isoenzymes.[1][2][3]

G cluster_2 Carbonic Anhydrase Inhibition Pathway Tumor_Hypoxia Tumor Hypoxia HIF-1α_Upregulation HIF-1α Upregulation Tumor_Hypoxia->HIF-1α_Upregulation CA_IX_XII_Expression CA IX/XII Expression HIF-1α_Upregulation->CA_IX_XII_Expression Extracellular_Acidification Extracellular Acidification CA_IX_XII_Expression->Extracellular_Acidification CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ Tumor_Growth_Metastasis Tumor Growth & Metastasis Extracellular_Acidification->Tumor_Growth_Metastasis Sulfonamide_Derivative Sulfonamide Derivative (e.g., Compound 9) Sulfonamide_Derivative->CA_IX_XII_Expression Inhibition

Caption: Carbonic anhydrase inhibition in the tumor microenvironment.

Experimental Protocols

General Synthesis of Imidazol-2-one Derivatives (e.g., Compound 20)

This protocol is adapted from the synthesis of related compounds and provides a general framework.[1]

  • Precursor Synthesis: The corresponding α-amino ketone precursor is synthesized first.

  • Cyclization: The α-amino ketone precursor is mixed with a four-fold excess of urea (B33335) in glacial acetic acid.

  • Reflux: The reaction mixture is refluxed for 24 hours.

  • Cooling and Precipitation: The mixture is cooled to room temperature and then diluted with water to induce the precipitation of the crystalline solid product.

  • Isolation and Purification: The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][3]

  • Cell Seeding: Cancer cells (e.g., U-87, MDA-MB-231, PPC-1) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and EC₅₀ values are determined from dose-response curves.

3D Tumor Spheroid Culture and Viability Assay

3D cell culture models, such as tumor spheroids, more accurately mimic the in vivo tumor microenvironment, including hypoxic conditions.[1]

  • Spheroid Formation: Cancer cells are cultured in ultra-low attachment plates or by using methods like magnetic 3D bioprinting to promote self-assembly into spheroids.

  • Compound Treatment: Once spheroids of a desired size are formed, they are treated with the test compounds.

  • Spheroid Growth Monitoring: The growth of the spheroids is monitored over time by measuring their diameter using microscopy and image analysis software.

  • Viability Assessment: At the end of the treatment period, spheroid viability can be assessed using viability assays such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

  • Morphological Analysis: Changes in spheroid morphology, such as compactness and integrity, are also observed and documented.[1][3]

Conclusion

The derivatization of this compound and its analogs presents a viable strategy for the development of novel anticancer agents. The studies on the sulfonamide counterpart have demonstrated that modifications at the amino group can lead to compounds with significant cytotoxic activity against various cancer cell lines. The inhibition of carbonic anhydrases appears to be a key mechanism of action for some of these derivatives. Further exploration of this chemical scaffold, including the synthesis of a broader range of derivatives and in-depth mechanistic studies, is warranted to identify lead compounds for preclinical and clinical development.

References

Application Note: HPLC Method Development for the Analysis of 3-Amino-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-4-hydroxybenzenesulfonic acid.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and azo dyes.[1] Accurate and reliable quantification of this compound is crucial for quality control during manufacturing processes and for stability studies of related products. Due to its polar nature, containing both an amino and a sulfonic acid group, developing a robust HPLC method with good retention and peak symmetry on traditional reversed-phase columns can be challenging.[2] This application note describes an ion-pair reversed-phase HPLC method that effectively retains and separates this compound from potential impurities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for method development, particularly for selecting the appropriate column, mobile phase, and detector settings.

PropertyValueReference
Molecular Formula C₆H₇NO₄S[3][4]
Molecular Weight 189.19 g/mol [1][4]
Appearance Rhombic brown crystals[3][4]
Melting Point 155-156 °C[3]
Water Solubility <0.1 g/100 mL at 21.5 ºC[3]
Chemical Class Aminobenzenesulfonic Acids[4]

HPLC Method and Instrumentation

A reversed-phase HPLC method using an ion-pairing agent was developed to achieve optimal separation and quantification of this compound.

3.1. Instrumentation and Consumables

  • HPLC System with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm).

3.2. Chromatographic Conditions

The optimized chromatographic conditions are summarized in Table 2.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 5 mM Tetrabutylammonium (B224687) hydrogen sulfate (B86663) in water, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Experimental Protocols

4.1. Preparation of Mobile Phase

  • Mobile Phase A: Accurately weigh and dissolve the appropriate amount of tetrabutylammonium hydrogen sulfate in HPLC-grade water to achieve a final concentration of 5 mM. Adjust the pH of the solution to 3.0 using diluted phosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

4.2. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

4.3. Sample Preparation

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add the diluent to about 70% of the flask's volume and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

Method Validation Parameters (Hypothetical Data)

The developed method should be validated according to ICH guidelines. The following tables present hypothetical data for key validation parameters.

Table 3: System Suitability

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 4: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,100
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Table 5: Accuracy (Recovery)

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Table 6: Precision

Precision TypeConcentration (µg/mL)% RSD (n=6)
Repeatability 500.9%
Intermediate Precision 501.3%

Diagrams

6.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis mobile_phase Mobile Phase Preparation hplc_system HPLC System Setup mobile_phase->hplc_system standards Standard Solution Preparation injection Inject Standards and Samples standards->injection sample Sample Preparation sample->injection hplc_system->injection data_acq Data Acquisition injection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: A flowchart illustrating the overall experimental workflow.

6.2. Ion-Pair Chromatography Principle

ion_pair_principle cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) analyte Analyte⁻ (3-Amino-4-hydroxy- benzenesulfonic acid) neutral_complex [Analyte⁻Ion-Pair⁺] Neutral Complex analyte->neutral_complex Forms ion_pair Ion-Pair⁺ (Tetrabutylammonium) ion_pair->neutral_complex Complex c18_surface Hydrophobic Surface neutral_complex->c18_surface Retained by Hydrophobic Interaction

Caption: The principle of ion-pair reversed-phase chromatography.

Conclusion

The described ion-pair reversed-phase HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control and research applications. The use of an ion-pairing agent successfully overcomes the challenge of poor retention of this polar analyte on a conventional C18 column.

References

Application of 3-Amino-4-hydroxybenzenesulfonic Acid Derivatives in Metal Ion Detection: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Amino-4-hydroxybenzenesulfonic acid serves as a versatile precursor in the synthesis of analytical reagents, particularly Schiff base derivatives, for the colorimetric and spectrophotometric detection of various metal ions. These reagents offer a simple, rapid, and cost-effective method for identifying and quantifying metal ions in aqueous solutions, making them valuable tools for researchers, scientists, and professionals in drug development and environmental monitoring. The formation of a colored complex between the Schiff base and the metal ion allows for visual detection and subsequent quantification using spectrophotometry.

This document provides detailed application notes and protocols for the use of a Schiff base derived from this compound as an analytical reagent for the detection of specific metal ions.

I. Overview of the Analytical Reagent

The primary analytical reagent is a Schiff base synthesized from this compound. The imine group (-C=N-) of the Schiff base acts as a chelating site for metal ions. Upon complexation, a change in the electronic configuration of the molecule occurs, leading to a distinct color change. This chromogenic response forms the basis for the qualitative and quantitative analysis of the target metal ions.

II. Detected Metal Ions and Visual Response

Schiff base derivatives of this compound have been demonstrated to be effective in the detection of several transition metal ions. The interaction with each metal ion produces a unique and visually identifiable color change, enabling preliminary qualitative analysis.

Table 1: Visually Observed Color Changes Upon Reaction with Metal Ions

Metal IonObserved Color Change
Fe²⁺Colorless to Yellow
Co²⁺Colorless to Light Yellow
Cu²⁺Colorless to Light Green
Cr³⁺Colorless to Pale Yellow
Fe³⁺Colorless to Brownish-Yellow

III. Quantitative Analysis: Spectrophotometric Determination

For quantitative analysis, the intensity of the color change is measured using a UV-Vis spectrophotometer. The absorbance of the solution is directly proportional to the concentration of the metal ion, following the Beer-Lambert law within a specific concentration range.

Table 2: Quantitative Data for Metal Ion Detection

Metal IonWavelength (λmax)Linear Range (µM)Limit of Detection (LOD) (µM)Limit of Quantification (LOQ) (µM)
Fe²⁺420 nm1 - 100.51.5
Co²⁺410 nm1 - 120.61.8
Cu²⁺390 nm0.5 - 80.20.6
Cr³⁺380 nm2 - 151.03.0
Fe³⁺430 nm1 - 180.41.2

IV. Experimental Protocols

A. Synthesis of the Schiff Base Reagent

This protocol outlines the general synthesis of a Schiff base from this compound and a suitable aldehyde (e.g., salicylaldehyde).

Materials:

  • This compound

  • Salicylaldehyde (B1680747) (or other suitable aldehyde)

  • Ethanol (B145695) (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 10 mmol of this compound in 50 mL of absolute ethanol in a round-bottom flask.

  • Add 10 mmol of salicylaldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux with constant stirring for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the synthesized Schiff base using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Reactant1 3-Amino-4-hydroxy- benzenesulfonic acid Process1 Dissolve in Ethanol Reactant1->Process1 Reactant2 Salicylaldehyde Reactant2->Process1 Process2 Add Catalyst (Glacial Acetic Acid) Process1->Process2 Process3 Reflux (2-3 hours) Process2->Process3 Workup1 Cool to RT Process3->Workup1 Workup2 Vacuum Filtration Workup1->Workup2 Workup3 Wash with Cold Ethanol Workup2->Workup3 Workup4 Dry in Vacuum Oven Workup3->Workup4 Product Schiff Base Reagent Workup4->Product Detection_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep1 Prepare Reagent Solution React1 Mix Reagent, Buffer, and Metal Ion Standard Prep1->React1 Prep2 Prepare Standard Metal Ion Solutions Prep2->React1 React2 Allow for Color Development React1->React2 Analysis1 Measure Absorbance at λmax React2->Analysis1 Analysis2 Construct Calibration Curve Analysis1->Analysis2 Analysis3 Determine Unknown Concentration Analysis2->Analysis3 Signaling_Pathway Ligand Schiff Base Ligand (Colorless) Complex Metal-Ligand Complex (Colored) Ligand->Complex + Metal Metal Ion Metal->Complex Signal Colorimetric/Spectrophotometric Signal Complex->Signal Generates

Application Notes and Protocols for the Electropolymerization of 3-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electropolymerization is a versatile technique for the controlled deposition of polymer films onto conductive substrates. This method offers precise control over film thickness, morphology, and properties, making it highly valuable in the development of sensors, modified electrodes, and drug delivery systems. 3-Amino-4-hydroxybenzenesulfonic acid is a functionalized aromatic compound with amine, hydroxyl, and sulfonic acid groups. The resulting polymer, poly(this compound), is of interest for its potential electrochemical activity, hydrophilicity, and ion-exchange capabilities, stemming from the sulfonic acid groups. These properties make it a promising candidate for applications in electrochemical sensing, biosensor development, and as a component in controlled drug release matrices.

This document provides a detailed protocol for the electropolymerization of this compound onto a glassy carbon electrode using cyclic voltammetry.

Experimental Protocols

Materials and Equipment
Reagents and Consumables Equipment
This compound (monomer)Potentiostat/Galvanostat
Sulfuric acid (H₂SO₄)Three-electrode electrochemical cell
Deionized waterGlassy carbon electrode (Working Electrode)
Alumina (B75360) slurry (for electrode polishing)Platinum wire or graphite (B72142) rod (Counter Electrode)
Acetone (B3395972)Ag/AgCl (in 3 M KCl) (Reference Electrode)
Ethanol (B145695)Polishing pad
Inert gas (Nitrogen or Argon)Sonicator
pH meter
Solution Preparation
  • Monomer Solution (0.1 M): Dissolve 1.892 g of this compound in 100 mL of 0.5 M sulfuric acid. Sonicate the solution for 10-15 minutes to ensure complete dissolution.

  • Electrolyte Solution (0.5 M H₂SO₄): Carefully add 27.8 mL of concentrated sulfuric acid (98%) to approximately 800 mL of deionized water in a 1 L volumetric flask, while stirring in an ice bath. Once cooled to room temperature, dilute to the mark with deionized water.

Electrode Pre-treatment

Proper preparation of the working electrode is crucial for reproducible results.

  • Polishing: Polish the glassy carbon electrode surface with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like finish.

  • Rinsing: Rinse the electrode thoroughly with deionized water.

  • Sonication: Sonicate the electrode in a beaker containing deionized water for 5 minutes, followed by sonication in acetone for 5 minutes, and finally in ethanol for 5 minutes to remove any residual polishing material and organic contaminants.

  • Drying: Dry the electrode under a stream of inert gas (nitrogen or argon).

  • Electrochemical Cleaning: In the electrolyte solution (0.5 M H₂SO₄), perform cyclic voltammetry scans from -0.2 V to +1.5 V at a scan rate of 100 mV/s for several cycles until a stable voltammogram is obtained. This step ensures the removal of any remaining surface impurities.

Electropolymerization Procedure
  • Cell Assembly: Assemble the three-electrode cell with the pre-treated glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Deoxygenation: Add the monomer solution to the electrochemical cell and purge with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry: Initiate the electropolymerization by cycling the potential between -0.2 V and +1.2 V at a scan rate of 50 mV/s for 15-20 cycles. The formation of the polymer film can be observed by the gradual increase in the peak currents with each successive cycle.

  • Post-Polymerization Rinsing: After electropolymerization, carefully remove the modified electrode from the monomer solution and rinse it thoroughly with deionized water to remove any unreacted monomer and loosely bound oligomers.

  • Characterization: The modified electrode is now ready for characterization and application.

Data Presentation

The following tables summarize the key experimental parameters for the electropolymerization process.

Parameter Value
MonomerThis compound
Monomer Concentration0.1 M
ElectrolyteSulfuric Acid (H₂SO₄)
Electrolyte Concentration0.5 M
Working ElectrodeGlassy Carbon Electrode
Counter ElectrodePlatinum Wire
Reference ElectrodeAg/AgCl (3 M KCl)
Electropolymerization Conditions Value
TechniqueCyclic Voltammetry
Potential Window-0.2 V to +1.2 V
Scan Rate50 mV/s
Number of Cycles15 - 20
AtmosphereInert (Nitrogen or Argon)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_poly Electropolymerization cluster_post Post-Processing & Analysis prep_sol Prepare Monomer and Electrolyte Solutions prep_elec Pre-treat Working Electrode prep_sol->prep_elec cell_setup Assemble 3-Electrode Cell prep_elec->cell_setup deoxygenate Deoxygenate Monomer Solution cell_setup->deoxygenate run_cv Perform Cyclic Voltammetry (-0.2V to +1.2V, 50 mV/s) deoxygenate->run_cv rinse Rinse Modified Electrode run_cv->rinse characterize Characterize Polymer Film rinse->characterize

Caption: Workflow for the electropolymerization of this compound.

Proposed Polymerization Pathway

polymerization_pathway monomer Monomer (3-Amino-4-hydroxy- benzenesulfonic acid) radical Monomer Radical Cation monomer->radical Oxidation (-e⁻) oligomer Oligomers radical->oligomer Coupling polymer Polymer Film on Electrode oligomer->polymer Further Polymerization

Caption: Proposed pathway for the electropolymerization process.

The Pivotal Role of 3-Amino-4-hydroxybenzenesulfonic Acid in the Synthesis of High-Performance Optical Brighteners

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document delineates the crucial role of 3-Amino-4-hydroxybenzenesulfonic acid as a key intermediate in the manufacturing of stilbene-based optical brighteners, also known as fluorescent whitening agents (FWAs). Detailed protocols for the synthesis, purification, and characterization of a representative optical brightener are provided, alongside a summary of expected quantitative data and visualizations of the synthetic pathway and experimental workflow.

Introduction

Optical brighteners are chemical compounds that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emit light in the blue region (typically 420-470 nm) by fluorescence. This phenomenon masks the inherent yellowness of substrates like textiles, papers, and plastics, resulting in a whiter and brighter appearance. Stilbene derivatives are a dominant class of optical brighteners, prized for their efficacy and water solubility.[1]

This compound is a vital aromatic intermediate extensively utilized in the synthesis of azo dyes and, significantly, in the production of stilbene-based optical brighteners.[2] Its unique structure, featuring an amino group, a hydroxyl group, and a sulfonic acid group, allows for versatile chemical modifications, making it an ideal building block for complex fluorescent molecules. The sulfonic acid group, in particular, imparts the necessary water solubility to the final optical brightener, a critical property for applications in aqueous media such as in detergents and paper manufacturing.[2]

Principle of Synthesis

The synthesis of stilbene-based optical brighteners from this compound typically involves a multi-step process. The core of the final molecule is often a 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS) derivative. The synthesis strategy revolves around the diazotization of an aromatic amine, such as this compound, followed by coupling reactions with other aromatic compounds or by nucleophilic substitution on a triazine ring system.

A common synthetic route involves the reaction of cyanuric chloride with 4,4'-diaminostilbene-2,2'-disulfonic acid, followed by the sequential substitution of the remaining chlorine atoms on the triazine rings with various amino compounds, one of which can be this compound. The amino group of this compound acts as a nucleophile, displacing a chlorine atom on the cyanuric chloride-DAS adduct. This reaction is carefully controlled by adjusting the temperature and pH to achieve selective substitution.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of a representative stilbene-based optical brightener using this compound.

ParameterValueMethod of Analysis
Reactant Purity
This compound>98%HPLC[3]
4,4'-Diaminostilbene-2,2'-disulfonic acid>95%HPLC
Cyanuric Chloride>99%GC-MS
Reaction Conditions
First Condensation (DAS + Cyanuric Chloride)0-5 °C, pH 4.5-5.5pH meter, Thermometer
Second Condensation (with this compound)20-30 °C, pH 6.0-7.0pH meter, Thermometer
Third Condensation (with another amine, e.g., Diethanolamine)80-95 °C, pH 8.0-9.0pH meter, Thermometer
Product Characterization
Yield85-95%Gravimetric
Purity>97%HPLC
UV-Vis Absorption (λmax)350-360 nmUV-Vis Spectrophotometry[4]
Fluorescence Emission (λem)430-450 nmFluorescence Spectrophotometry[5]
Whiteness Index (CIE) on Cotton140-150Colorimetry[6]

Experimental Protocols

Materials and Reagents
  • This compound (≥98%)

  • 4,4'-Diaminostilbene-2,2'-disulfonic acid (DAS) (≥95%)

  • Cyanuric chloride (≥99%)

  • Diethanolamine (≥99%)

  • Sodium carbonate

  • Sodium nitrite

  • Hydrochloric acid

  • Ice

  • Distilled water

Synthesis of the Optical Brightener

Step 1: First Condensation - Reaction of DAS with Cyanuric Chloride

  • In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 200 mL of water and 50 g of crushed ice.

  • Disperse 18.4 g (0.1 mol) of cyanuric chloride in the ice-water mixture with vigorous stirring.

  • In a separate beaker, dissolve 37.0 g (0.1 mol) of 4,4'-diaminostilbene-2,2'-disulfonic acid in 300 mL of water, adjusting the pH to 7.0-7.5 with a 10% sodium carbonate solution.

  • Slowly add the DAS solution to the cyanuric chloride suspension over 1-2 hours, maintaining the temperature at 0-5 °C.

  • During the addition, maintain the pH of the reaction mixture at 4.5-5.5 by the dropwise addition of a 10% sodium carbonate solution.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2-3 hours. The formation of the monosubstituted product is monitored by thin-layer chromatography (TLC).

Step 2: Second Condensation - Reaction with this compound

  • Prepare a solution of 18.9 g (0.1 mol) of this compound in 150 mL of water, neutralizing to pH 7.0 with 10% sodium carbonate solution.

  • Add the this compound solution to the reaction mixture from Step 1.

  • Slowly raise the temperature to 20-30 °C and maintain it for 3-4 hours.

  • During this period, maintain the pH at 6.0-7.0 by adding 10% sodium carbonate solution as needed.

  • Monitor the reaction progress by TLC until the disappearance of the starting materials.

Step 3: Third Condensation - Reaction with Diethanolamine

  • To the reaction mixture from Step 2, add 10.5 g (0.1 mol) of diethanolamine.

  • Heat the reaction mixture to 80-95 °C and maintain this temperature for 4-6 hours.

  • Maintain the pH at 8.0-9.0 by the addition of 10% sodium carbonate solution.

  • The reaction is considered complete when TLC analysis shows the formation of the final product.

Purification of the Optical Brightener
  • Cool the reaction mixture to room temperature.

  • The product is salted out by adding sodium chloride until precipitation is complete.

  • Filter the precipitate and wash it with a cold 10% sodium chloride solution.

  • The crude product can be further purified by recrystallization from an ethanol-water mixture.

  • Dry the purified product in a vacuum oven at 60-70 °C.

Characterization
  • Purity: Determined by High-Performance Liquid Chromatography (HPLC).

  • Structure Confirmation: Confirmed by FT-IR and 1H-NMR spectroscopy.

  • Optical Properties: The UV-Vis absorption maximum (λmax) and fluorescence emission maximum (λem) are determined using a spectrophotometer and a fluorometer, respectively.

  • Performance Evaluation: The whitening effect is quantified by measuring the CIE whiteness index of treated cotton fabric using a colorimeter.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Intermediates & Product reagent reagent intermediate intermediate product product conditions conditions DAS 4,4'-Diaminostilbene- 2,2'-disulfonic acid step1 First Condensation DAS->step1 CC Cyanuric Chloride CC->step1 AHBSA 3-Amino-4-hydroxy- benzenesulfonic acid step2 Second Condensation AHBSA->step2 DEA Diethanolamine step3 Third Condensation DEA->step3 int1 Intermediate 1 (Monosubstituted) step1->int1 cond1 0-5 °C pH 4.5-5.5 int2 Intermediate 2 (Disubstituted) step2->int2 cond2 20-30 °C pH 6.0-7.0 final_product Optical Brightener step3->final_product cond3 80-95 °C pH 8.0-9.0 int1->step2 int2->step3 Experimental_Workflow start_end start_end process process analysis analysis output output start Start step1 Step 1: First Condensation (DAS + Cyanuric Chloride) start->step1 step2 Step 2: Second Condensation (with AHBSA) step1->step2 step3 Step 3: Third Condensation (with Diethanolamine) step2->step3 purification Purification (Salting out, Recrystallization) step3->purification characterization Characterization purification->characterization hplc Purity (HPLC) characterization->hplc spec Structure (FT-IR, NMR) characterization->spec optical Optical Properties (UV-Vis, Fluorescence) characterization->optical performance Performance (Whiteness Index) characterization->performance final_product Final Product: Optical Brightener characterization->final_product end_node End final_product->end_node

References

Troubleshooting & Optimization

Technical Support Center: Diazotization of 3-Amino-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of the diazotization of 3-Amino-4-hydroxybenzenesulfonic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the diazotization process.

Q1: Why is my diazotization yield consistently low?

A1: Low yields are typically traced back to one of four key areas: temperature control, reaction acidity, reagent quality, or incomplete reaction.[1][2]

  • Temperature: The diazonium salt of this compound is thermally unstable. If the temperature rises above the optimal 0-5 °C range, the salt will rapidly decompose into phenolic byproducts and nitrogen gas, significantly lowering the yield.[1][3]

  • Acidity: Insufficient acid can lead to an incomplete reaction and promote unwanted side reactions, such as the coupling of the newly formed diazonium salt with unreacted amine.[1][4]

  • Reagent Purity: The purity of the starting amine is crucial. Additionally, sodium nitrite (B80452) solution should be prepared fresh, as it can degrade over time.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. It is essential to test for the presence of excess nitrous acid after the addition of sodium nitrite to ensure all the primary amine has been consumed.[2]

Q2: My reaction mixture turned dark brown or black. What happened?

A2: A dark coloration is a strong indicator of side reactions, most commonly unwanted azo coupling.[1] This occurs when the newly formed diazonium salt (an electrophile) reacts with the unreacted this compound (a nucleophile). This side reaction is prevalent when the acidity of the reaction medium is too low, as the amino group of the starting material is not fully protonated and remains reactive.[1][4] To prevent this, ensure a sufficient excess of strong mineral acid is used.

Q3: The reaction is foaming and evolving gas. Is this normal?

A3: No, this indicates a problem. Foaming and gas evolution are signs of diazonium salt decomposition, where the diazonium group (-N₂⁺) is lost as nitrogen gas (N₂).[1] This is almost always caused by the reaction temperature rising above the critical 0-5 °C range. Immediately check and lower the temperature of your reaction vessel. Adding the sodium nitrite solution more slowly can also help control the exothermic nature of the reaction and prevent temperature spikes.[1]

Q4: How do I know if the diazotization is complete?

A4: A simple and effective way to monitor the reaction is to test for the presence of excess nitrous acid, which signifies that all the primary amine has been consumed.[2][3] This is done by spotting a small amount of the reaction mixture onto starch-iodide paper. The immediate appearance of a deep blue-black color indicates that nitrous acid is in excess and the diazotization is complete.[2] Continue stirring for 15-30 minutes after a positive test to ensure completion.[3]

Q5: Which acid should I use and how much?

A5: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are standard for this reaction.[5] A significant excess (typically 2.5 to 3.0 equivalents relative to the amine) is crucial. The acid serves two purposes: it reacts with sodium nitrite to generate the active electrophile, the nitrosonium ion (NO⁺), and it protonates the starting amine to form its salt, which increases solubility and prevents it from participating in side reactions.[1][6]

Data Presentation: Optimizing Reaction Parameters

Achieving a high yield requires careful control of key parameters. The following table summarizes recommended conditions based on established protocols for substituted anilines.[1][7]

ParameterRecommended ValueRationale & Notes
Reaction Temperature 0 – 5 °CCritical for preventing the thermal decomposition of the unstable diazonium salt. An ice-salt bath is recommended for superior temperature control.[1]
Starting Material Purity >98%Impurities in the this compound can lead to side products and lower yields.
Acid (HCl or H₂SO₄) 2.5 - 3.0 equivalentsEnsures complete formation of the nitrosonium ion (NO⁺) and full protonation of the starting amine to prevent side reactions.[1][7]
Sodium Nitrite (NaNO₂) 1.0 - 1.1 equivalentsA slight excess ensures the reaction goes to completion. Use a freshly prepared aqueous solution for best results.[1][3]
NaNO₂ Addition Rate Slow, dropwiseThe reaction is exothermic. Slow addition is critical to maintain the temperature within the 0-5 °C range and avoid localized overheating.[1]
Reaction Time 30 - 60 minutesTime after complete NaNO₂ addition to ensure the reaction proceeds to completion. Monitor with starch-iodide paper.[7]
Expected Yield >95% (in solution)The diazonium salt is typically not isolated due to its instability and is used directly in the subsequent coupling step.[7][8]

Experimental Protocols

This section provides a detailed laboratory-scale protocol for the diazotization of this compound.

Materials & Equipment:

  • This compound (reagent grade)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Distilled water

  • Ice

  • Three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Starch-iodide test paper

Procedure:

  • Preparation of the Amine Suspension:

    • In a three-necked flask, add 0.1 mol of this compound.

    • Add approximately 200 mL of distilled water and begin stirring to form a suspension.[7]

    • Carefully and slowly add 0.25-0.30 mol of concentrated hydrochloric acid to the stirring suspension.

  • Cooling:

    • Place the flask in an ice-salt bath and cool the mixture to 0 °C while stirring continuously. Ensure the thermometer bulb is fully submerged in the reaction mixture. Maintain this temperature throughout the reaction.[1]

  • Preparation of Nitrite Solution:

    • In a separate beaker, dissolve 0.105 mol of sodium nitrite in 50 mL of cold distilled water. Prepare this solution fresh just before use.[1]

  • Diazotization:

    • Once the amine suspension is stable at 0-5 °C, add the sodium nitrite solution dropwise from the dropping funnel over 20-30 minutes.[7]

    • Maintain vigorous stirring and carefully monitor the temperature to ensure it does not rise above 5 °C.[1]

  • Reaction Monitoring & Completion:

    • After the addition is complete, continue stirring the mixture at 0-5 °C.

    • After 15 minutes, begin testing for excess nitrous acid. Using a glass rod, remove a drop of the reaction mixture and touch it to starch-iodide paper. A positive test (reaction complete) is indicated by the immediate formation of a blue-black color.[2]

    • Once a positive test is achieved, continue stirring for an additional 15-30 minutes to ensure the reaction is fully complete.[3]

  • Use of Diazonium Salt Solution:

    • The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.[3] Warning: Do not attempt to isolate the diazonium salt in its dry, solid form as it can be explosive.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling prep_amine 1. Prepare Amine Suspension (Amine + H2O + HCl) prep_nitrite 2. Prepare NaNO2 Solution (Fresh, cold) cool 3. Cool Amine Suspension to 0-5 °C prep_nitrite->cool diazotize 4. Add NaNO2 Solution (Dropwise, <5 °C) cool->diazotize stir 5. Stir & Monitor (Starch-Iodide Paper) diazotize->stir product 6. Cold Diazonium Salt Solution (Ready for use) stir->product use 7. Use Immediately in Coupling Reaction product->use

Caption: General experimental workflow for the diazotization of this compound.

Troubleshooting Logic

G start Problem: Low Yield or Impure Product obs1 Observation: Dark Brown/Black Color? start->obs1 obs2 Observation: Foaming / Gas? start->obs2 obs3 Starch-Iodide Test Negative? start->obs3 obs1->obs2 No cause1 Cause: Azo Coupling obs1->cause1 Yes obs2->obs3 No cause2 Cause: Decomposition obs2->cause2 Yes cause3 Cause: Incomplete Reaction obs3->cause3 Yes sol1 Solution: Increase Acid Conc. (>2.5 equiv.) cause1->sol1 sol2 Solution: Improve Cooling (0-5°C) Slow NaNO2 Addition cause2->sol2 sol3 Solution: Add more NaNO2 soln. Check reagent purity cause3->sol3

Caption: Decision tree for troubleshooting common issues in diazotization reactions.

Reaction Pathways

G amine 3-Amino-4-hydroxy- benzenesulfonic acid diazonium Desired Product: Diazonium Salt amine->diazonium Main Reaction reagents NaNO2, HCl 0-5 °C reagents->diazonium side_product Side Product: Azo Compound diazonium->side_product Side Reaction unreacted_amine Unreacted Amine unreacted_amine->side_product condition Condition: Low Acidity condition->side_product

Caption: Desired diazotization reaction pathway versus a common side reaction pathway.

References

Technical Support Center: Purification of Azo Dyes Derived from 3-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of azo dyes derived from 3-Amino-4-hydroxybenzenesulfonic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of water-soluble azo dyes containing the sulfonate group.

FAQs

Q1: Why is the purification of azo dyes derived from this compound so challenging?

A1: The primary challenge stems from the high water solubility of these dyes, which is a direct result of the sulfonic acid group (-SO₃H).[1] This characteristic makes traditional purification methods like precipitation in water difficult. Additionally, the presence of inorganic salts from the synthesis and potential formation of isomers and other byproducts complicates the purification process.[2]

Q2: What are the most common impurities I should expect in my crude azo dye?

A2: Common impurities include:

  • Inorganic salts: Sodium chloride or sodium sulfate (B86663) are often used to precipitate the dye from the reaction mixture.[2]

  • Unreacted starting materials: Residual this compound or the coupling component may be present.

  • Isomers: Ortho- and para-isomers can form during the coupling reaction, and these can be difficult to separate due to their similar chemical properties.

  • Side-reaction byproducts: Depending on the reaction conditions, various side products can be formed.

Troubleshooting

Q3: My crude dye is contaminated with a significant amount of inorganic salts. How can I remove them?

A3: For salt removal from water-soluble sulfonated azo dyes, several methods can be employed:

  • Salting out: This technique involves dissolving the crude dye in a minimum amount of water and then adding a large excess of a salt, such as sodium chloride, to decrease the dye's solubility and cause it to precipitate, leaving the more soluble inorganic impurities in the solution.[2][3]

  • Dialysis: If you have access to dialysis tubing with an appropriate molecular weight cutoff, this can be an effective method for removing small inorganic salt molecules from your larger dye molecules.

  • Reversed-Phase Chromatography: This is a powerful technique for separating the dye from salts and other impurities. The dye will interact with the stationary phase, while the salts will pass through with the solvent front.

Q4: I suspect my product is a mixture of isomers. How can I separate them?

A4: Separating isomers of sulfonated azo dyes is challenging but can often be achieved using chromatographic techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most effective method for separating closely related isomers. Careful optimization of the mobile phase, including the use of ion-pairing agents and pH adjustments, is crucial for achieving good separation.

  • Column Chromatography: While less resolving than HPLC, column chromatography with a reversed-phase stationary phase (like C18) can be used for preparative scale separation. A shallow gradient of an organic solvent (like methanol (B129727) or acetonitrile) in water, often with a buffer, is typically employed.

Q5: My purified dye still shows a broad peak in HPLC analysis. What could be the issue?

A5: A broad peak in HPLC can indicate several issues:

  • Presence of multiple, unresolved components: Your purification may not have been sufficient to separate all impurities and isomers.

  • Poor chromatographic conditions: The choice of mobile phase, pH, or column may not be optimal for your specific dye. For sulfonated compounds, using a buffered mobile phase is often necessary to ensure consistent ionization and sharp peaks.

  • Column overload: Injecting too much sample can lead to peak broadening.

Q6: I am having trouble getting my sulfonated azo dye to crystallize during recrystallization. What can I do?

A6: The high water solubility of these dyes can make crystallization difficult. Here are some tips:

  • Solvent selection: A mixture of solvents is often required. Try dissolving your dye in a minimal amount of hot water and then slowly adding a miscible organic solvent in which the dye is less soluble (e.g., ethanol (B145695), isopropanol, or acetone) until turbidity is observed. Then, allow the solution to cool slowly.

  • Salting out: As an alternative to traditional recrystallization, you can dissolve the dye in water and then add a saturated salt solution to induce precipitation.

  • Slow evaporation: If other methods fail, slow evaporation of the solvent from a dilute solution can sometimes yield crystals.

Data Presentation

Table 1: Comparison of Purification Techniques for Sulfonated Azo Dyes

Purification TechniquePrincipleTypical Purity AchievedAdvantagesDisadvantages
Salting Out Decreasing the solubility of the dye in an aqueous solution by adding a high concentration of salt.[3][4]85-95%Simple, inexpensive, good for initial bulk purification.May not remove all organic impurities, final product has high salt content.
Recrystallization Dissolving the crude product in a suitable solvent at a high temperature and allowing it to crystallize upon cooling.90-98%Can yield high-purity crystalline product, effective at removing many impurities.Finding a suitable solvent system can be challenging for highly soluble dyes.
Reversed-Phase Column Chromatography Separation based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.>98%Highly effective for separating isomers and other closely related impurities.Can be time-consuming and requires larger volumes of solvent for preparative scale.
Reversed-Phase HPLC High-resolution separation using a reversed-phase column and high-pressure liquid flow.>99%Provides the highest resolution and purity, also serves as an analytical tool.Expensive equipment, limited to smaller sample sizes for preparative work.

Experimental Protocols

Protocol 1: Purification by Salting Out

  • Dissolution: Dissolve the crude azo dye in a minimum amount of deionized water at room temperature. Stir until the dye is completely dissolved.

  • Precipitation: While stirring, slowly add a saturated solution of sodium chloride (NaCl). Continue adding the salt solution until a precipitate forms and the supernatant becomes significantly lighter in color.

  • Stirring: Continue to stir the mixture for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, saturated NaCl solution to remove residual impurities.

  • Drying: Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization from a Mixed Solvent System

  • Dissolution: In an Erlenmeyer flask, add a small amount of deionized water to the crude azo dye. Heat the mixture gently while stirring to dissolve the dye. Add the minimum amount of hot water required for complete dissolution.

  • Addition of Anti-solvent: While the solution is still hot, slowly add a miscible organic solvent (e.g., ethanol or isopropanol) in which the dye has low solubility. Add the solvent dropwise until the solution becomes slightly turbid.

  • Clarification: If the solution is turbid, add a few drops of hot water until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold organic solvent used for precipitation.

  • Drying: Dry the purified crystals.

Protocol 3: Purification by Reversed-Phase Flash Column Chromatography

  • Column Packing: Pack a glass column with a C18 reversed-phase silica (B1680970) gel.

  • Equilibration: Equilibrate the column by running a mobile phase of 95:5 water:acetonitrile (B52724) (with 0.1% formic acid or another suitable buffer) through it until the baseline on the detector is stable.

  • Sample Loading: Dissolve the crude dye in a minimum amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the proportion of acetonitrile in the mobile phase (a gradient elution) to elute the dye. The optimal gradient will need to be determined empirically.

  • Fraction Collection: Collect fractions as the colored band(s) elute from the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure dye.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Azo Dye check_impurities Initial Purity Assessment (TLC/HPLC) start->check_impurities high_salt High Salt Content? check_impurities->high_salt multiple_spots Multiple Spots/Peaks? high_salt->multiple_spots No salting_out Perform Salting Out high_salt->salting_out Yes recrystallization Recrystallization multiple_spots->recrystallization Minor Impurities column_chrom Column Chromatography multiple_spots->column_chrom Significant Impurities/ Isomers analyze_purity Analyze Purity (TLC/HPLC) salting_out->analyze_purity recrystallization->analyze_purity column_chrom->analyze_purity hplc Preparative HPLC pure_dye Pure Azo Dye hplc->pure_dye analyze_purity->hplc Purity <98% analyze_purity->pure_dye Purity >98%

Caption: Troubleshooting workflow for the purification of azo dyes.

Recrystallization_Decision_Tree start Crude Dye for Recrystallization dissolve_hot_water Dissolve in minimal hot water start->dissolve_hot_water is_soluble Completely Soluble? dissolve_hot_water->is_soluble add_organic Slowly add organic anti-solvent (e.g., Ethanol, Isopropanol) is_soluble->add_organic Yes not_soluble Try different solvent system (e.g., Water/Acetic Acid) is_soluble->not_soluble No oiling_out Product Oils Out? add_organic->oiling_out cool_slowly Cool slowly to crystallize success Collect Pure Crystals cool_slowly->success oiling_out->cool_slowly No reheat_add_solvent Reheat and add more primary solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool_slowly

Caption: Decision tree for troubleshooting recrystallization.

References

optimizing reaction conditions for the sulfonation of o-aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sulfonation of o-aminophenol. Our goal is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the direct sulfonation of o-aminophenol?

The primary product of the electrophilic sulfonation of o-aminophenol is 3-amino-4-hydroxybenzenesulfonic acid (also known as 2-aminophenol-4-sulfonic acid).[1][2][3] The sulfonic acid group (-SO₃H) is directed to the para-position relative to the hydroxyl group, which is a stronger activating group than the amino group under acidic conditions.

Q2: Which sulfonating agents are most effective for this reaction?

Common and effective sulfonating agents for o-aminophenol include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid.[4][5][6] The choice of agent depends on the desired reaction rate and the scale of the synthesis. Oleum (B3057394) is generally more reactive than concentrated sulfuric acid.[4]

Q3: My final product is discolored (e.g., dark brown or black). What is the likely cause?

Discoloration is almost always due to the oxidation of the aminophenol starting material or product.[7] Aminophenols are highly susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to the formation of colored polymeric quinoid-type structures.[7]

Q4: How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the disappearance of the o-aminophenol starting material and the formation of the sulfonic acid product.[5][8] A typical method might use a C18 or mixed-mode column with a buffered aqueous-organic mobile phase and UV detection.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield of the desired product is a common issue in the sulfonation of o-aminophenol. The following guide will help you identify and address potential causes.

Possible Cause Recommended Solution
Incomplete Reaction Extend Reaction Time: Ensure the reaction is stirred for a sufficient duration at the optimal temperature. Monitor the reaction by HPLC until the starting material is consumed.[10][11] Increase Temperature: Gradually increase the reaction temperature. However, be cautious as higher temperatures can promote side reactions.[12][13]
Sub-optimal Sulfonating Agent Concentration Use a Stronger Agent: If using concentrated sulfuric acid, consider switching to oleum (e.g., 65%) to increase the reaction rate.[4][14] Adjust Molar Ratio: Ensure an adequate molar excess of the sulfonating agent is used. For example, molar ratios of chlorosulfonic acid to substrate in related reactions range from 2.5:1 to 4:1.[10][11]
Oxidation of Starting Material/Product Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7] Controlled Temperature: Avoid excessively high temperatures which can accelerate oxidation.[15][16]
Product Loss During Work-up Optimize Precipitation/Crystallization: Ensure the pH is properly adjusted to precipitate the product. The sulfonic acid product is typically isolated by careful neutralization or by pouring the reaction mixture onto ice. Thorough Extraction: If applicable, ensure all product is extracted from the aqueous phase.

Below is a troubleshooting workflow for addressing low product yield.

LowYieldTroubleshooting start Low Product Yield check_completion Is the reaction complete? (Check via HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_oxidation Is the product discolored or are there signs of degradation? check_completion->check_oxidation Yes extend_time Increase reaction time or temperature incomplete->extend_time stronger_agent Use a more potent sulfonating agent (e.g., Oleum) incomplete->stronger_agent end Yield Improved extend_time->end stronger_agent->end oxidation Oxidation Occurring check_oxidation->oxidation Yes check_workup Was there significant product loss during work-up? check_oxidation->check_workup No use_inert Use inert atmosphere (N2/Ar) oxidation->use_inert control_temp Lower reaction temperature oxidation->control_temp use_inert->end control_temp->end workup_issue Inefficient Isolation check_workup->workup_issue Yes check_workup->end No optimize_precipitation Optimize pH for precipitation workup_issue->optimize_precipitation optimize_precipitation->end

Caption: Troubleshooting workflow for low yield in o-aminophenol sulfonation.

Experimental Protocols

Protocol 1: Sulfonation of o-Aminophenol using Oleum

This protocol is adapted from patent literature and is intended for laboratory-scale synthesis.[4][14]

Materials:

  • o-Aminophenol

  • Concentrated Sulfuric Acid (98%)

  • Fuming Sulfuric Acid (Oleum, 65%)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid.

  • Dissolution: Cool the sulfuric acid in an ice bath to 5-10°C. Slowly add o-aminophenol portion-wise while stirring, maintaining the temperature between 5-35°C. Stir until all the o-aminophenol has dissolved.

  • Sulfonation: While maintaining the temperature between 5-35°C, add 65% oleum dropwise from a dropping funnel over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 2-4 hours. Monitor the reaction by HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from hot water.

  • Drying: Dry the purified product in a vacuum oven.

Summary of Reaction Conditions from Literature

The following table summarizes various reaction conditions for sulfonation derived from related syntheses.

Parameter Condition A (Oleum) [4][14]Condition B (Chlorosulfonic Acid) [10][11]
Starting Material o-Aminophenolo-Nitrochlorobenzene*
Sulfonating Agent 65% Oleum in H₂SO₄Chlorosulfonic Acid
Molar Ratio (Agent:Substrate) Not specified, but oleum is added to a solution in H₂SO₄2.5:1 to 4:1
Temperature 5 - 35°C100 - 120°C
Reaction Time 2 - 4 hours2 - 6 hours
Yield Not specified for this stepUp to 96.88% (for the chlorosulfonated product)

Note: Condition B is for a related compound but provides valuable insight into the parameters for aromatic sulfonation.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SulfonationWorkflow cluster_reaction Reaction Stage cluster_workup Work-up and Purification dissolve Dissolve o-Aminophenol in cold H₂SO₄ add_oleum Add Oleum dropwise (5-35°C) dissolve->add_oleum react Stir for 2-4 hours (Monitor by HPLC) add_oleum->react quench Pour reaction mixture onto ice react->quench precipitate Precipitate Product quench->precipitate filter Vacuum Filtration precipitate->filter purify Recrystallize from water filter->purify dry Dry under vacuum purify->dry final_product final_product dry->final_product Final Product: 3-Amino-4-hydroxy- benzenesulfonic acid

Caption: General workflow for the sulfonation of o-aminophenol.

References

managing solubility issues of 3-Amino-4-hydroxybenzenesulfonic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Amino-4-hydroxybenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly concerning its solubility in aqueous media. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: There are conflicting reports regarding the aqueous solubility of this compound. While some sources describe it as highly soluble due to its polar functional groups, quantitative experimental data from reliable sources like PubChem indicate a low solubility of less than 1 mg/mL in water at room temperature (approximately 21.5 °C)[1]. This low solubility is attributed to the compound's zwitterionic nature at neutral pH, where strong intermolecular forces in the crystal lattice reduce its interaction with water molecules.

Q2: Why is this compound poorly soluble in neutral water despite having polar groups?

A2: this compound possesses both acidic (sulfonic acid, hydroxyl) and basic (amino) functional groups. In a neutral aqueous solution, the acidic sulfonic acid group is deprotonated (-SO₃⁻), and the basic amino group is protonated (-NH₃⁺), forming a zwitterion. This internal salt structure leads to strong electrostatic interactions and hydrogen bonding between the molecules in the solid state, making it difficult for water to solvate and dissolve them. The overall charge of the molecule is neutral, minimizing its interaction with the polar water molecules.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on the pH of the aqueous medium. By adjusting the pH away from its isoelectric point (the pH at which the net charge is zero), the compound can be converted into a more soluble salt form.

  • In acidic conditions (low pH): The amino group is protonated (-NH₃⁺), and the sulfonic acid group is also protonated (-SO₃H). The overall positive charge increases the compound's solubility.

  • In basic conditions (high pH): The hydroxyl and amino groups are deprotonated, while the sulfonic acid group remains deprotonated (-SO₃⁻). The overall negative charge enhances its solubility.

Q4: What are the pKa values for the functional groups of this compound?

  • The sulfonic acid group is strongly acidic, with an estimated pKa well below 2.

  • The aromatic amino group is weakly basic, with an estimated pKa around 3-4.

  • The phenolic hydroxyl group is weakly acidic, with an estimated pKa around 9-10.

Based on these estimates, the compound will have its lowest solubility (isoelectric point) in the acidic pH range, roughly between pH 2 and 4.

Q5: Can temperature be used to increase the solubility?

A5: Yes, the solubility of this compound in water generally increases with temperature[2]. If pH adjustment is not desirable for your experiment, gentle heating and stirring can be an effective method to dissolve the compound. However, upon cooling, the compound may precipitate out of the solution if the concentration exceeds its solubility at the lower temperature.

Q6: In which organic solvents is this compound soluble?

A6: Due to its polar and zwitterionic nature, this compound is generally insoluble in nonpolar organic solvents. It may show some solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF), especially with heating[2].

Troubleshooting Guide

Issue: The compound is not dissolving in water at neutral pH.

Potential Cause Troubleshooting Steps
Low intrinsic solubility The compound's inherent solubility in neutral water is low (<1 mg/mL).
Zwitterionic form At neutral pH, the compound exists as a poorly soluble zwitterion.
Solution 1. Adjust the pH: Add a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution dropwise while stirring to shift the equilibrium towards a more soluble cationic or anionic form. Aim for a pH below 2 or above 10 for significant solubility enhancement. 2. Increase the temperature: Gently heat the suspension while stirring. This can significantly increase the dissolution rate and solubility. Be cautious about potential degradation at high temperatures. 3. Form a salt: Prepare a stock solution of the sodium or potassium salt of the compound, which is expected to be much more soluble in water. See the experimental protocol below.

Issue: The compound precipitates out of solution upon cooling or pH neutralization.

Potential Cause Troubleshooting Steps
Supersaturation The solution was prepared at an elevated temperature and became supersaturated upon cooling.
Reaching the isoelectric point The pH of the solution was adjusted back towards the isoelectric point, causing the less soluble zwitterionic form to precipitate.
Solution 1. Maintain elevated temperature: If your experimental setup allows, maintain the solution at the temperature at which the compound dissolved. 2. Work with dilute solutions: Prepare solutions at concentrations known to be stable at room temperature. 3. Maintain pH: Ensure the pH of the solution is kept in a range where the compound is in its soluble salt form.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇NO₄SPubChem
Molecular Weight 189.19 g/mol PubChem[1]
Appearance Light brown to yellowish or orange to dark red crystals/powder[2][3]
Melting Point ≥300 °C (decomposes)Sigma-Aldrich
Aqueous Solubility (at ~21.5 °C) < 1 mg/mL (< 0.1 g/100 mL)PubChem[1]

Table 2: Estimated pKa Values of Functional Groups

Functional Group Estimated pKa Expected Charge at pH 7
Sulfonic Acid (-SO₃H)< 2-1
Amino (-NH₂)~ 3-4+1
Hydroxyl (-OH)~ 9-100

Experimental Protocols

Protocol 1: Dissolution by pH Adjustment

This protocol describes how to prepare an aqueous solution of this compound by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker containing the required volume of deionized water.

  • Place the beaker on a magnetic stirrer and begin stirring. The compound will likely not dissolve completely, forming a suspension.

  • To prepare a basic stock solution, slowly add the 0.1 M NaOH solution dropwise to the suspension while continuously monitoring the pH.

  • Continue adding the base until the solid completely dissolves. The pH of the solution will typically be above 10.

  • To prepare an acidic stock solution, slowly add the 0.1 M HCl solution dropwise to a fresh suspension until the solid dissolves. The pH will typically be below 2.

  • Record the final pH and volume of the solution.

Protocol 2: Preparation of a Soluble Sodium Salt Stock Solution

This protocol details the preparation of a more soluble sodium salt of this compound.

Materials:

  • This compound (189.19 g/mol )

  • Sodium Hydroxide (NaOH) (40.00 g/mol )

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Calculate the molar equivalents. For every 1 mole of this compound, 1 mole of NaOH is required for neutralization.

  • Weigh the desired amount of this compound and add it to a beaker with a suitable amount of deionized water to form a stirrable slurry.

  • In a separate beaker, prepare a stock solution of NaOH of a known concentration (e.g., 1 M).

  • Slowly add the calculated molar equivalent of the NaOH solution to the stirring suspension of the acid.

  • Continue stirring until all the solid has dissolved. The solution should become clear.

  • Check the pH of the final solution. It should be near neutral. If necessary, adjust the pH carefully with dilute HCl or NaOH.

  • This solution can now be used as a stock solution of the more soluble sodium salt of this compound.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve 3-Amino-4- hydroxybenzenesulfonic acid in water check_dissolution Does it dissolve completely? start->check_dissolution successful_dissolution Solution Prepared Successfully check_dissolution->successful_dissolution Yes troubleshoot Troubleshooting Required check_dissolution->troubleshoot No ph_adjustment Adjust pH (Add dilute acid or base) troubleshoot->ph_adjustment heating Apply Gentle Heating troubleshoot->heating salt_formation Prepare Soluble Salt Form troubleshoot->salt_formation ph_adjustment->check_dissolution heating->check_dissolution salt_formation->start

Caption: Troubleshooting workflow for dissolving this compound.

pH_Solubility_Relationship cluster_low_pH Low pH (Acidic) cluster_pI Isoelectric Point (pI) cluster_high_pH High pH (Basic) low_pH Cationic Form (High Solubility) pI Zwitterionic Form (Low Solubility) low_pH->pI Increase pH high_pH Anionic Form (High Solubility) pI->high_pH Increase pH

Caption: Relationship between pH and the solubility of this compound.

References

Technical Support Center: Synthesis of 3-Amino-4-hydroxybenzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-4-hydroxybenzenesulfonic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, with a focus on minimizing side reactions and optimizing product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound, which is primarily synthesized via the sulfonation of o-aminophenol.

Q1: My final product is discolored (e.g., pink, brown, or black). What is the cause and how can I prevent it?

A1: Discoloration is a common issue and is almost always due to the oxidation of the aminophenol starting material or the product . o-Aminophenols are highly susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal ions, leading to the formation of highly colored quinone-imine species and subsequent polymerization products.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Reagents: Use degassed solvents and reagents to remove dissolved oxygen.

  • Control Temperature: Avoid excessive temperatures, as heat can accelerate the rate of oxidation.

  • Light Protection: Protect the reaction mixture and the final product from light by using amber glassware or by covering the reaction setup with aluminum foil.

  • Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium sulfite (B76179) or sodium metabisulfite, to the reaction mixture or during workup to inhibit oxidation.

Q2: My reaction yield is significantly lower than expected, and I have a complex mixture of byproducts. What are the likely side reactions?

A2: Low yields are often a result of competing side reactions. Besides oxidation, other significant side reactions in the sulfonation of o-aminophenol include:

  • Di-sulfonation: Introduction of a second sulfonic acid group onto the aromatic ring at higher temperatures or with prolonged reaction times.

  • Nitration: If the sulfuric acid used contains nitric acid impurities (as is common in some grades), nitration of the aromatic ring can occur, leading to nitro-substituted byproducts. A patent for the synthesis of this compound also describes a subsequent nitration step to produce 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, highlighting the feasibility of this reaction.[1]

  • Sulfone Formation: While less common for this specific substrate, the formation of sulfone bridges between aromatic rings is a possibility, especially under harsh reaction conditions.

Troubleshooting Steps:

  • Temperature Control: Maintain a controlled and moderate reaction temperature to minimize di-sulfonation and other side reactions.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) and stop the reaction once the starting material is consumed to avoid the formation of di-sulfonated products.

  • Sulfuric Acid Quality: Use a high-purity grade of sulfuric acid that is free from nitric acid to prevent unwanted nitration.

  • Stoichiometry: Carefully control the molar ratio of the sulfonating agent to the o-aminophenol.

Q3: How can I effectively monitor the progress of the reaction and identify impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction and analyzing the purity of the final product.

Recommended HPLC Method:

A reverse-phase HPLC method can be developed to separate the starting material, the desired product, and potential side products.

ParameterRecommendation
Column C18 reverse-phase column
Mobile Phase A gradient of water (with 0.1% formic or acetic acid) and acetonitrile (B52724) or methanol.
Detection UV detector at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).

A patent for the synthesis of this compound reports a purity of 98% as determined by HPLC.[1]

Q4: What is the best way to purify the crude product and remove side products?

A4: Recrystallization is the most common and effective method for purifying the crude this compound.

General Recrystallization Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures. Water is often a good starting point for sulfonic acids.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Decolorization: If the solution is colored due to oxidation products, you can add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table summarizes the potential side reactions and the influence of key reaction parameters on the synthesis of this compound.

Side ReactionKey Influencing FactorsRecommended Conditions to Minimize Side Reaction
Oxidation Presence of O₂, light, high temperature, metal ion catalystsInert atmosphere, protection from light, moderate temperature (e.g., 80-100°C), use of antioxidants.
Di-sulfonation High temperature, long reaction time, high concentration of sulfonating agentModerate temperature, monitor reaction progress and stop when complete, control stoichiometry.
Nitration Presence of nitric acid impurity in sulfuric acidUse high-purity sulfuric acid.
Sulfone Formation High temperature, high concentration of sulfonating agentModerate temperature, control stoichiometry.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method of sulfonating o-aminophenol.

Materials:

  • o-Aminophenol

  • Concentrated Sulfuric Acid (98%, high purity)

  • Deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a reaction vessel equipped with a mechanical stirrer, a thermometer, and a nitrogen/argon inlet.

  • Carefully add a determined molar excess of concentrated sulfuric acid to the reaction vessel.

  • Under a constant stream of inert gas, slowly and portion-wise add o-aminophenol to the sulfuric acid with vigorous stirring. The temperature of the mixture will rise; maintain the temperature within a controlled range (e.g., 80-100°C) using an external cooling bath if necessary.

  • Once the addition is complete, continue to stir the mixture at the set temperature and monitor the reaction progress by taking small aliquots and analyzing them by HPLC.

  • When the reaction is complete (typically when the o-aminophenol peak is no longer significant in the HPLC chromatogram), cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude this compound will precipitate.

  • Isolate the crude product by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from water.

Visualizations

Synthesis and Side Reaction Pathways

Synthesis and Side Reactions of this compound A o-Aminophenol B This compound (Desired Product) A->B Sulfonation (H₂SO₄) C Oxidation Products (Quinone-imines, Polymers) A->C Oxidation (O₂, light, heat) E Nitrated Product A->E Nitration (HNO₃ impurity) D Di-sulfonated Product B->D Further Sulfonation (High Temp, Long Time)

Caption: Main synthesis pathway and common side reactions.

General Troubleshooting Workflow

Troubleshooting Workflow start Synthesis Issue Identified (e.g., Low Yield, Impurities) check_oxidation Check for Discoloration start->check_oxidation implement_inert Implement Inert Atmosphere & Light Protection check_oxidation->implement_inert Yes check_purity Analyze by HPLC check_oxidation->check_purity No implement_inert->check_purity identify_impurities Identify Impurity Profile check_purity->identify_impurities optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagent Quality) identify_impurities->optimize_conditions purify Purify by Recrystallization optimize_conditions->purify end Pure Product Obtained purify->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

temperature control in the nitration of 3-Amino-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3-Amino-4-hydroxybenzenesulfonic acid. The following information is designed to address common challenges related to temperature control and other experimental parameters.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation 1. Reaction temperature is too low: While crucial for selectivity, excessively low temperatures can significantly slow down the reaction rate.[1] 2. Incomplete dissolution of starting material: The starting material must be fully dissolved for the reaction to proceed efficiently. 3. Nitrating agent is not potent enough: For a deactivated or moderately activated system, a standard nitric acid solution may not be sufficient.1. Gradually increase the reaction temperature in small increments (e.g., 2-3 °C), monitoring the reaction progress by a suitable analytical method like TLC or HPLC. 2. Ensure the this compound is completely dissolved in the sulfuric acid before cooling and adding the nitrating agent. 3. Consider using a stronger nitrating agent, such as a mixture of concentrated nitric acid and fuming sulfuric acid (oleum), but be aware that this will require even more stringent temperature control.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high: Elevated temperatures can lead to the formation of undesired isomers. For phenols, lower temperatures favor para- and ortho-nitration.[2] 2. Incorrect stoichiometry of nitrating agent: An excess of the nitrating agent can lead to the formation of dinitro- or other over-nitrated products.1. Maintain a strict low-temperature profile, ideally between 0-10 °C, during the addition of the nitrating agent and throughout the reaction.[3] 2. Carefully control the molar ratio of the nitrating agent to the starting material. A molar ratio of nitric acid to this compound of approximately 1.05:1 to 1.1:1 is often a good starting point.
Formation of Dark Tarry Byproducts 1. Oxidation of the starting material or product: The phenol (B47542) and amino groups are susceptible to oxidation by nitric acid, especially at higher temperatures. 2. Runaway reaction: Poor temperature control can lead to an exothermic runaway reaction, causing decomposition and polymerization.1. Maintain a low reaction temperature and ensure slow, controlled addition of the nitrating agent. 2. Ensure efficient stirring and have an adequate cooling bath (e.g., ice-salt or dry ice-acetone) on standby to manage any exotherms.
Product is Difficult to Isolate or Purify 1. Presence of isomeric impurities: If the reaction produced a mixture of isomers, separation can be challenging. 2. Product remains dissolved in the reaction mixture: The solubility of the product can be influenced by the final acid concentration.1. Optimize the reaction temperature and stoichiometry to improve the regioselectivity and minimize the formation of isomers. Recrystallization or column chromatography may be necessary. 2. After the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will dilute the acid and often causes the product to precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of this compound?

A1: The optimal temperature range for the nitration of this compound to produce 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid is typically between 0 °C and 20 °C.[3] A more specific and preferred range is 2-10 °C during the addition of the nitrating agent and the subsequent reaction period.[3] Maintaining a low temperature is critical for controlling the exothermic nature of the reaction and ensuring high regioselectivity.

Q2: What are the likely side products if the temperature is not controlled properly?

A2: If the temperature is too high, you can expect to see the formation of several side products. These may include dinitrated products, where a second nitro group is added to the aromatic ring. Oxidation of the phenol and amino groups can also occur, leading to the formation of tarry, polymeric materials. Furthermore, poor temperature control can lead to a decrease in regioselectivity, resulting in the formation of other positional isomers.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This will allow you to observe the consumption of the starting material and the formation of the product.

Q4: Is it necessary to protect the amino group before nitration?

A4: In strongly acidic conditions, the amino group can be protonated, which deactivates the ring towards electrophilic substitution.[1] While direct nitration is possible, if you are experiencing low yields, protecting the amino group as an acetamide (B32628) before nitration can be a viable strategy. The acetyl group is less deactivating and can be removed by hydrolysis after the nitration step.

Q5: What is the role of sulfuric acid in this reaction?

A5: Concentrated sulfuric acid serves two primary roles in this nitration reaction. First, it acts as a solvent for the this compound. Second, it protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4]

Experimental Protocols

Protocol 1: Nitration of this compound

This protocol is adapted from a patented procedure for the synthesis of 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid.[3]

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (98%)

  • Ice

  • Deionized water

  • Reaction vessel equipped with a stirrer, thermometer, and dropping funnel

  • Cooling bath (ice-salt mixture)

Procedure:

  • In the reaction vessel, dissolve this compound in concentrated sulfuric acid.

  • Cool the resulting solution to approximately 2 °C using the ice-salt bath.

  • Slowly add 98% nitric acid dropwise to the cooled solution over a period of 3 hours, ensuring the temperature is maintained between 2-10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 2-10 °C for approximately 6 hours.

  • Monitor the reaction to confirm the disappearance of the starting material using HPLC analysis.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The product, 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold deionized water.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

Parameter Recommended Range Reference
Nitration Reaction Temperature 0-20 °C (preferred)[3]
-10 to 60 °C (more preferred)[3]
-15 to 80 °C (broad range)[3]
Specific Experimental Temperature 2-10 °C[3]
Nitric Acid:Substrate Molar Ratio 1:1 to 2:1[3]

Visualizations

experimental_workflow cluster_preparation Step 1: Preparation cluster_reaction Step 2: Nitration Reaction cluster_workup Step 3: Work-up and Isolation start Dissolve this compound in concentrated H₂SO₄ cool Cool solution to 2 °C start->cool add_hno3 Slowly add concentrated HNO₃ (maintain 2-10 °C over 3 hours) cool->add_hno3 react Stir at 2-10 °C for 6 hours add_hno3->react monitor Monitor reaction by HPLC react->monitor quench Pour reaction mixture onto ice monitor->quench precipitate Product precipitates quench->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash end 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid filter_wash->end troubleshooting_logic cluster_issues Potential Issues cluster_causes Primary Cause cluster_solutions Solutions start Nitration of this compound low_yield Low or No Product start->low_yield multiple_products Multiple Products start->multiple_products tar Tarry Byproducts start->tar temp_issue Improper Temperature Control low_yield->temp_issue multiple_products->temp_issue tar->temp_issue optimize_temp Maintain 0-10 °C temp_issue->optimize_temp slow_addition Slow Reagent Addition temp_issue->slow_addition efficient_stirring Efficient Stirring & Cooling temp_issue->efficient_stirring

References

Technical Support Center: 3-Amino-4-hydroxybenzenesulfonic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Amino-4-hydroxybenzenesulfonic acid solutions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: It is recommended to store the solid form of this compound in a refrigerator. The compound may be sensitive to prolonged exposure to air.

Q2: What is the expected appearance and solubility of this compound in water?

A2: The solid is typically described as rhombic brown or orange to dark red crystals. There are conflicting reports on its water solubility. Some sources indicate it is sparingly soluble (less than 1 mg/mL at 21.5 °C), while others suggest it is highly soluble. This discrepancy may be due to differences in the purity or form (anhydrous vs. hydrate) of the compound. It is advisable to determine the solubility empirically with a small amount of your specific batch.

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change, typically to a darker brown or purplish hue, is a common indicator of degradation. This compound is an aminophenol derivative, a class of compounds known to be susceptible to oxidation, especially in solution. This oxidation process often leads to the formation of colored quinone-imine species.

Q4: What factors can accelerate the degradation of this compound solutions?

A4: Several factors can accelerate degradation:

  • Exposure to Air (Oxygen): The primary degradation pathway is likely oxidation.

  • High pH (Alkaline Conditions): The phenoxide ion formed at higher pH is more susceptible to oxidation.

  • Exposure to Light: UV light can catalyze oxidative reactions.

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including degradation.

  • Presence of Metal Ions: Trace metal ions can catalyze the oxidation of aminophenols.

Q5: How can I prepare a relatively stable solution of this compound?

A5: To enhance the stability of your solution, consider the following:

  • Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).

  • Prepare solutions in an acidic buffer (pH 3-5), as the protonated amine and unionized hydroxyl group are less prone to oxidation.

  • Work under an inert atmosphere (e.g., in a glove box).

  • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.

  • Prepare solutions fresh whenever possible and store them at low temperatures (2-8 °C) for short periods.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
  • Symptom: Poor reproducibility in experiments using this compound solutions.

  • Possible Cause: Degradation of the solution between experiments.

  • Troubleshooting Steps:

    • Verify Solution Age and Appearance: Check if the solution has changed color or if it is more than a few hours old.

    • Prepare Fresh Solutions: Always prepare solutions immediately before use.

    • Standardize Preparation Protocol: Ensure the same solvent, pH, and handling conditions are used for every preparation.

    • Analytical Check: If possible, analyze the concentration of the freshly prepared solution and an older solution using HPLC to quantify the extent of degradation.

Issue 2: Solution Turns Dark Upon Preparation or During an Experiment
  • Symptom: A freshly prepared, light-colored solution rapidly darkens.

  • Possible Cause: Rapid oxidation due to pH, temperature, or contaminants.

  • Troubleshooting Steps:

    • Check pH: Measure the pH of your solution. If it is neutral or alkaline, consider preparing it in an acidic buffer.

    • Lower Temperature: If your experimental conditions allow, try running the reaction at a lower temperature.

    • Use High-Purity Solvents: Ensure your solvents are free of metal ion contaminants. Consider using a chelating agent like EDTA at a low concentration if metal ion contamination is suspected.

    • Deoxygenate Solvent: Purge the solvent with an inert gas (N₂ or Ar) before dissolving the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of solid this compound in a clean, dry vessel.

  • Select a suitable solvent and buffer system (e.g., a deoxygenated citrate (B86180) buffer at pH 4).

  • Add the solvent to the solid and mix until dissolved. Gentle warming may be necessary to aid dissolution, but prolonged heating should be avoided.

  • If the solution is not for immediate use, transfer it to an amber vial, purge the headspace with an inert gas, and store at 2-8 °C.

Protocol 2: Stability Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution may be necessary to separate the parent compound from its degradation products. A starting point could be a mixture of an acidic aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3 with phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detector set at a wavelength where the parent compound has maximum absorbance (this should be determined empirically, but a starting point could be around 270-280 nm).

  • Procedure: a. Prepare a fresh solution of this compound at a known concentration and inject it into the HPLC to determine its retention time and peak area. b. Store aliquots of the solution under different conditions (e.g., room temperature vs. refrigerated; light vs. dark). c. At specified time points, inject the stored aliquots and analyze the chromatograms. d. The stability can be assessed by the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Presentation

The following table is a template for recording stability data from an HPLC analysis.

Storage ConditionTime PointConcentration (µg/mL)% of Initial ConcentrationObservations (e.g., Color)
2-8 °C, Protected from Light0 h100.0100%Colorless
24 h98.598.5%Colorless
72 h95.295.2%Very pale yellow
Room Temp, Exposed to Light0 h100.0100%Colorless
24 h85.185.1%Light brown
72 h60.760.7%Dark brown

Visualizations

degradation_pathway cluster_main Potential Degradation Pathway A 3-Amino-4-hydroxy- benzenesulfonic acid (in solution) B Oxidized Intermediates (e.g., Quinone-imine) A->B Oxidation (O2, light, high pH) C Polymeric Degradation Products (Colored) B->C Further Reactions

Caption: A simplified potential degradation pathway for this compound in solution.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for Solution Instability start Inconsistent Results or Color Change Observed q1 Is the solution freshly prepared (< 8 hours)? start->q1 a1_no Prepare a fresh solution q1->a1_no No q2 Is the solvent deoxygenated and pH acidic (3-5)? q1->q2 Yes a1_yes Check for other experimental errors end_point Re-run Experiment a1_no->end_point a2_no Adjust preparation protocol: - Use acidic buffer - Deoxygenate solvent - Protect from light q2->a2_no No a2_yes Consider trace metal contamination. Use high-purity solvents or add EDTA. q2->a2_yes Yes a2_no->end_point a2_yes->end_point

Caption: A decision-making workflow for troubleshooting the instability of this compound solutions.

Technical Support Center: Storage and Handling of 3-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the storage and prevention of oxidation of 3-Amino-4-hydroxybenzenesulfonic acid.

Troubleshooting Guide: Preventing Oxidation

Users may encounter issues related to the degradation of this compound, often indicated by a change in color of the material. The following guide provides a question-and-answer format to address specific problems.

Question/Observed Issue Potential Cause(s) Recommended Action(s)
Why has my white or light-colored this compound turned brown or reddish-brown during storage? Oxidation due to prolonged exposure to air (oxygen). The phenolic and amino functional groups are susceptible to oxidation, which can form colored quinone-imine type structures.1. Inert Atmosphere: Store the compound under an inert atmosphere such as nitrogen or argon. Purge the container with the inert gas before sealing. 2. Appropriate Containers: Use amber glass bottles with tight-fitting caps (B75204) to minimize light exposure and air ingress. 3. Aliquotting: For frequently used material, consider aliquotting into smaller, single-use containers to avoid repeated exposure of the bulk material to air.
I have been storing the compound at room temperature as recommended, but it still shows signs of degradation. What else can I do? While room temperature is generally acceptable, elevated humidity or exposure to light can accelerate oxidation. Some sources indicate the material may be sensitive to prolonged air exposure.[1][2]1. Controlled Humidity: Store the compound in a desiccator or a controlled humidity cabinet to minimize moisture exposure. 2. Light Protection: Ensure the compound is stored in a dark place, even if using amber glass bottles.[3] 3. Reduced Temperature: For long-term storage, consider refrigeration (2-8 °C), ensuring the container is well-sealed to prevent condensation upon removal.
Can I use an antioxidant to prevent the oxidation of this compound? Yes, antioxidants can be effective in preventing the oxidation of phenolic and aromatic amine compounds.[1]1. Selection of Antioxidant: Consider using common antioxidants for phenolic and aromatic amine compounds, such as hindered phenols (e.g., BHT - Butylated hydroxytoluene) or sulfites (e.g., sodium bisulfite). The choice of antioxidant will depend on the downstream application of the this compound. 2. Testing: The effectiveness of an antioxidant for this specific compound should be verified through stability studies.
How can I check the purity of my stored this compound? A change in physical appearance (color) is a primary indicator of degradation. For quantitative analysis, chromatographic techniques are recommended.1. Visual Inspection: Regularly inspect the material for any color change from its initial appearance. 2. HPLC Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to separate and quantify the parent compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway is oxidation. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring makes the molecule susceptible to oxidation, which can lead to the formation of colored quinone-imine structures. This process can be accelerated by exposure to air (oxygen), light, and moisture.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) at reduced temperatures (2-8 °C) and in a dark, dry location.

Q3: My this compound has changed color. Can I still use it?

A3: A color change indicates that the material has undergone degradation, and its purity is compromised. For applications where high purity is critical, such as in drug development, it is not recommended to use the discolored material. The presence of impurities could lead to unpredictable results and side reactions. It is advisable to use a fresh, high-purity batch for such experiments.

Q4: Is this compound sensitive to moisture?

A4: Yes, compounds with functional groups susceptible to oxidation can be sensitive to moisture. High humidity can accelerate degradation pathways.[4][5][6][7][8] Therefore, it is recommended to store the compound in a dry environment, such as in a desiccator.

Quantitative Data on Stability

The following table summarizes hypothetical stability data for this compound under various storage conditions, based on general knowledge of similar aromatic compounds. This data is for illustrative purposes to guide storage condition selection.

Condition Duration Parameter Specification Result Conclusion
Accelerated 14 DaysAppearanceWhite to off-white powderTurns light brownFails
54°C ± 2°CAssay (%)≥ 98.0%95.2%Fails
Total Impurities (%)≤ 2.0%4.8%Fails
Room Temperature 6 MonthsAppearanceWhite to off-white powderNo significant changePasses
25°C ± 2°C / 60% ± 5% RHAssay (%)≥ 98.0%99.1%Passes
(Exposed to Air)Total Impurities (%)≤ 2.0%0.9%Passes
Room Temperature 6 MonthsAppearanceWhite to off-white powderNo changePasses
25°C ± 2°C / 60% ± 5% RHAssay (%)≥ 98.0%99.8%Passes
(Under Nitrogen)Total Impurities (%)≤ 2.0%0.2%Passes
Photostability 1.2 million lux hours andAppearanceWhite to off-white powderTurns yellowish-tanFails
(Exposed to Light)200 watt hours/m²Assay (%)≥ 98.0%96.5%Fails
Total Impurities (%)≤ 2.0%3.5%Fails

Experimental Protocols

Protocol for Stability-Indicating HPLC Method

This protocol describes a general method for developing a stability-indicating HPLC assay for this compound.

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (or other suitable buffer salt)

  • Formic acid (or other suitable acid for pH adjustment)

  • Water (HPLC grade)

  • Forced degradation reagents: 1N HCl, 1N NaOH, 3% H₂O₂

3. Instrumentation:

  • HPLC system with a UV detector or photodiode array (PDA) detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

4. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm (or determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

5. Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the sample in 1N HCl and heat at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Dissolve the sample in 1N NaOH and heat at 60°C for a specified time. Neutralize before injection.

    • Oxidation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 80°C) for a specified time, then dissolve.

    • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9][10][11] Dissolve the sample after exposure.

  • Analysis: Inject the standard solutions and the stressed samples into the HPLC system.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness.

Visualizations

Oxidation_Pathway cluster_main Oxidation of this compound A 3-Amino-4-hydroxy- benzenesulfonic acid B Oxidized Intermediates (e.g., Quinone-imine) A->B Oxidizing Agent (e.g., O2) C Polymeric Degradation Products (Colored) B->C Further Oxidation/ Polymerization

Caption: Simplified oxidation pathway of this compound.

Troubleshooting_Workflow start Start: Compound shows degradation check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage (Air/Light/Moisture Exposure) check_storage->improper_storage Yes consider_antioxidant Consider Antioxidant Addition check_storage->consider_antioxidant No implement_controls Implement Controls: - Inert Atmosphere - Light Protection - Desiccation improper_storage->implement_controls retest Re-evaluate Stability implement_controls->retest stable Compound is Stable retest->stable Pass unstable Compound still Unstable retest->unstable Fail unstable->consider_antioxidant

Caption: Troubleshooting workflow for addressing degradation issues.

References

troubleshooting poor retention of 3-Amino-4-hydroxybenzenesulfonic acid in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the analysis of 3-Amino-4-hydroxybenzenesulfonic acid using reversed-phase High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Poor Retention

This guide addresses the common issue of inadequate retention for this compound on reversed-phase HPLC systems.

Question 1: Why is my this compound eluting at or near the void volume on my C18 column?

Answer: this compound is a highly polar molecule containing both a strongly acidic sulfonic acid group and a basic amino group. In typical reversed-phase mobile phases, the molecule is ionized and highly water-soluble.

Reversed-phase chromatography separates compounds based on their hydrophobicity. The stationary phase (e.g., C18) is non-polar, and it retains non-polar compounds more strongly. Highly polar, water-soluble compounds like this compound have very weak interactions with the non-polar stationary phase, causing them to travel through the column with the mobile phase and elute very early, often at the solvent front (void volume).[1][2]

Question 2: What are the primary strategies to increase the retention of my analyte on a reversed-phase column?

Answer: There are three main strategies to consider when trying to improve the retention of polar compounds like this compound: using ion-pair chromatography, switching to a polar-modified reversed-phase column, or changing the chromatographic mode entirely to Hydrophilic Interaction Liquid Chromatography (HILIC).

A logical troubleshooting workflow can help you decide which path to take.

G start Start: Poor Retention of This compound check_system 1. Basic System Check - Mobile phase prep correct? - Flow rate stable? - No leaks? start->check_system strategy 2. Choose a Chromatographic Strategy check_system->strategy System OK rp_mod Strategy A: Modify Existing RP Method strategy->rp_mod Need quick fix, MS not required alt_col Strategy B: Use Alternative RP Column strategy->alt_col Need RP method, 100% aqueous possible hilic Strategy C: Switch to HILIC strategy->hilic Need MS compatibility, IPC is problematic ipc Implement Ion-Pair Chromatography (IPC) rp_mod->ipc polar_embed Use Polar-Embedded or Polar End-capped Column alt_col->polar_embed hilic_method Develop a HILIC Method hilic->hilic_method

Caption: Troubleshooting workflow for poor retention.

Strategy A: Ion-Pair Chromatography (IPC)

Question 3: How can Ion-Pair Chromatography (IPC) improve retention, and how do I set it up?

Answer: Ion-Pair Chromatography is a technique used to increase the retention of ionic compounds in reversed-phase HPLC. It involves adding an ion-pairing reagent to the mobile phase. This reagent has a polar, charged head group and a non-polar hydrocarbon tail.[3][4]

Mechanism:

  • The non-polar tail of the ion-pairing reagent adsorbs onto the non-polar stationary phase (e.g., C18).[4]

  • This leaves the charged head group of the reagent facing the mobile phase, effectively creating a temporary ion-exchange surface on the column.

  • The ionized analyte (this compound) forms an ion-pair with the oppositely charged reagent on the stationary phase, increasing its retention.[5]

Since your analyte has both a negative (sulfonate) and potentially positive (amino) charge depending on pH, you can use either a cationic or anionic pairing agent. A cationic pairing agent like tetrabutylammonium (B224687) will pair with the sulfonate group.

G cluster_0 Reversed-Phase Stationary Phase (e.g., C18) cluster_1 Mobile Phase C18 Chains C18 Chains retained_complex Retained Ion-Pair Complex [C18]—[IP⁺A⁻] C18 Chains->retained_complex analyte Analyte (A⁻) ip_reagent Ion-Pair Reagent (IP⁺) analyte->ip_reagent Ionic Interaction analyte->retained_complex ip_reagent->C18 Chains Hydrophobic Interaction ip_reagent->retained_complex

Caption: Mechanism of Ion-Pair Chromatography.

  • Column: Standard C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).

  • Ion-Pair Reagent Selection: For the anionic sulfonic acid group, choose a cationic (quaternary amine) reagent. For the protonated amino group (at low pH), choose an anionic (alkyl sulfonate) reagent.

  • Mobile Phase Preparation:

    • Solvent A: Prepare an aqueous buffer (e.g., 20 mM potassium phosphate) and add the ion-pairing reagent (e.g., 5 mM tetrabutylammonium phosphate). Adjust the pH to the desired value (e.g., pH 7.0 for pairing with the sulfonate group).

    • Solvent B: Acetonitrile or Methanol.

  • Column Equilibration: This is a critical step. Flush the column with the ion-pair mobile phase for an extended period (at least 30-60 minutes) to ensure the reagent has fully coated the stationary phase. Inconsistent results are often due to insufficient equilibration.[3]

  • Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase Solvent B to elute the analyte.

  • Detection: UV, wavelength determined by the analyte's chromophore.

Note: Ion-pairing reagents are often not volatile and can suppress ionization, making them incompatible with mass spectrometry (MS).[3] Columns used for IPC should be dedicated to this purpose to avoid contamination.[4]

Strategy B: Alternative Reversed-Phase Columns

Question 4: Are there special RP-HPLC columns that are better for polar compounds?

Answer: Yes. Standard C18 columns can suffer from a phenomenon called "phase collapse" or "pore dewetting" when used with highly aqueous mobile phases (e.g., >95% water).[6] This leads to a dramatic loss of retention.

To overcome this, manufacturers have developed "polar-embedded" or "polar end-capped" columns.[7][8] These columns have a polar functional group (like an amide or carbamate) incorporated into the stationary phase. This polar group helps to maintain a layer of water on the surface, preventing phase collapse and enabling robust use in 100% aqueous mobile phases.[7] This makes them ideal for retaining very polar molecules that require high water content for elution.

Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC)

Question 5: My method must be MS-compatible. What is the best alternative to ion-pairing?

Answer: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating highly polar and hydrophilic compounds and is fully compatible with MS.[9] HILIC can be thought of as the opposite of reversed-phase.

Mechanism:

  • Stationary Phase: A polar column is used (e.g., bare silica, or bonded with amide, diol, or zwitterionic phases).[10]

  • Mobile Phase: A high concentration of a water-miscible organic solvent (typically >60% acetonitrile) with a small amount of aqueous buffer is used.[11]

  • Separation: The aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition from the organic-rich mobile phase into this immobilized water layer. The more polar the analyte, the more strongly it is retained. Elution is achieved by increasing the water content (decreasing the organic solvent).

G cluster_0 HILIC Stationary Phase (Polar) cluster_1 Mobile Phase (High % Organic) water_layer Immobilized Water Layer retention Retention via Partitioning water_layer->retention analyte Polar Analyte analyte->water_layer Partitioning analyte->retention

Caption: Mechanism of HILIC separation.

  • Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase; 4.6 x 150 mm, 3.5 µm). Zwitterionic columns are often a good starting point.[10]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile with a buffer additive (e.g., 10 mM Ammonium Acetate or Ammonium Formate).

    • Solvent B: Water with the same buffer additive (10 mM Ammonium Acetate or Ammonium Formate). The buffer is crucial for good peak shape and reproducibility.

  • Gradient: Start with a high percentage of Solvent A (e.g., 95% A, 5% B). To elute the analyte, run a gradient to increase the percentage of Solvent B (water).

  • Sample Solvent: The sample should be dissolved in a solvent similar to the initial mobile phase (i.e., high organic content) to ensure good peak shape. Injecting in a purely aqueous solution can cause peak distortion.

  • Detection: UV or MS. HILIC mobile phases are ideal for ESI-MS due to the high organic content, which aids in desolvation and enhances sensitivity.

Data & Strategy Summary

The table below summarizes the different approaches for improving the retention of this compound.

StrategyMechanismProsConsTypical Starting Conditions
Ion-Pair Chromatography (IPC) Forms neutral ion-pairs that are retained on a standard C18/C8 phase.[3]Uses standard columns; well-established technique.Long equilibration times; not MS-friendly; can permanently alter the column.[3][4]Mobile Phase: 5 mM Tetrabutylammonium Phosphate in water/ACN.
Polar-Embedded RP Column Prevents stationary phase collapse in highly aqueous mobile phases.[7]Robust for polar analytes; uses standard RP solvents; MS-compatible.May require column purchase; selectivity differs from standard C18.Mobile Phase: 10-100% aqueous buffer with ACN or MeOH.
HILIC Partitioning of polar analyte into a water layer on a polar stationary phase.Excellent retention for very polar analytes; MS-friendly (enhances signal).[9]Requires different columns and solvents; sensitive to sample solvent composition.Column: HILIC Amide/Zwitterionic. Mobile Phase: 95:5 ACN/10mM Ammonium Acetate.

Frequently Asked Questions (FAQs)

Q: What is "phase collapse" and why does it matter for my analysis? A: Phase collapse, or pore dewetting, occurs when a non-polar stationary phase like C18 is exposed to a highly aqueous mobile phase (e.g., >95% water). The high surface tension of water forces it out of the hydrophobic pores of the stationary phase, causing the C18 alkyl chains to mat down. This dramatically reduces the surface area available for interaction, leading to a sudden and irreversible loss of analyte retention.[6] This is a critical issue for very polar compounds that require highly aqueous conditions for elution on standard RP columns.

Q: I used an ion-pairing reagent and now my baseline is very noisy. What happened? A: A noisy baseline after using IPC can be due to several factors. The reagent quality is important, as impurities can cause a drifting or noisy baseline. Insufficient column equilibration can also lead to baseline instability as the reagent concentration on the stationary phase has not reached a steady state. Finally, ensure the reagent is fully dissolved and compatible with your mobile phase conditions to prevent precipitation in the system.

Q: Can I use the same column for ion-pair and standard reversed-phase methods? A: It is strongly recommended to dedicate a column specifically for ion-pair chromatography. Traces of the ion-pairing reagent can remain strongly adsorbed to the stationary phase even after extensive washing.[4] These residual traces can significantly alter the selectivity and reproducibility of subsequent analyses when the column is used for other, non-ion-pair methods.

References

Technical Support Center: Optimization of Ion-Pair Chromatography for 3-Amino-4-hydroxybenzenesulfonic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of 3-Amino-4-hydroxybenzenesulfonic acid using ion-pair chromatography (IPC).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound with ion-pair chromatography.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.[1][2][3] - Suboptimal ion-pair reagent concentration. - Column degradation.[1] - Secondary interactions with the stationary phase.[3]- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is fully ionized.[3] - Optimize the concentration of the ion-pair reagent; too low may result in incomplete pairing, while too high can lead to mixed-mode separation mechanisms. - Use a new or validated column. - Consider a different ion-pair reagent or a column with a different stationary phase.
Inconsistent Retention Times - Incomplete column equilibration with the ion-pair reagent.[4] - Fluctuations in mobile phase composition or pH. - Temperature variations.[4] - Column aging.- Equilibrate the column with the ion-pair containing mobile phase for an extended period (20-50 column volumes) until a stable baseline and consistent retention times are achieved.[4] - Ensure precise preparation of the mobile phase and use a buffer to control pH.[2] - Use a column oven to maintain a constant temperature. - Replace the column if performance continues to degrade.
Low Retention of Analyte - Insufficient ion-pairing. - Inappropriate mobile phase pH.[1][2][3] - High organic solvent content in the mobile phase.- Increase the concentration of the ion-pair reagent. - Select an ion-pair reagent with a longer alkyl chain for increased hydrophobicity and retention. - Adjust the mobile phase pH to ensure the analyte is fully ionized.[3] - Decrease the percentage of the organic modifier in the mobile phase.
Poor Resolution Between Peaks - Suboptimal mobile phase conditions (pH, organic solvent ratio). - Inadequate ion-pair reagent concentration or type. - Insufficient column efficiency.- Optimize the mobile phase pH and the organic solvent gradient or isocratic percentage.[1][2][3] - Experiment with different ion-pair reagents (e.g., tetrabutylammonium (B224687) vs. tetrapropylammonium) or adjust the concentration. - Use a longer column, a column with a smaller particle size, or a different stationary phase.
Baseline Noise or Drift - Impure ion-pair reagent.[5] - Incomplete column equilibration.[4] - Detector temperature fluctuations. - Mobile phase outgassing.- Use high-purity (HPLC grade) ion-pair reagents and solvents.[5] - Ensure the column is fully equilibrated with the mobile phase.[4] - Use a detector with temperature control. - Degas the mobile phase before use.

Frequently Asked Questions (FAQs)

1. What is the role of an ion-pair reagent in the analysis of this compound?

This compound is an acidic and polar molecule. In reversed-phase chromatography, it has little retention on a non-polar stationary phase. An ion-pair reagent, which is typically a quaternary ammonium (B1175870) salt for acidic analytes, is added to the mobile phase.[6] This reagent forms a neutral ion-pair with the ionized sulfonic acid group of the analyte.[5] The resulting complex is more hydrophobic and can be retained and separated on a reversed-phase column.[5]

2. How do I choose the right ion-pair reagent?

For the analysis of the acidic this compound, a cationic ion-pair reagent is required. Common choices include quaternary ammonium salts like tetrabutylammonium (TBA) or tetrapropylammonium (B79313) (TPA) hydroxide (B78521) or salts.[6] The choice can depend on the desired retention. Longer alkyl chains on the ion-pair reagent (e.g., TBA vs. TPA) will increase the hydrophobicity of the ion pair and lead to longer retention times.

3. What is the typical concentration range for an ion-pair reagent?

The concentration of the ion-pair reagent is a critical parameter to optimize. A typical starting concentration is in the range of 5-20 mM.[7] The optimal concentration will depend on the specific analyte, column, and other mobile phase conditions.

4. How does mobile phase pH affect the separation?

Mobile phase pH is crucial as it determines the ionization state of this compound.[1][2][3] To form a stable ion pair, the sulfonic acid group must be fully ionized. Therefore, the pH of the mobile phase should be adjusted to a value at least 2 pH units above the pKa of the sulfonic acid group. Since sulfonic acids are strongly acidic (pKa < 2), a mobile phase pH in the range of 3-7 is generally suitable. It is important to control the pH with a buffer for reproducible results.[2]

5. Why is column equilibration so important in ion-pair chromatography?

The ion-pair reagent in the mobile phase needs to adsorb onto the stationary phase to create a dynamic ion-exchange surface.[4][7] This process is often slow and can require a significant volume of mobile phase to reach equilibrium.[4] Incomplete equilibration is a common source of retention time variability.[4]

Experimental Protocols

Method Development for this compound Analysis

This protocol provides a starting point for developing a robust ion-pair chromatography method.

1. Initial Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 10 mM Tetrabutylammonium phosphate (B84403) in water, pH adjusted to 6.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

2. Optimization Strategy:

  • Ion-Pair Reagent Concentration: Prepare mobile phases with varying concentrations of tetrabutylammonium phosphate (e.g., 5 mM, 10 mM, 15 mM, 20 mM) to evaluate the effect on retention time and peak shape.

  • Mobile Phase pH: Adjust the pH of the aqueous mobile phase (e.g., 5.5, 6.5, 7.5) to assess its impact on selectivity and peak symmetry.

  • Organic Modifier: Evaluate different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) and optimize the gradient slope and range to achieve the desired resolution.

Quantitative Data Summary

The following tables summarize the expected effects of key parameters on the chromatographic separation of this compound based on general principles of ion-pair chromatography.

Table 1: Effect of Ion-Pair Reagent (Tetrabutylammonium Phosphate) Concentration on Retention Time

Concentration (mM)Expected Retention Time (min)Expected Peak Shape
5ShorterMay show tailing
10ModerateSymmetrical
15LongerSymmetrical
20LongestMay show fronting

Table 2: Effect of Mobile Phase pH on Retention Time and Resolution

pHExpected Retention Time (min)Expected Resolution
5.5StableBaseline
6.5StableOptimal
7.5StableMay decrease slightly

Visualizations

IPC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_opt Optimization A Prepare Mobile Phase A: Aqueous Buffer + Ion-Pair Reagent D Equilibrate Column with Initial Mobile Phase Conditions A->D B Prepare Mobile Phase B: Organic Solvent B->D C Prepare Sample: Dissolve in Mobile Phase A E Inject Sample C->E D->E F Run Gradient Elution E->F G Detect Analyte (UV) F->G H Evaluate Peak Shape, Retention, and Resolution G->H I Adjust Ion-Pair Reagent Concentration H->I Poor Retention or Peak Shape J Optimize Mobile Phase pH H->J Poor Resolution or Peak Shape K Refine Gradient Profile H->K Poor Resolution I->D J->D K->D

Caption: Workflow for Ion-Pair Chromatography Method Development.

Troubleshooting_Tree Start Problem Encountered Q1 Poor Peak Shape? Start->Q1 A1 Adjust Mobile Phase pH Optimize Ion-Pair Conc. Q1->A1 Yes Q2 Inconsistent Retention? Q1->Q2 No End Problem Resolved A1->End A2 Ensure Full Column Equilibration Check for Leaks/Bubbles Q2->A2 Yes Q3 Low Retention? Q2->Q3 No A2->End A3 Increase Ion-Pair Conc. Decrease Organic % Q3->A3 Yes Q4 Poor Resolution? Q3->Q4 No A3->End A4 Optimize pH and Gradient Try Different Ion-Pair Reagent Q4->A4 Yes A4->End

References

minimizing byproduct formation in the synthesis of 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two main stages of the synthesis: the sulfonation of 2-aminophenol (B121084) and the subsequent nitration of the resulting 3-amino-4-hydroxybenzenesulfonic acid.

Sulfonation of 2-Aminophenol

Issue 1: Low Yield of this compound

Potential Cause Recommended Action
Incomplete reaction- Ensure the reaction temperature is maintained between 50-60°C.[1] - Extend the reaction time to ensure the consumption of the starting material, 2-aminophenol.[1] - Use an appropriate molar ratio of 98% sulfuric acid to 2-aminophenol, approximately 4:1.[1]
Degradation of starting material or product- Avoid excessive temperatures above the recommended 50-60°C range, as this can lead to charring and decomposition.
Loss during workup- Carefully control the pH during the isolation of the product to prevent it from redissolving.

Issue 2: Formation of Isomeric Byproducts

Potential Cause Recommended Action
Unfavorable reaction temperature- Strictly maintain the reaction temperature in the 50-60°C range to favor the formation of the desired isomer.[1] Sulfonation of aromatic amines is sensitive to temperature, which can influence the position of the sulfonic acid group.
Steric hindrance- While less controllable, be aware that the bulky sulfonic acid group will preferentially add to less sterically hindered positions. The chosen reaction conditions are optimized for the desired isomer.
Nitration of this compound

Issue 3: Low Yield of 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid

Potential Cause Recommended Action
Inadequate nitrating agent- Use a mixture of concentrated nitric acid and sulfuric acid ("mixed acid") to generate the nitronium ion (NO₂⁺), which is the active electrophile.[2] - Ensure a molar ratio of nitric acid to the sulfonic acid intermediate of approximately 1:1 to 2:1.[1]
Unfavorable reaction temperature- Maintain a low reaction temperature, ideally between 0-20°C, to prevent side reactions and degradation.[1]
Loss during product isolation- The product is highly soluble in water. Isolate it by carefully salting out or by controlled pH adjustment to induce precipitation.

Issue 4: Formation of Unwanted Isomers and Dinitro Byproducts

Potential Cause Recommended Action
High reaction temperature- Elevated temperatures can lead to a loss of regioselectivity and favor the formation of other isomers. Strictly control the temperature with an ice bath.[3]
Excess nitrating agent- An excess of the nitrating agent can lead to the introduction of a second nitro group, resulting in dinitro byproducts. Use a controlled amount of nitric acid.[1]
Incorrect order of substitution- The established protocol of sulfonation followed by nitration is designed to direct the nitro group to the desired position. Reversing the order would likely lead to a different isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid?

A1: The most common and direct synthesis involves a two-step process. First, 2-aminophenol undergoes sulfonation with concentrated sulfuric acid to produce this compound. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to yield the final product.[1]

Q2: What are the most critical parameters to control during the sulfonation step?

A2: Temperature is the most critical parameter. The reaction should be maintained between 50-60°C to ensure the desired isomeric product is formed and to prevent degradation of the starting material and product.[1] The molar ratio of the reactants is also important for driving the reaction to completion.

Q3: How can I minimize the formation of isomeric byproducts during nitration?

A3: To minimize the formation of unwanted isomers, it is crucial to maintain a low reaction temperature, preferably between 0-20°C.[1] The slow, controlled addition of the nitrating agent to the reaction mixture also helps in maintaining temperature and ensuring proper mixing, which can improve regioselectivity.

Q4: I am observing a significant amount of dinitro compounds in my final product. What is the likely cause?

A4: The formation of dinitro byproducts is typically due to an excess of the nitrating agent or a reaction temperature that is too high. Ensure you are using the correct stoichiometry of nitric acid and are maintaining the reaction temperature below 20°C.[1]

Q5: What are the recommended methods for purifying the final product?

A5: The final product is often purified by recrystallization from water. Due to its high water solubility, the product can be precipitated by the addition of salts (salting out) or by carefully adjusting the pH of the solution.

Q6: How can I monitor the progress of the reaction?

A6: High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the consumption of the starting materials and the formation of the product and any byproducts.[1] A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water containing an acidic modifier like phosphoric or formic acid is a good starting point for method development.[4]

Q7: What are the main safety precautions to consider during this synthesis?

A7: Both concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[5] The reactions are exothermic, especially the nitration step, and require careful temperature control to prevent runaway reactions.

Quantitative Data

Table 1: Reaction Conditions and Yields for the Synthesis of 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid

Step Reactants & Molar Ratio Temperature (°C) Reaction Time (hours) Yield (%) Purity (by HPLC)
Sulfonation 2-Aminophenol : 98% H₂SO₄ (1 : 4)50-60~59098%
Nitration This compound : HNO₃ (1 : 1.5)0-20Not specified8598%

Data compiled from patent CN1850796A.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Sulfonation)
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Charging Reactants: To the flask, add 200 mL of 98% sulfuric acid (approximately 3.68 moles).

  • Addition of 2-Aminophenol: While stirring, slowly add 100 g (0.92 moles) of 2-aminophenol to the sulfuric acid.

  • Reaction: Heat the mixture to 50-60°C and maintain this temperature for approximately 5 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the content of 2-aminophenol is less than 1%.

  • Workup and Isolation: Cool the reaction mixture and purify to obtain this compound. Purification can be achieved by pouring the cooled reaction mixture into ice water and collecting the precipitated product by filtration.

Protocol 2: Synthesis of 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid (Nitration)
  • Reaction Setup: In a fume hood, place the previously synthesized this compound in a flask equipped with a stirrer and thermometer, and cool it in an ice-salt bath.

  • Preparation of Nitrating Mixture: Prepare a nitrating mixture of nitric acid and sulfuric acid.

  • Nitration: Slowly add the nitrating mixture to the cooled solution of this compound, ensuring the temperature is maintained between 0-20°C. The molar ratio of nitric acid to the sulfonic acid should be between 1:1 and 2:1.[1]

  • Reaction Completion: Stir the mixture at this temperature until the reaction is complete, as monitored by HPLC.

  • Product Isolation: Purify the product from the reaction mixture. This may involve pouring the mixture onto ice and collecting the precipitate, followed by recrystallization.

Visualizations

Synthesis_Pathway cluster_sulfonation Sulfonation Step cluster_nitration Nitration Step 2-Aminophenol 2-Aminophenol Sulfonation Sulfonation 2-Aminophenol->Sulfonation This compound This compound Sulfonation->this compound Nitration Nitration This compound->Nitration 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid Nitration->3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid H2SO4 H2SO4 H2SO4->Sulfonation HNO3/H2SO4 HNO3/H2SO4 HNO3/H2SO4->Nitration

Caption: Synthetic pathway for 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckStep Which Step? Start->CheckStep Sulfonation Sulfonation Issues CheckStep->Sulfonation Sulfonation Nitration Nitration Issues CheckStep->Nitration Nitration TempS Temp 50-60°C? Sulfonation->TempS TempN Temp 0-20°C? Nitration->TempN RatioS Correct Ratio? TempS->RatioS Yes AdjustTempS Adjust Temperature TempS->AdjustTempS No AdjustRatioS Verify Reagent Stoichiometry RatioS->AdjustRatioS No RatioN Excess HNO3? TempN->RatioN Yes AdjustTempN Improve Cooling TempN->AdjustTempN No AdjustRatioN Reduce Nitrating Agent RatioN->AdjustRatioN Yes

References

effect of pH on the coupling efficiency of diazotized 3-Amino-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on the coupling efficiency of diazotized 3-Amino-4-hydroxybenzenesulfonic acid. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the coupling reaction of diazotized this compound?

The pH of the reaction medium is a critical parameter for a successful azo coupling reaction. For coupling with phenolic compounds like this compound, a mildly alkaline pH is generally optimal.[1][2] This is because an alkaline medium facilitates the deprotonation of the hydroxyl group on the benzene (B151609) ring, forming a phenoxide ion.[2][3][4] The phenoxide ion is a more powerful electron-donating group than the hydroxyl group, thus activating the aromatic ring for electrophilic attack by the diazonium salt and increasing the reaction rate.[2][4] While the ideal pH can vary slightly based on the specific coupling partner, a pH range of 9-10 is often recommended for couplings with phenols.[1][3]

Q2: How does an incorrect pH affect the coupling efficiency?

Using a pH outside the optimal range can significantly reduce the coupling efficiency and lead to the formation of unwanted byproducts.

  • If the pH is too low (acidic): The concentration of the highly reactive phenoxide ion will be very low, leading to a slow or incomplete reaction.[5][6] Furthermore, under strongly acidic conditions, the diazonium salt itself may be more prone to decomposition.[6]

  • If the pH is too high (strongly alkaline): While a basic medium is required, an excessively high pH can lead to side reactions. The diazonium salt can be converted into a diazotate, which is less reactive or may not couple at all.

Q3: Why is a low temperature (0-5°C) crucial during the diazotization and coupling steps?

Diazonium salts are generally unstable and can decompose at temperatures above 5°C.[1][7] This decomposition leads to the formation of phenols and nitrogen gas, reducing the concentration of the diazonium salt available for the desired coupling reaction.[1] Therefore, maintaining a low temperature, typically between 0 and 5°C using an ice-salt bath, is essential throughout both the diazotization and coupling stages to maximize the yield of the desired azo compound.[1][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Azo Dye Formation Incorrect pH: The reaction medium is not within the optimal alkaline range for coupling with a phenol (B47542).Carefully monitor and adjust the pH of the coupling solution to be within the 9-10 range using a sodium hydroxide (B78521) or sodium carbonate solution.
Decomposition of Diazonium Salt: The reaction temperature was too high.Strictly maintain the temperature between 0-5°C for both the diazotization and coupling steps using an ice-salt bath. Use the diazonium salt solution immediately after preparation.[7][8]
Incomplete Diazotization: Insufficient nitrous acid was used.Use a slight excess of sodium nitrite (B80452) and confirm its presence with starch-iodide paper.[7]
Weak or Incorrect Color of the Final Product Incorrect pH: The pH can influence the final chromophore.Ensure precise pH control during the coupling reaction.[1]
Impure Starting Materials: Impurities in the this compound or the coupling partner can lead to side reactions and colored byproducts.Use starting materials of high purity.
Formation of Brownish or Tar-Like Substance High Reaction Temperature: Elevated temperatures can cause decomposition and polymerization.Adhere strictly to low-temperature conditions (0-5°C). Ensure efficient stirring to prevent localized heating.[7]
Oxidation: Phenolic compounds can be susceptible to oxidation.Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following table provides illustrative data on how pH can influence the coupling efficiency of diazotized this compound with a generic phenolic coupling partner. The exact values can vary depending on the specific reactants and conditions.

pH of Coupling Medium Reaction Temperature (°C) Observed Coupling Efficiency (%) Notes
4-50-5< 10Very low reactivity due to insufficient phenoxide ion concentration.
6-70-520-30Slow reaction rate.
80-560-70Reaction proceeds at a reasonable rate.
9-10 0-5 > 90 Optimal pH range for high coupling efficiency.
11-120-575-85Potential for side reactions increases.
> 130-5< 50Formation of unreactive diazotate species.

Experimental Protocols

1. Diazotization of this compound

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, create a suspension of this compound in distilled water.

  • Cool the beaker in an ice-salt bath to bring the temperature to 0-5°C.

  • Slowly add concentrated hydrochloric acid while stirring until the amine is fully dissolved and the solution is strongly acidic.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains between 0-5°C.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5°C.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (the paper should turn blue-black).

  • Keep the resulting diazonium salt solution in the ice bath and use it immediately for the coupling reaction.

2. Azo Coupling Reaction

Materials:

  • Freshly prepared diazonium salt solution

  • Phenolic coupling component

  • Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve the phenolic coupling component in an aqueous sodium hydroxide or sodium carbonate solution.

  • Cool this solution to 0-5°C in an ice-salt bath.

  • Adjust the pH of this solution to the desired alkaline value (e.g., pH 9-10) using additional base if necessary.

  • Slowly add the cold, freshly prepared diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A colored precipitate of the azo dye should form.

  • Continue stirring the reaction mixture for 30-60 minutes in the ice bath to ensure the reaction goes to completion.

  • Isolate the crude azo dye by vacuum filtration and wash with cold water.

Visualizations

experimental_workflow cluster_diazotization Diazotization (0-5°C) cluster_coupling Azo Coupling (0-5°C) cluster_workup Workup amine 3-Amino-4-hydroxy- benzenesulfonic acid hcl Add HCl amine->hcl Dissolve na_nitrite Add NaNO₂ solution hcl->na_nitrite Cool to 0-5°C diazonium_salt Diazonium Salt Solution na_nitrite->diazonium_salt Stir 15-30 min mix Mix & Stir 30-60 min diazonium_salt->mix Slowly Add coupling_partner Phenolic Coupling Partner in NaOH solution adjust_ph Adjust to pH 9-10 coupling_partner->adjust_ph adjust_ph->mix filtration Vacuum Filtration mix->filtration Precipitate Forms azo_dye Azo Dye Product purification Wash & Purify filtration->purification final_product Final Azo Dye purification->final_product

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 3-Amino-4-hydroxybenzenesulfonic acid. The information is targeted toward researchers, scientists, and drug development professionals, offering a framework for establishing a reliable analytical method. The guide also presents a comparison with alternative analytical techniques.

Introduction to this compound and Analytical Challenges

This compound is an important intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2] Accurate quantification of this compound is crucial for quality control and process monitoring. Due to its polar nature, developing a robust and reproducible analytical method can be challenging. HPLC is a widely used technique for the analysis of such compounds, offering high resolution, sensitivity, and precision.[3][4]

Proposed HPLC Method for Quantification

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12-15 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 230 nm
Column Temperature 30 °C

Method Validation According to ICH Guidelines

The validation of an analytical method is critical to ensure that it is suitable for its intended purpose.[3][5] The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures.[4][5][6] The key validation parameters are summarized below.

3.1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. This can be demonstrated by comparing the chromatograms of the analyte with those of potential impurities and degradation products.

3.2. Linearity Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of a standard solution.

Table 2: Representative Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) > 0.999

3.3. Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.

Table 3: Representative Accuracy Data (Spike Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
100101.5101.5
120118.899.0
Average Recovery (%) 99.8

3.4. Precision Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Table 4: Representative Precision Data

ParameterAcceptance Criteria (%RSD)Observed %RSD
Repeatability (Intra-day) ≤ 2%0.8%
Intermediate Precision (Inter-day) ≤ 2%1.2%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 5: Representative LOD and LOQ Data

ParameterMethod of DeterminationTypical Value
LOD Signal-to-Noise Ratio (S/N) of 3:10.1 µg/mL
LOQ Signal-to-Noise Ratio (S/N) of 10:10.3 µg/mL

3.6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 6: Robustness Study Parameters and Acceptance Criteria

Parameter VariedVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minSystem suitability parameters met
Column Temperature ± 2 °CSystem suitability parameters met
Mobile Phase pH ± 0.2 unitsSystem suitability parameters met

Experimental Protocols

4.1. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to 200% of the expected sample concentration.

4.2. Sample Preparation

  • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4.3. System Suitability

  • Before starting the analysis, perform system suitability tests to ensure the chromatographic system is working correctly.

  • Inject a standard solution multiple times (e.g., n=6) and evaluate parameters such as peak area RSD, theoretical plates, and tailing factor.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be considered for the quantification of this compound.

Table 7: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.High specificity, sensitivity, and precision.[3][4]Requires specialized equipment and trained personnel.
Ion Chromatography (IC) Separation of ions and polar molecules based on their affinity to an ion exchanger.[7][8]Excellent for ionic species, good sensitivity.May have interferences from other ions in the sample matrix.[8]
Titration Neutralization reaction with a standard base.Simple, inexpensive, and does not require sophisticated equipment.Less specific and sensitive compared to chromatographic methods; may be affected by other acidic or basic impurities.[9]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample volume required.Lower sensitivity for some analytes compared to HPLC, reproducibility can be a challenge.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_reporting Reporting define_purpose Define Analytical Method's Purpose select_parameters Select Validation Parameters (ICH) define_purpose->select_parameters define_acceptance Define Acceptance Criteria select_parameters->define_acceptance prepare_protocol Prepare Validation Protocol define_acceptance->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments analyze_data Analyze and Document Results perform_experiments->analyze_data compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria generate_report Generate Validation Report compare_criteria->generate_report

Caption: Workflow for HPLC Method Validation.

References

spectroscopic comparison of 3-Amino-4-hydroxybenzenesulfonic acid and its positional isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed spectroscopic comparison of 3-Amino-4-hydroxybenzenesulfonic acid and its key positional isomers is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of their spectroscopic properties, supported by available experimental data, to aid in their differentiation and characterization. The positional isomers included for comparison are 4-Amino-3-hydroxybenzenesulfonic acid, 2-Amino-5-hydroxybenzenesulfonic acid, and 5-Amino-2-hydroxybenzenesulfonic acid.

Comparative Spectroscopic Data

The following tables summarize the available quantitative data from Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for all isomers, expected characteristics derived from general spectroscopic principles are also included for reference.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundSpectroscopic Data¹H NMR (ppm)¹³C NMR (ppm)
This compound Experimental Data not available in searched literature.[1]Data not available in searched literature.[1]
Expected Aromatic protons (δ 6.5-8.0 ppm) exhibiting complex splitting patterns (doublets, doublet of doublets). Broad singlets for -NH₂ and -OH protons, exchangeable with D₂O.6 distinct aromatic carbon signals (δ 110-160 ppm). Carbons attached to -OH, -NH₂, and -SO₃H will be significantly shifted.
4-Amino-3-hydroxybenzenesulfonic acid Experimental Data not available in searched literature.Data not available in searched literature.
Expected Aromatic protons (δ 6.5-8.0 ppm) with a different splitting pattern compared to the 3,4-isomer due to different substituent positions. Broad singlets for -NH₂ and -OH protons.6 distinct aromatic carbon signals (δ 110-160 ppm) with chemical shifts differing from the 3,4-isomer.
2-Amino-5-hydroxybenzenesulfonic acid Experimental Data not available in searched literature.Data not available in searched literature.
Expected Aromatic protons (δ 6.5-8.0 ppm) with a unique splitting pattern reflecting the 1,2,5-substitution. Broad singlets for -NH₂ and -OH protons.6 distinct aromatic carbon signals (δ 110-160 ppm).
5-Amino-2-hydroxybenzenesulfonic acid Experimental Data not available in searched literature.Data not available in searched literature.
Expected Aromatic protons (δ 6.5-8.0 ppm) with a splitting pattern similar to the 2,5-isomer but with subtle differences. Broad singlets for -NH₂ and -OH protons.6 distinct aromatic carbon signals (δ 110-160 ppm).

Table 2: Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) Data

CompoundIR Spectroscopy (cm⁻¹)UV-Vis Spectroscopy (λmax, nm)Mass Spectrometry (m/z)
This compound Experimental: ATR-IR spectrum available.[2] Expected Peaks: Broad O-H (3200-3600), N-H stretch (3300-3500), Aromatic C-H (3000-3100), Aromatic C=C (1450-1600), S=O stretch (1150-1250 & 1000-1050).Experimental: Data not available. Expected: Multiple bands due to π→π* transitions, influenced by auxochromes (-OH, -NH₂).Experimental: Molecular Ion [M]⁺ at m/z 189.[1] Expected Fragmentation: Loss of SO₃ (-80), H₂O (-18).
4-Amino-3-hydroxybenzenesulfonic acid Experimental: Data not available. Expected Peaks: Similar to 3,4-isomer, with subtle shifts in the fingerprint region (below 1500 cm⁻¹) due to different substitution patterns.Experimental: Data not available. Expected: Absorption maxima are expected to differ from the 3,4-isomer due to changes in the electronic environment.Experimental: Data not available. Expected Fragmentation: Molecular Ion [M]⁺ at m/z 189. Fragmentation pattern may differ in relative intensities of fragment ions.
2-Amino-5-hydroxybenzenesulfonic acid Experimental: Data not available. Expected Peaks: Similar characteristic peaks for functional groups. Differences in C-H out-of-plane bending frequencies in the fingerprint region.Experimental: Data not available. Expected: Unique λmax values compared to other isomers.Experimental: Data not available. Expected Fragmentation: Molecular Ion [M]⁺ at m/z 189. Unique fragmentation fingerprint.
5-Amino-2-hydroxybenzenesulfonic acid Experimental: Data not available. Expected Peaks: Similar characteristic peaks for functional groups. Fingerprint region will be distinct from other isomers.Experimental: Data not available. Expected: Unique λmax values compared to other isomers.Experimental: Data not available. Expected Fragmentation: Molecular Ion [M]⁺ at m/z 189. Unique fragmentation fingerprint.

Experimental Workflow & Methodologies

The unambiguous identification of these isomers relies on a systematic analytical workflow.

Spectroscopic_Workflow General Workflow for Isomer Comparison Sample Isomer Sample (e.g., 3-Amino-4-hydroxy- benzenesulfonic acid) Prep_NMR Sample Preparation for NMR (Dissolve in D₂O or DMSO-d₆) Sample->Prep_NMR Prep_IR Sample Preparation for IR (KBr Pellet or ATR) Sample->Prep_IR Prep_UV Sample Preparation for UV-Vis (Dissolve in suitable solvent, e.g., H₂O) Sample->Prep_UV Prep_MS Sample Preparation for MS (Dilute in MeOH/H₂O) Sample->Prep_MS NMR ¹H & ¹³C NMR Analysis Prep_NMR->NMR IR FTIR Analysis Prep_IR->IR UV UV-Vis Analysis Prep_UV->UV MS Mass Spectrometry (ESI-MS) Prep_MS->MS Data_NMR ¹H Chemical Shifts (δ) ¹³C Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Vibrational Frequencies (cm⁻¹) IR->Data_IR Data_UV Absorption Maxima (λmax) UV->Data_UV Data_MS Molecular Ion (m/z) Fragmentation Pattern MS->Data_MS Comparison Comparative Data Analysis & Isomer Differentiation Data_NMR->Comparison Data_IR->Comparison Data_UV->Comparison Data_MS->Comparison

Caption: General workflow for spectroscopic analysis and comparison of isomers.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide D₂O, or Dimethyl Sulfoxide-d₆) in a 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[3]

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, which is less sensitive, a greater number of scans and a longer acquisition time are necessary.[4][5] 2D experiments like COSY, HSQC, and HMBC can be performed to aid in unambiguous signal assignment.[4]

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

2. Fourier-Transform Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or pellet press.

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Collect a background spectrum of the empty accessory (or a pure KBr pellet). Then, place the sample in the instrument's sample compartment and collect the sample spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The spectrum is plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, S=O, aromatic C-H).

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To measure the electronic transitions within the molecule, particularly of the conjugated aromatic system.

  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a UV-transparent solvent, such as water or ethanol. The solvent used for the sample should also be used as the reference blank.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a quartz cuvette.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The position of λmax is characteristic of the chromophore and is influenced by the substitution pattern on the aromatic ring.[6]

4. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable volatile solvent mixture, such as 50:50 methanol/water with 0.1% formic acid (for positive ion mode) or ammonia (B1221849) (for negative ion mode).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu). Tandem MS (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain structural information.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide clues about the molecule's structure. The molecular ion of an amine will have an odd nominal mass if it contains an odd number of nitrogen atoms.[7]

References

A Comparative Analysis of the Reactivity of 3-Amino-4-hydroxybenzenesulfonic Acid and Other Aminophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 3-Amino-4-hydroxybenzenesulfonic acid against other common aminophenol isomers. The reactivity of aminophenols is a critical parameter in various applications, including pharmaceutical synthesis, dye manufacturing, and materials science.[1] Understanding the influence of substituent groups on the benzene (B151609) ring is paramount for predicting reaction outcomes and designing novel synthetic pathways. This document synthesizes established chemical principles and provides a proposed experimental framework for direct comparison.

Introduction to Aminophenol Reactivity

The reactivity of aminophenols in electrophilic aromatic substitution reactions is primarily governed by the electronic effects of the substituent groups on the aromatic ring. The amino (-NH₂) and hydroxyl (-OH) groups are both powerful activating, ortho-, para-directing groups.[2] They donate electron density to the ring through resonance, increasing its nucleophilicity and making it more susceptible to attack by electrophiles.

However, the presence of other substituents, such as a sulfonic acid group (-SO₃H), can significantly modulate this reactivity. The sulfonic acid group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution.[3] The interplay of these activating and deactivating effects, along with the positions of the substituents, determines the overall reactivity of the molecule.

Comparative Reactivity Analysis

  • p-Aminophenol (4-Aminophenol) and o-Aminophenol (2-Aminophenol): These isomers are expected to be the most reactive among the common aminophenols. The activating -NH₂ and -OH groups work in concert to strongly activate the aromatic ring for electrophilic substitution at the positions ortho and para to them.[1]

  • m-Aminophenol (3-Aminophenol): In this isomer, the activating effects of the -OH and -NH₂ groups are directed to different positions on the ring. While still an activated system, the synergistic effect is less pronounced compared to the ortho and para isomers.

  • This compound: This compound contains both the activating -NH₂ and -OH groups and the deactivating -SO₃H group. The sulfonic acid group's strong electron-withdrawing nature is expected to significantly reduce the overall electron density of the ring, making it the least reactive of the compared aminophenols towards electrophilic attack.

Table 1: Inferred Relative Reactivity and Key Substituent Effects

CompoundActivating GroupsDeactivating GroupsPredicted Relative Reactivity
p-Aminophenol-NH₂, -OHNoneVery High
o-Aminophenol-NH₂, -OHNoneVery High
m-Aminophenol-NH₂, -OHNoneHigh
This compound-NH₂, -OH-SO₃HLow

Proposed Experimental Protocol for Comparative Reactivity

To quantitatively assess the reactivity of these aminophenols, a standardized experimental protocol is necessary. Electrophilic aromatic bromination is a suitable benchmark reaction. The following protocol outlines a method to compare the reactivity by measuring the reaction rate or yield under controlled conditions.

Objective: To compare the reactivity of this compound, o-aminophenol, m-aminophenol, and p-aminophenol towards electrophilic bromination with N-bromosuccinimide (NBS).

Materials:

  • This compound

  • o-Aminophenol

  • m-Aminophenol

  • p-Aminophenol

  • N-bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Reactant Solutions: Prepare 0.1 M solutions of each aminophenol in acetonitrile.

  • Reaction Setup: In a series of identical reaction flasks, place a standardized volume (e.g., 10 mL) of each aminophenol solution. The flasks should be equipped with magnetic stirrers and maintained at a constant temperature (e.g., 25°C) in a water bath.

  • Initiation of Reaction: To each flask, add a standardized amount of N-bromosuccinimide (e.g., 1.0 equivalent) in one portion. Start a timer immediately upon addition.

  • Monitoring the Reaction: At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a solution of sodium thiosulfate. Dilute the quenched sample with a known volume of mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining aminophenol reactant and the formed brominated product(s).

  • Data Analysis: Plot the concentration of the reactant versus time for each aminophenol. The initial rate of reaction can be determined from the slope of this curve. Alternatively, the reaction can be run for a fixed period (e.g., 1 hour), and the yield of the brominated product can be determined and compared.

Table 2: Illustrative Quantitative Data from Proposed Bromination Experiment

CompoundReaction Time (min)Reactant Conversion (%)Major Product Yield (%)
p-Aminophenol15>95>90
o-Aminophenol15>95>90
m-Aminophenol60~70~65
This compound120<10<10
Note: The data in this table is illustrative and represents expected outcomes based on chemical principles. Actual experimental results may vary.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative reactivity study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_aminophenol Prepare 0.1 M Aminophenol Solutions (o-, m-, p-, and this compound) reaction_setup Set up Reaction Flasks at 25°C prep_aminophenol->reaction_setup prep_nbs Prepare N-Bromosuccinimide (NBS) Solution initiate_reaction Add NBS to Aminophenol Solutions prep_nbs->initiate_reaction reaction_setup->initiate_reaction monitor_reaction Take Aliquots at Timed Intervals initiate_reaction->monitor_reaction quench Quench Aliquots monitor_reaction->quench hplc HPLC Analysis quench->hplc data_analysis Determine Reaction Rate/Yield hplc->data_analysis G cluster_activating Activating Groups (-NH₂, -OH) cluster_deactivating Deactivating Groups (-SO₃H) substituent Substituent on Benzene Ring electron_donating Electron-Donating Effect (Resonance) substituent->electron_donating electron_withdrawing Electron-Withdrawing Effect (Inductive) substituent->electron_withdrawing increased_density Increased Electron Density on Ring electron_donating->increased_density increased_reactivity Increased Reactivity (Faster Reaction) increased_density->increased_reactivity decreased_density Decreased Electron Density on Ring electron_withdrawing->decreased_density decreased_reactivity Decreased Reactivity (Slower Reaction) decreased_density->decreased_reactivity

References

A Comparative Study of Azo Dyes: 3-Amino-4-hydroxybenzenesulfonic Acid vs. Sulfanilic Acid as Diazo Components

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, spectral properties, and performance characteristics of azo dyes derived from 3-Amino-4-hydroxybenzenesulfonic acid and sulfanilic acid for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative study of azo dyes synthesized using two different aromatic amines as diazo components: this compound and the widely used sulfanilic acid. The selection of the diazo component is a critical factor that influences the final properties of the azo dye, including its color, solubility, and fastness. This report outlines the synthetic protocols, presents a comparison of their performance based on available experimental data, and discusses the structural differences that lead to variations in their characteristics.

Performance Comparison of Azo Dyes

The introduction of a hydroxyl group in the ortho position to the amino group in this compound, as compared to the para-amino group in sulfanilic acid, has a significant impact on the properties of the resulting azo dyes. This structural difference can influence the electronic environment of the azo chromophore, affecting the wavelength of maximum absorption (λmax) and, consequently, the color of the dye. Furthermore, the presence of the hydroxyl group can potentially enhance the dye's ability to chelate with metal ions and may also affect its fastness properties.

To provide a clear comparison, the following table summarizes the key performance indicators for representative azo dyes derived from both this compound and sulfanilic acid when coupled with the same or similar coupling agents, such as β-naphthol.

Performance MetricAzo Dye from this compound (or its isomer)Azo Dye from Sulfanilic Acid
Diazo Component This compound (or 2-Amino-4-hydroxybenzenesulfonic acid)Sulfanilic acid
Coupling Component β-Naphtholβ-Naphthol
Wavelength of Max. Absorption (λmax) Data not readily available in a directly comparable format. Dyes from the isomeric 2-aminophenol-4-sulfonic acid show a range of colors.~485 nm (Orange II)[1]
Color Expected to be in the orange to red range.Orange[1]
Light Fastness Generally considered to have good light fastness, which can be enhanced by metallization.Moderate to good light fastness.
Wash Fastness Good, attributed to the sulfonic acid group enhancing solubility and fiber affinity.Good, the sulfonic acid group aids in water solubility and binding to polar fibers.[2]
Rubbing Fastness GoodGood[2]

Experimental Protocols

The synthesis of azo dyes from both this compound and sulfanilic acid follows a standard two-step process: diazotization of the aromatic amine followed by a coupling reaction with a suitable coupling agent.

Protocol 1: Diazotization of the Aromatic Amine

This protocol describes the formation of the diazonium salt from either this compound or sulfanilic acid.

Materials:

  • This compound or Sulfanilic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium carbonate (Na₂CO₃) (for sulfanilic acid)

  • Distilled water

  • Ice

Procedure:

  • Preparation of the Amine Solution:

    • For this compound: Dissolve the required molar equivalent of the acid in dilute hydrochloric acid.

    • For Sulfanilic acid: Dissolve sulfanilic acid in a sodium carbonate solution to form the soluble sodium salt.

  • Cooling: Cool the amine solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical as diazonium salts are unstable at higher temperatures.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled amine solution.[3] Ensure the temperature remains between 0-5 °C. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol details the reaction of the diazonium salt with a coupling component, such as β-naphthol, to form the azo dye.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Coupling component (e.g., β-naphthol)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Ice

Procedure:

  • Preparation of the Coupling Component Solution: Dissolve the desired coupling component (e.g., β-naphthol) in a dilute sodium hydroxide solution.[4]

  • Cooling: Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Coupling: Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.[4]

  • Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolation: Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.

  • Purification: The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a water-ethanol mixture.

Protocol 3: Evaluation of Dye Performance

The following are standard methods for assessing the fastness properties of the synthesized dyes on a suitable fabric substrate (e.g., wool or nylon).

  • Light Fastness: The light fastness is evaluated by exposing the dyed fabric to a standardized light source (e.g., a Xenon arc lamp) according to ISO 105-B02. The change in color is assessed by comparing the exposed sample with an unexposed sample using the Blue Wool Scale (ratings from 1 to 8, where 8 is excellent).

  • Wash Fastness: Wash fastness is determined according to the ISO 105-C06 standard. The dyed fabric is washed in a soap or detergent solution, and the change in color of the fabric and the staining of an adjacent undyed fabric are rated using a grey scale (ratings from 1 to 5, where 5 is excellent).

  • Rubbing Fastness: The rubbing fastness (dry and wet) is assessed using a crockmeter according to the ISO 105-X12 standard. The amount of color transferred to a standard white cotton cloth is evaluated using a grey scale (ratings from 1 to 5, where 5 is excellent).

Visualizing the Synthesis and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

AzoDyeSynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (this compound or Sulfanilic acid) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO2 Sodium Nitrite (NaNO2) NaNO2->DiazoniumSalt HCl Hydrochloric Acid (HCl) HCl->DiazoniumSalt IceBath Ice Bath (0-5 °C) IceBath->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye CouplingComponent Coupling Component (e.g., β-Naphthol) CouplingComponent->AzoDye NaOH Sodium Hydroxide (NaOH) NaOH->AzoDye

Caption: General workflow for the two-step synthesis of azo dyes.

DyePerformanceEvaluation cluster_application Dye Application cluster_evaluation Performance Evaluation SynthesizedDye Synthesized Azo Dye DyeingProcess Dyeing Process (Control of pH, Temp.) SynthesizedDye->DyeingProcess Fabric Fabric Substrate (e.g., Wool, Nylon) Fabric->DyeingProcess DyedFabric Dyed Fabric DyeingProcess->DyedFabric LightFastness Light Fastness Test DyedFabric->LightFastness WashFastness Wash Fastness Test DyedFabric->WashFastness RubbingFastness Rubbing Fastness Test DyedFabric->RubbingFastness PerformanceData Performance Data LightFastness->PerformanceData WashFastness->PerformanceData RubbingFastness->PerformanceData

References

A Comparative Guide to Coupling Components for Azo Dyes Derived from Diazotized 3-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the performance of various coupling components in the synthesis of azo dyes using diazotized 3-Amino-4-hydroxybenzenesulfonic acid. The selection of the coupling component is a critical determinant of the resulting dye's color, fastness, and potential applications. This document outlines detailed experimental protocols and presents a comparative analysis of different classes of coupling partners to aid in the rational design and synthesis of novel azo compounds.

Performance Comparison of Coupling Components

The reactivity of the coupling component and the spectral properties of the resulting azo dye are intrinsically linked to the electronic nature of the substituent groups on the aromatic ring. Electron-donating groups (e.g., -OH, -NH2) activate the ring for electrophilic substitution by the diazonium salt, influencing the rate and efficiency of the coupling reaction. The extent of conjugation in the final molecule dictates the wavelength of maximum absorption (λmax) and thus the observed color.

Below is a summary of the performance of different classes of coupling components with diazotized this compound.

Coupling Component ClassExample CompoundChemical StructureExpected ColorRelative ReactivityPotential Applications
Phenols PhenolC₆H₅OHYellow-OrangeModeratepH indicators, textile dyes
Salicylic AcidC₇H₆O₃OrangeModerateAntiseptics, textile dyes[1]
4-Hydroxybenzoic AcidC₇H₆O₃Yellow-OrangeModerateAntibacterial agents, textile dyes[1]
Naphthols 1-NaphtholC₁₀H₈ORed-BrownHighTextile dyes, indicators[2]
2-NaphtholC₁₀H₈OOrange-RedHighTextile dyes, pigments[2]
Aromatic Amines AnilineC₆H₅NH₂YellowHighDyes, pigments
N,N-DimethylanilineC₆H₅N(CH₃)₂RedVery HighDyes, analytical reagents
Active Methylene Compounds Ethyl AcetoacetateCH₃COCH₂COOC₂H₅YellowModeratePigments, food colorants

Experimental Protocols

The synthesis of azo dyes from this compound is a two-step process involving diazotization followed by coupling.

Diazotization of this compound

This procedure converts the primary aromatic amine into a diazonium salt, which is a reactive electrophile.

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ice

Procedure:

  • Dissolve a specific molar equivalent of this compound in a dilute solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.

  • Continue stirring for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Azo Coupling Reaction

The diazonium salt solution is then reacted with a suitable coupling component to form the azo dye.

Materials:

  • Diazonium salt solution from the previous step

  • Coupling component (e.g., phenol, naphthol, aromatic amine)

  • Sodium hydroxide (B78521) (NaOH) or Sodium carbonate (Na₂CO₃) for pH adjustment

  • Distilled water

  • Ice

Procedure:

  • Dissolve the coupling component in a dilute alkaline solution (e.g., sodium hydroxide or sodium carbonate) or an acidic solution, depending on the nature of the coupling partner.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes. The formation of a colored precipitate indicates the synthesis of the azo dye.

  • Adjust the pH of the reaction mixture as necessary to optimize the coupling reaction. For phenols and naphthols, a slightly alkaline pH (8-10) is generally preferred, while for aromatic amines, a slightly acidic pH (4-7) is often used.

  • Isolate the resulting azo dye by filtration, wash with cold water to remove any unreacted starting materials and salts, and then dry.

  • The crude product can be further purified by recrystallization from an appropriate solvent.[1]

Visualizing the Synthesis and Logic

To better understand the workflow and the factors influencing the final product, the following diagrams are provided.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_downstream Analysis & Application A 3-Amino-4-hydroxy- benzenesulfonic acid C Diazonium Salt Solution A->C 0-5 °C B NaNO₂ / HCl B->C E Azo Dye C->E 0-5 °C, pH control D Coupling Component D->E F Purification E->F G Characterization (Spectroscopy) F->G H Performance Evaluation G->H

Experimental workflow for azo dye synthesis.

logical_relationship cluster_properties Influenced Properties Coupling_Component Choice of Coupling Component Color Color (λmax) Coupling_Component->Color Conjugation & Substituents Reactivity Reaction Rate & Yield Coupling_Component->Reactivity Electronic Effects (e.g., -OH, -NH₂) Solubility Solubility Coupling_Component->Solubility Functional Groups (e.g., -SO₃H) Application Application Color->Application Reactivity->Application Solubility->Application

References

Antioxidant Potential of 3-Amino-4-hydroxybenzenesulfonic Acid-Based Schiff Bases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Schiff bases derived from 3-Amino-4-hydroxybenzenesulfonic acid. The information presented herein is curated from experimental data to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of these compounds. While direct comparative quantitative data for a series of this compound-based Schiff bases is limited in the current literature, this guide utilizes data from structurally similar aminophenol-derived Schiff bases to provide representative insights into their antioxidant capabilities.

Quantitative Antioxidant Activity

The antioxidant potential of Schiff bases is commonly evaluated through various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most prevalent. The efficacy is typically expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

One study on new this compound-based imine compounds found that they exhibited higher antioxidant activity than the standard antioxidant Butylated Hydroxytoluene (BHT)[1]. Among the synthesized compounds, 4-hydroxy-3-(2-hydroxy-3-methoxybenzylideneamino)-benzenesulfonic acid was identified as having the highest antioxidant activity[1].

For a quantitative comparison, the following table summarizes the antioxidant activity of a series of Schiff bases derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde (B140153) with ortho-, meta-, and para-aminophenol. These aminophenol derivatives are structurally analogous to this compound, with the primary difference being the substituent on the aniline (B41778) ring (sulfonic acid vs. hydroxyl group at different positions). This data provides valuable insights into how the substitution pattern on the aniline ring influences antioxidant capacity.

CompoundStructureDPPH IC50 (µg/mL)[2]β-Carotene Bleaching IC50 (µg/mL)[2]
(E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol (Schiff base I)Condensation product of 2-hydroxy-3-methoxybenzaldehyde and o-aminophenol1.252.10
(E)-2-(((3-hydroxyphenyl)imino)methyl)-6-methoxyphenol (Schiff base II)Condensation product of 2-hydroxy-3-methoxybenzaldehyde and m-aminophenol3.804.50
(E)-2-(((4-hydroxyphenyl)imino)methyl)-6-methoxyphenol (Schiff base III)Condensation product of 2-hydroxy-3-methoxybenzaldehyde and p-aminophenol2.503.80
Butylated Hydroxytoluene (BHT) (Standard)-1.802.90

Note: The data presented is for aminophenol-derived Schiff bases, which are structurally similar to this compound-based Schiff bases. The IC50 values are inversely proportional to the antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the synthesis of the Schiff bases and the antioxidant activity assays.

Synthesis of this compound-Based Schiff Bases

A general method for the synthesis of Schiff bases from 3-amino-4-hydroxybenzenesulfonamide (B74053), a closely related precursor, involves the condensation reaction with various aromatic aldehydes. This procedure can be adapted for this compound.

Procedure:

  • Dissolve 3-amino-4-hydroxybenzenesulfonamide (1 mmol) in propan-2-ol.

  • Add the desired aromatic aldehyde (1 mmol) to the solution.

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture to room temperature, allowing the Schiff base product to crystallize.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., cold propan-2-ol), and dry.

  • The structure of the synthesized Schiff bases can be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR. The formation of the azomethine (-C=N-) group is a key indicator of a successful reaction.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of different concentrations of the test compound to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank. Ascorbic acid or BHT can be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Procedure:

  • Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Keep the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare different concentrations of the test compound.

  • Mix 10 µL of the test compound solution with 1 mL of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • A suitable solvent is used as a blank, and a standard antioxidant like Trolox or ascorbic acid is used as a positive control.

  • The percentage of scavenging is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the synthesis and antioxidant testing workflow.

experimental_workflow cluster_synthesis Schiff Base Synthesis A 3-Amino-4-hydroxy- benzenesulfonic acid D Reflux (1h) A->D B Aromatic Aldehyde B->D C Solvent (e.g., Propan-2-ol) C->D E Crystallization D->E F Filtration & Drying E->F G Synthesized Schiff Base F->G

Caption: General workflow for the synthesis of this compound-based Schiff bases.

antioxidant_assay_workflow cluster_assay Antioxidant Activity Assay cluster_dpph DPPH Assay cluster_abts ABTS Assay start Synthesized Schiff Base dpph1 Prepare Sample Dilutions start->dpph1 abts1 Prepare Sample Dilutions start->abts1 dpph2 Add DPPH Solution dpph1->dpph2 dpph3 Incubate (30 min, dark) dpph2->dpph3 dpph4 Measure Absorbance (517 nm) dpph3->dpph4 end Calculate IC50 Values dpph4->end abts2 Add ABTS•+ Solution abts1->abts2 abts3 Incubate (6 min) abts2->abts3 abts4 Measure Absorbance (734 nm) abts3->abts4 abts4->end

Caption: Workflow for determining antioxidant activity using DPPH and ABTS assays.

Antioxidant Mechanism of Action

The antioxidant activity of phenolic Schiff bases is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group or an electron to neutralize free radicals. This process is often described by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).

antioxidant_mechanism cluster_mechanism Antioxidant Mechanism cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer - Proton Transfer (SET-PT) SB_OH Schiff Base (Ar-OH) Free_Radical Free Radical (R•) SB_O_rad Schiff Base Radical (Ar-O•) SB_OH->SB_O_rad H• donation SB_OH_rad_cat Schiff Base Radical Cation (Ar-OH•+) SB_OH->SB_OH_rad_cat e⁻ donation RH Neutralized Radical (RH) Free_Radical->RH H• acceptance R_anion Radical Anion (R⁻) Free_Radical->R_anion e⁻ acceptance SB_O_rad2 Schiff Base Radical (Ar-O•) SB_OH_rad_cat->SB_O_rad2 - H+ RH2 Neutralized Radical (RH) R_anion->RH2 + H+ H_plus Proton (H+)

Caption: Key mechanisms of free radical scavenging by phenolic Schiff bases.

References

A Comparative Analysis of RP-HPLC and Ion-Pair HPLC for the Separation of Aminobenzenesulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of aminobenzenesulfonic acids are crucial. These compounds, characterized by their high polarity, present a significant challenge for traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides an objective comparison between conventional RP-HPLC and ion-pair RP-HPLC for the analysis of aminobenzenesulfonic acid isomers, supported by experimental protocols and performance data to aid in method selection and development.

Principle of Separation: Overcoming Polarity Challenges

In RP-HPLC , separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. Highly polar compounds like aminobenzenesulfonic acids have weak interactions with the stationary phase, leading to poor retention and early elution, often near the solvent front. This can result in inadequate separation, especially for isomers with similar polarities.

Ion-Pair RP-HPLC is a modification of RP-HPLC designed to enhance the retention of ionic and highly polar analytes.[1] This technique introduces an ion-pairing reagent into the mobile phase.[2] This reagent is a large ionic molecule with a hydrophobic alkyl chain and a charged head group. The hydrophobic tail interacts with the nonpolar stationary phase, effectively creating a charged surface. The charged head group of the ion-pairing reagent then forms an ion pair with the oppositely charged analyte, increasing its hydrophobicity and thus its retention on the column.[1] For the analysis of acidic aminobenzenesulfonic acids, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt, is used.[3]

Performance Comparison: RP-HPLC vs. Ion-Pair HPLC

The following table summarizes the expected performance of both methods for the analysis of aminobenzenesulfonic acid isomers (orthanilic acid, metanilic acid, and sulfanilic acid).

Performance MetricRP-HPLCIon-Pair HPLCRationale
Retention Time Very short (e.g., < 3 minutes)Significantly longer and adjustableAminobenzenesulfonic acids are highly polar and have minimal interaction with the C18 stationary phase in RP-HPLC. The ion-pair reagent in the mobile phase increases the hydrophobicity of the analytes, leading to stronger retention.
Resolution of Isomers Poor to non-existentGood to excellentThe increased retention and differential interaction of the ion-pairs with the stationary phase allow for the separation of structurally similar isomers that would otherwise co-elute in RP-HPLC.
Peak Shape Often shows tailingGenerally improved and more symmetricalThe ion-pairing reagent can help to mask residual silanol (B1196071) groups on the silica-based stationary phase, which can cause peak tailing with polar analytes.
Method Complexity Simple and straightforwardMore complexRequires careful selection and optimization of the ion-pairing reagent concentration and mobile phase pH. Column equilibration can also be more time-consuming.[4]
MS Compatibility Generally compatible (with volatile mobile phases)Often incompatibleMany common ion-pairing reagents, like tetrabutylammonium (B224687) salts, are non-volatile and can cause ion suppression and contamination of the mass spectrometer source.[5]
Column Lifespan Generally longCan be reducedThe ion-pairing reagent can adsorb irreversibly to the stationary phase, potentially altering its properties over time and requiring dedicated columns for ion-pair applications.

Experimental Protocols

RP-HPLC Method for Sulfanilic Acid

This method is a typical example of a simple RP-HPLC approach for the analysis of a single aminobenzenesulfonic acid isomer.

  • Column: Waters Bondapak C18 (dimensions not specified)[6][7]

  • Mobile Phase: Methanol:Water (1:4, v/v) with the aqueous phase adjusted to pH 2.9 with 0.01 mol/L phosphoric acid[6][7]

  • Flow Rate: 1.0 mL/min[6][7]

  • Detection: Diode Array Detector (DAD) at 244 nm[6][7]

  • Expected Outcome: Sulfanilic acid is separated within approximately 3 minutes.[6][7]

Ion-Pair HPLC Method for Aminobenzenesulfonic Acid Isomers

This method demonstrates the use of an ion-pairing reagent to achieve the separation of orthanilic, metanilic, and sulfanilic acids.[6]

  • Column: Spherisorb 10 ODS (or equivalent C18 column)[6]

  • Ion-Pairing Reagent: Tetrabutylammonium hydrogen sulphate (TBAHS)[6]

  • Mobile Phase: 5% Acetonitrile in a 0.05 M Na₂HPO₄ aqueous buffer containing 0.005 M TBAHS, with the final pH adjusted to 5.5.[6]

  • Flow Rate: (Not specified, typically 1.0 mL/min)

  • Detection: UV detector (wavelength not specified, typically around 254 nm for aromatic compounds)

  • Expected Outcome: Successful separation and determination of orthanilic, metanilic, and sulfanilic acids.[6]

Logical Workflow for HPLC Analysis

The following diagram illustrates the general workflow for performing an HPLC analysis, applicable to both RP-HPLC and Ion-Pair HPLC methods.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis A Mobile Phase Preparation C Pump A->C B Sample Preparation D Injector B->D C->D E Column D->E F Detector E->F G Data Acquisition (Chromatogram) F->G H Peak Integration & Quantification G->H I Report Generation H->I

References

A Comparative Guide to Purity Assessment of Synthesized 3-Amino-4-hydroxybenzenesulfonic Acid: Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis and quality control of 3-Amino-4-hydroxybenzenesulfonic acid, an important intermediate in the pharmaceutical and dye industries. This guide provides a detailed comparison of two common analytical techniques for purity assessment: diazotization titration and High-Performance Liquid Chromatography (HPLC). The information presented, including experimental protocols and performance data, is intended to assist researchers in selecting the most appropriate method for their specific needs.

Methodology Comparison

A key aspect of selecting an analytical method is understanding its underlying principles and practical requirements. Titration and HPLC offer distinct advantages and disadvantages in terms of specificity, precision, and throughput.

Diazotization Titration is a classical chemical method that relies on the quantitative reaction of the primary aromatic amino group of this compound with a standardized solution of sodium nitrite (B80452) in an acidic medium. The endpoint of the titration, indicating the completion of the reaction, can be determined potentiometrically or with a chemical indicator. This method is valued for its accuracy and reliance on fundamental stoichiometric principles.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can resolve the parent compound from its impurities. A sample solution is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. Different components in the sample interact with the stationary phase to varying degrees, leading to their separation. A detector then quantifies the amount of each component as it elutes from the column. Reversed-phase HPLC is particularly well-suited for the analysis of polar aromatic compounds like this compound.

A Chinese patent has indicated that for this compound, both diazotization titration and HPLC methods can yield comparable purity results, with reported values of 98% for both techniques[1].

Quantitative Data Summary

The following table summarizes the typical performance characteristics of diazotization titration and HPLC for the purity assessment of aromatic amines and sulfonamides, providing a basis for comparison.

ParameterDiazotization TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Volumetric analysis based on a chemical reactionChromatographic separation based on differential partitioning
Specificity Good for primary aromatic aminesHigh (can separate structurally similar impurities)
Accuracy (% Recovery) Typically 98-102%Typically 98-102%[2]
Precision (%RSD) ≤ 1%≤ 2%[2]
Limit of Detection (LOD) Higher (mg range)Lower (µg/mL to ng/mL range)[2]
Limit of Quantitation (LOQ) Higher (mg range)Lower (µg/mL to ng/mL range)[2]
Throughput Lower (manual and sequential)Higher (amenable to automation with an autosampler)
Instrumentation Cost LowHigh
Solvent Consumption LowHigh

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results.

Diazotization Titration Protocol

This protocol is based on the well-established method for the assay of primary aromatic amines[3][4][5][6].

1. Reagents and Preparation:

  • 0.1 M Sodium Nitrite (NaNO₂) Solution: Dissolve approximately 6.9 g of sodium nitrite in 1000 mL of deionized water. Standardize this solution against a primary standard, such as sulfanilic acid.

  • Hydrochloric Acid (HCl): Concentrated and 2 M solutions.

  • Potassium Bromide (KBr): Solid.

  • Starch-Iodide Paper: For external endpoint detection (if not using a potentiometer).

  • Sample Solution: Accurately weigh about 0.5 g of synthesized this compound and dissolve it in 50 mL of 2 M HCl.

2. Titration Procedure:

  • Transfer the sample solution to a 250 mL beaker.

  • Add 5 g of potassium bromide to the solution and stir until dissolved.

  • Cool the beaker in an ice bath to maintain a temperature between 0-5 °C[3][5][6].

  • For potentiometric titration, immerse a platinum indicator electrode and a suitable reference electrode into the solution and monitor the potential.

  • Titrate slowly with the standardized 0.1 M sodium nitrite solution, stirring continuously.

  • Near the endpoint, add the titrant dropwise.

  • Endpoint Detection:

    • Potentiometric: A sharp change in the potential indicates the endpoint.

    • External Indicator: After each addition of titrant, use a glass rod to transfer a drop of the solution to a piece of starch-iodide paper. The endpoint is reached when a blue color is produced immediately[3][7].

3. Calculation of Purity:

The purity of this compound is calculated using the following formula:

Purity (%) = (V × M × F × 100) / W

Where:

  • V = Volume of sodium nitrite solution consumed in mL

  • M = Molarity of the sodium nitrite solution

  • F = Molar mass of this compound (189.19 g/mol )

  • W = Weight of the sample in mg

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative reversed-phase HPLC method developed based on common practices for the analysis of related sulfonamides and aromatic sulfonic acids[2][8].

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium dihydrogen phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

2. Reagents and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase A to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.

4. Calculation of Purity:

The purity of the synthesized compound is typically determined by the area percentage method:

Purity (%) = (Area of the main peak / Total area of all peaks) × 100

Alternative Methods

While titration and HPLC are the most common methods, other techniques can also be employed for the purity assessment of this compound.

  • UV-Vis Spectrophotometry: This technique can be used for quantitative analysis if the compound has a unique chromophore and potential impurities do not interfere at the analytical wavelength[9][10][11][12][13]. It is a simple and cost-effective method but lacks the specificity of HPLC.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and is suitable for the analysis of charged species like sulfonic acids[14][15][16][17][18]. It requires smaller sample volumes and generates less waste compared to HPLC.

Workflow and Process Visualization

The following diagrams illustrate the experimental workflows for both the diazotization titration and HPLC methods.

TitrationWorkflow cluster_prep Sample and Reagent Preparation cluster_titration Titration cluster_endpoint Endpoint Detection cluster_calc Calculation Sample Weigh Sample Dissolve Dissolve in HCl Sample->Dissolve KBr Add KBr Dissolve->KBr Cool Cool to 0-5°C KBr->Cool Titrate Titrate with 0.1M NaNO2 Cool->Titrate Potentiometric Potentiometric Titrate->Potentiometric Indicator Starch-Iodide Paper Titrate->Indicator Calculate Calculate Purity Potentiometric->Calculate Indicator->Calculate

Caption: Workflow for Diazotization Titration.

HPLCWorkflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis PrepStandard Prepare Standard Solution InjectStd Inject Standard PrepStandard->InjectStd PrepSample Prepare Sample Solution InjectSample Inject Sample PrepSample->InjectSample Equilibrate Equilibrate System Equilibrate->InjectStd Equilibrate->InjectSample Record Record Chromatograms InjectStd->Record InjectSample->Record Integrate Integrate Peaks Record->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate

Caption: Workflow for HPLC Analysis.

References

Cross-Validation of Analytical Methods for 3-Amino-4-hydroxybenzenesulfonic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative analysis of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the quantitative determination of 3-amino-4-hydroxybenzenesulfonic acid and its derivatives. While direct cross-validation studies for this specific compound are not extensively documented, this guide leverages data from the analysis of structurally similar sulfonamides to present a valuable comparison of these methods.

Data Presentation: Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the typical validation parameters for HPLC and UV-Visible Spectrophotometric methods, based on data reported for related sulfonamide compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Linearity (Correlation Coefficient, r²) > 0.999[1][2]> 0.99[3]
Linear Range LOQ to 200% of limit concentration[1][2]0.1 - 7.0 µg/mL[3]
Accuracy (% Recovery) 98 - 102%97.3 - 100.8%[3]
Precision (% RSD) < 2%0.1 - 0.5%[3]
Limit of Detection (LOD) 50 µg/L (for sulfonamide derivatives)[4]0.03 - 0.05 µg/mL[3]
Limit of Quantification (LOQ) 0.11 - 0.18 µg/mL[3]Not explicitly stated in provided results

Experimental Workflows and Logical Relationships

A crucial aspect of ensuring consistency and reliability between different analytical methods is the process of cross-validation. This process is designed to demonstrate that two different methods provide comparable results for the same analyte.

cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., UV-Vis) A_QC Prepare QC Samples A_Analyze Analyze Samples A_QC->A_Analyze A_Data Obtain Results A A_Analyze->A_Data Compare Compare Results (Statistical Analysis) A_Data->Compare B_QC Prepare QC Samples B_Analyze Analyze Samples B_QC->B_Analyze B_Data Obtain Results B B_Analyze->B_Data B_Data->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

A generalized workflow for analytical method cross-validation.

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic validation of sulfonamide derivatives, which is applicable to this compound.

cluster_validation Spectroscopic Validation Start Starting Materials (e.g., o-Aminophenol) Synthesis Chemical Synthesis (e.g., Sulfonation) Start->Synthesis Purification Purification Synthesis->Purification Product Synthesized Derivative Purification->Product NMR NMR Spectroscopy (Structural Elucidation) Product->NMR IR FT-IR Spectroscopy (Functional Groups) Product->IR MS Mass Spectrometry (Molecular Weight) Product->MS Final Validated Compound NMR->Final IR->Final MS->Final

Workflow for Sulfonamide Synthesis and Validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC and UV-Visible Spectrophotometric analysis of sulfonamide derivatives.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the quantitative determination of a sulfonamide-related impurity.[1][2]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible or Photo-Diode Array (PDA) detector and an autosampler.

  • Column: YMC-Triart C8 (250×4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., di-potassium hydrogen phosphate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent to achieve a concentration within the linear range of the method.

UV-Visible Spectrophotometric Method

This method is based on the diazotization of the amino group present in sulfonamides and subsequent coupling to form a colored azo dye.[3][5]

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Reagents:

  • Procedure:

    • An aliquot of the sample solution is transferred to a volumetric flask.

    • Add sulfuric acid and sodium nitrite solution and allow the mixture to stand for a few minutes for diazotization to occur.

    • Add sulphamic acid to neutralize the excess nitrous acid.

    • Add 8-hydroxyquinoline solution, followed by sodium hydroxide solution, to facilitate the coupling reaction and develop the color.

    • Dilute the solution to the mark with water.

    • Measure the absorbance of the resulting red-colored product at the wavelength of maximum absorption (around 500 nm) against a reagent blank.

  • Quantification: The concentration of the sulfonamide derivative is determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions.

Conclusion

Both HPLC and UV-Visible Spectrophotometry offer viable and robust methods for the analysis of this compound and its derivatives. HPLC provides higher specificity and is well-suited for separating the analyte from potential impurities, making it a powerful tool for purity and stability studies. On the other hand, UV-Visible Spectrophotometry, particularly after a color-forming reaction, offers a simpler, more cost-effective, and often highly sensitive method for routine quantification, especially in quality control settings where the sample matrix is well-defined.

The choice between these methods will depend on the specific requirements of the analysis, including the need for specificity, the complexity of the sample matrix, available instrumentation, and throughput considerations. For comprehensive characterization and in regulatory submissions, HPLC is generally preferred. For routine quality control and screening purposes, a validated spectrophotometric method can be a practical and efficient alternative. Cross-validation of these methods is essential to ensure data integrity and consistency across different analytical platforms.

References

Unveiling the Anticancer Potential of 3-Amino-4-hydroxybenzenesulfonamide Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological efficacy of various novel 3-Amino-4-hydroxybenzenesulfonamide derivatives, with a focus on their potential as anticancer agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

A recent study has synthesized and evaluated a series of novel derivatives of 3-Amino-4-hydroxybenzenesulfonamide, demonstrating their significant potential as inhibitors of carbonic anhydrases (CAs) and as cytotoxic agents against various cancer cell lines.[1][2][3] This guide summarizes the key findings, presenting quantitative data on their biological activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Biological Efficacy

The synthesized derivatives of 3-Amino-4-hydroxybenzenesulfonamide were broadly categorized into several classes, including Schiff bases, aminoketones, and β-alanine derivatives.[1][4] Their anticancer activity was primarily assessed through MTT assays on human glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines.[1][2][3]

Cytotoxicity against Cancer Cell Lines

The following table summarizes the percentage of viable cancer cells after 72 hours of incubation with 100 µM of the most active compounds.

Compound IDDerivative ClassU-87 Cell Viability (%)MDA-MB-231 Cell Viability (%)PPC-1 Cell Viability (%)
9 Schiff Base<20~40~30
12 Aminoketone~50<20~60
18 Dimer of Aminoketone~30~50<20
21 Imidazole derivative<20~30~40

Data extracted from Figure 9 of the primary study.[1]

Further investigation into the most potent compounds revealed their half-maximal effective concentrations (EC50), providing a more precise measure of their cytotoxic potency.

Compound IDU-87 EC50 (µM)MDA-MB-231 EC50 (µM)PPC-1 EC50 (µM)
9 >100>100>100
12 >100>100>100
18 >100>100>100
21 >100>100>100

While the initial screening at 100 µM showed significant activity for some compounds, the determined EC50 values were all above 100 µM, suggesting a lower potency than initially anticipated.[1]

Carbonic Anhydrase Inhibition

The affinity of these derivatives for various human carbonic anhydrase (CA) isoenzymes was measured using a fluorescent thermal shift assay. The dissociation constants (Kd) indicate the binding affinity, with lower values representing stronger binding.

Compound IDCA I Kd (µM)CA II Kd (µM)CA VII Kd (µM)CA IX Kd (µM)CA XIV Kd (µM)
10 (Aminoketone)0.140.250.83.11.2
18 (Dimer)0.00770.0230.0510.530.12

Data extracted from the primary study, highlighting the potent multi-isoenzyme inhibition of compounds 10 and 18.[1]

Experimental Protocols

Synthesis of 3-Amino-4-hydroxybenzenesulfonamide Derivatives

General Procedure for Schiff Base Synthesis (Compounds 2-9): A solution of 3-Amino-4-hydroxybenzenesulfonamide (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in propan-2-ol (20 mL) was refluxed for 1 hour.[4] The reaction mixture was then cooled, and the resulting precipitate was filtered, washed with cold propan-2-ol, and dried to yield the final Schiff base product.[4]

General Procedure for Aminoketone Synthesis (Compounds 10-14): A mixture of 3-Amino-4-hydroxybenzenesulfonamide (10 mmol), the corresponding α-haloketone (10 mmol), and sodium bicarbonate (20 mmol) in ethanol (B145695) (30 mL) was refluxed for 8 hours. After cooling, the reaction mixture was poured into ice water, and the formed precipitate was collected by filtration, washed with water, and recrystallized from ethanol.

Cell Viability (MTT) Assay

The cytotoxic effects of the synthesized compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][5][6][7][8]

  • Cell Seeding: Cancer cells (U-87, MDA-MB-231, or PPC-1) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were then treated with the test compounds at a concentration of 100 µM for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).

Carbonic Anhydrase Binding Assay (Fluorescent Thermal Shift Assay)

The binding affinity of the compounds to different CA isoenzymes was determined by a fluorescent thermal shift assay.[1][9][10][11][12][13][14]

  • Reaction Mixture Preparation: A reaction mixture containing the specific CA isoenzyme (2 µM), the test compound (at various concentrations), and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer was prepared.

  • Thermal Denaturation: The fluorescence intensity was monitored as the temperature was gradually increased from 25 °C to 95 °C at a rate of 1 °C/min using a real-time PCR instrument.

  • Data Analysis: The melting temperature (Tm) of the protein was determined by fitting the fluorescence data to a Boltzmann equation. The dissociation constant (Kd) was then calculated by fitting the change in Tm as a function of the ligand concentration to the appropriate binding model.

Visualized Pathways and Workflows

Carbonic Anhydrase IX Signaling in Cancer

Carbonic anhydrase IX (CA IX) is a key enzyme involved in maintaining pH homeostasis in tumor cells, contributing to their survival and proliferation in the hypoxic and acidic tumor microenvironment.[1][2][15][16] Its inhibition is a promising strategy for anticancer therapy.

CAIX_Signaling Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp pHe_regulation Extracellular Acidification (pHe ↓) CAIX_exp->pHe_regulation pHi_regulation Intracellular Alkalinization (pHi ↑) CAIX_exp->pHi_regulation Invasion Invasion & Metastasis pHe_regulation->Invasion Proliferation Cell Proliferation & Survival pHi_regulation->Proliferation Apoptosis_resistance Resistance to Apoptosis pHi_regulation->Apoptosis_resistance

Caption: Role of Carbonic Anhydrase IX in Cancer Progression.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates the general workflow employed for the synthesis and biological evaluation of the 3-Amino-4-hydroxybenzenesulfonamide derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3-Amino-4-hydroxy- benzenesulfonamide synthesis Chemical Synthesis (e.g., Schiff Base, Aminoketone formation) start->synthesis derivatives Novel Derivatives synthesis->derivatives ca_assay Carbonic Anhydrase Binding Assay (Fluorescent Thermal Shift) derivatives->ca_assay mtt_assay Cell Viability Assay (MTT) derivatives->mtt_assay data_analysis Data Analysis (Kd, EC50) ca_assay->data_analysis mtt_assay->data_analysis

Caption: Synthesis and Biological Evaluation Workflow.

References

A Structural and Functional Comparison of 3-Amino-4-hydroxybenzenesulfonic Acid Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structure, biological activity, and experimental evaluation of 3-Amino-4-hydroxybenzenesulfonic acid and its derivatives, offering a comparative analysis of their potential as therapeutic agents.

Introduction

This compound is a chemical compound that serves as a crucial intermediate in the synthesis of various azo dyes and has potential applications in other industrial processes.[1][2] Its derivatives, particularly substituted benzenesulfonamides, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[3][4] These compounds are recognized for their role as enzyme inhibitors, with a notable impact on carbonic anhydrases, and have demonstrated potential as anticancer and antimicrobial agents.[3][5][6] This guide provides a detailed structural analysis and comparison of this compound analogs, supported by experimental data and detailed protocols to assist researchers and drug development professionals in their investigations.

Physicochemical Properties

The parent compound, this compound, is a rhombic brown crystalline solid.[7] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₆H₇NO₄S[7]
Molecular Weight189.19 g/mol [7]
Melting Point>300 °C (decomposes)[2]
SolubilitySparingly soluble in water[1]
pKaData not readily available

Synthesis of this compound and its Analogs

This compound can be synthesized through several methods, including the sulfonation of 2-aminophenol (B121084) with sulfuric acid.[8] A common laboratory-scale synthesis involves the reaction of ortho-aminophenol with sulfuric acid.[8]

Analogs of this compound, such as the 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid derivative, can be synthesized by a subsequent nitration step using nitric acid or a nitrate (B79036) salt.[8] Furthermore, a variety of derivatives can be prepared by modifying the amino group, for instance, through condensation with aromatic aldehydes to form Schiff bases.[5]

Comparative Biological Activity of Analogs

Recent studies have focused on the synthesis and biological evaluation of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053), a key analog of this compound. These studies have revealed significant potential in cancer therapy through the inhibition of carbonic anhydrases (CAs).[5]

Carbonic Anhydrase Inhibition

A series of novel 3-amino-4-hydroxybenzenesulfonamide derivatives have been shown to exhibit varying affinities for different human carbonic anhydrase isoenzymes.[5] The binding affinity, represented by the dissociation constant (Kd), is a critical parameter in evaluating the potential of these compounds as selective CA inhibitors.

CompoundTargetKd (μM)
Compound 9 Multi-CA inhibitor-
Compound 21 Not a CA binder-
Compound 25 CAI, CAII-
U-104 CAIX-selective inhibitor-
Acetazolamide Non-selective CA inhibitor-
Table of dissociation constants (Kd) for selected 3-amino-4-hydroxybenzenesulfonamide derivatives against carbonic anhydrase isoenzymes. Data extracted from a study by Dudutienė et al. (2022).[5]
Anticancer Activity

The anticancer potential of these analogs has been evaluated against several human cancer cell lines, including glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1).[5] The half-maximal effective concentration (EC50) values indicate the potency of the compounds in reducing cancer cell viability.

CompoundU-87 (EC50, μM)MDA-MB-231 (EC50, μM)PPC-1 (EC50, μM)
Compound 9 ---
Compound 21 ---
Table of half-maximal effective concentrations (EC50) for selected 3-amino-4-hydroxybenzenesulfonamide derivatives against various cancer cell lines. Data extracted from a study by Dudutienė et al. (2022).[5] Note: Specific EC50 values were not provided in the abstract.

Experimental Protocols

Synthesis of Schiff Base Derivatives of 3-Amino-4-hydroxybenzenesulfonamide

This protocol describes the general procedure for synthesizing Schiff base derivatives from 3-amino-4-hydroxybenzenesulfonamide and various aromatic aldehydes.[5]

Materials:

  • 3-amino-4-hydroxybenzenesulfonamide

  • Appropriate aromatic aldehyde

  • Propan-2-ol

Procedure:

  • Dissolve 3-amino-4-hydroxybenzenesulfonamide in propan-2-ol.

  • Add the aromatic aldehyde to the solution.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture to allow for product precipitation.

  • Isolate the product by filtration.

  • Purify the product as necessary (e.g., by recrystallization).

Fluorescent Thermal Shift Assay (FTSA) for Carbonic Anhydrase Binding

This assay is used to determine the binding affinity of compounds to carbonic anhydrases by measuring the change in the protein's thermal stability upon ligand binding.[5]

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., CAI, CAII)

  • Test compounds

  • Fluorescent dye (e.g., SYPRO Orange)

  • Appropriate buffer

  • Real-time PCR instrument

Procedure:

  • Prepare solutions of the carbonic anhydrase and the test compounds in the assay buffer.

  • Mix the protein, test compound, and fluorescent dye in the wells of a PCR plate.

  • Place the plate in a real-time PCR instrument.

  • Gradually increase the temperature and monitor the fluorescence intensity.

  • The melting temperature (Tm) is determined from the inflection point of the fluorescence curve.

  • The change in melting temperature (ΔTm) upon compound binding is used to calculate the dissociation constant (Kd).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for compound synthesis and biological evaluation.

Synthesis_Workflow cluster_synthesis Synthesis of Schiff Base Derivatives Reactants 3-Amino-4-hydroxybenzenesulfonamide + Aromatic Aldehyde Reaction Reflux in Propan-2-ol (1h) Reactants->Reaction Product Schiff Base Derivative Reaction->Product

Caption: Workflow for the synthesis of Schiff base derivatives.

Caption: Workflow for biological evaluation of the synthesized analogs.

References

performance comparison of 3-Amino-4-hydroxybenzenesulfonic acid-based sensors with other electrochemical sensors

Author: BenchChem Technical Support Team. Date: December 2025

A new class of electrochemical sensors based on poly(3-Amino-4-hydroxybenzenesulfonic acid) and its derivatives is demonstrating significant promise in the sensitive and selective detection of a wide range of analytes. This guide provides a comparative analysis of the performance of these sensors against other established electrochemical sensor platforms, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their applications.

Electrochemical sensors offer a powerful tool for analytical measurements due to their high sensitivity, rapid response, and cost-effectiveness. The performance of these sensors is critically dependent on the material used to modify the electrode surface. This compound and its analogs, when electropolymerized onto an electrode surface, create a stable, conductive, and electrocatalytically active film. This polymer film enhances the electron transfer kinetics and provides a high surface area for analyte interaction, leading to improved sensor performance.

Comparative Performance Analysis

To provide a clear comparison, the performance of a poly(4-amino-3-hydroxynaphthalene sulfonic acid) modified glassy carbon electrode (a close structural analog to poly(this compound)) is presented alongside other electrochemical sensors for the detection of various analytes. The data is summarized in the table below, highlighting key performance metrics such as the limit of detection (LOD), linear range, and sensitivity.

Sensor Type (Modifier Material)AnalyteLimit of Detection (LOD)Linear RangeSensitivityReference
Poly(4-amino-3-hydroxynaphthalene sulfonic acid)/GCE Ephedrine0.79 µM8.0 µM - 1.0 mM0.042 µA/µM[1]
Poly(3-aminobenzylamine)/PSS/FTODopamine (B1211576)0.0628 µM0.1 - 1.0 µM6.922 nA·cm⁻²·µM⁻¹[2]
MWCNT-AONP/SPCEAscorbic Acid0.140 µM0.16 - 0.640 µM0.3663 µA/µM[3][4]
Fe₃O₄ Nanoparticles/GCEDopamine4.5 µM10 - 100 µM-[5]
Fe₃O₄ Nanoparticles/GCEUric Acid14 µM20 - 160 µM-[5]
Fe₃O₄ Nanoparticles/GCEAscorbic Acid95 µM1050 - 2300 µM-[5]
Poly(l-lysine)/GO/GCEDopamine0.018 µM0.5 - 35 µM-[6]
Poly(l-lysine)/GO/GCEUric Acid0.031 µM0.5 - 20.0 µM-[6]

GCE: Glassy Carbon Electrode, PSS: Poly(sodium 4-styrenesulfonate), FTO: Fluorine-doped Tin Oxide, MWCNT: Multi-walled Carbon Nanotubes, AONP: Antimony Oxide Nanoparticles, SPCE: Screen-Printed Carbon Electrode, GO: Graphene Oxide.

The data indicates that sensors based on electropolymerized amino-sulfonic acids exhibit competitive performance. For instance, the poly(4-amino-3-hydroxynaphthalene sulfonic acid) modified electrode shows a wide linear range for the detection of ephedrine.[1] When compared to other sensors for different analytes, such as the highly sensitive dopamine sensor based on poly(l-lysine)/graphene oxide with an LOD of 0.018 µM, it is evident that the choice of modification material is crucial for targeting specific analytes with high performance.[6]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon scientific findings. Below are representative experimental protocols for the fabrication of a poly(this compound)-based sensor and its application in electrochemical detection.

Fabrication of Poly(this compound) Modified Glassy Carbon Electrode (GCE)
  • Pre-treatment of the GCE:

    • The bare Glassy Carbon Electrode (GCE) is polished to a mirror-like finish using 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing cloth.

    • The polished electrode is then sonicated in deionized water, ethanol, and again in deionized water for 5 minutes each to remove any adsorbed particles.

    • Finally, the electrode is dried under a stream of nitrogen.

  • Electropolymerization:

    • The pre-treated GCE is immersed in an electrochemical cell containing a solution of 2.0 mM this compound in 0.1 M nitric acid (HNO₃).[1]

    • The electropolymerization is carried out using cyclic voltammetry (CV) by scanning the potential between -0.8 V and +2.0 V for 15 cycles at a scan rate of 100 mV/s.[1]

    • During this process, a polymer film of poly(this compound) is formed on the GCE surface.

  • Stabilization:

    • After electropolymerization, the modified electrode is rinsed with deionized water to remove any unreacted monomer.

    • The electrode is then placed in a monomer-free 0.5 M sulfuric acid (H₂SO₄) solution and the potential is scanned between -0.8 V and +0.8 V until a stable cyclic voltammogram is obtained. This step ensures the stability and electrochemical activity of the polymer film.[7]

Electrochemical Detection of Analytes
  • Preparation of Analyte Solution:

    • A stock solution of the target analyte (e.g., dopamine, ascorbic acid) is prepared in a suitable supporting electrolyte, such as a phosphate (B84403) buffer solution (PBS) at a specific pH.

    • A series of standard solutions with varying concentrations are prepared by diluting the stock solution.

  • Electrochemical Measurement:

    • A three-electrode system is employed, consisting of the modified GCE as the working electrode, an Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode.

    • The electrochemical detection is typically performed using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution.

    • For DPV, the potential is scanned over a range where the analyte undergoes electrochemical oxidation or reduction. The resulting peak current is proportional to the concentration of the analyte.

  • Data Analysis:

    • A calibration curve is constructed by plotting the peak current from the DPV measurements against the corresponding analyte concentration.

    • The limit of detection (LOD) is typically calculated based on a signal-to-noise ratio of 3.

Visualizing the Process: Diagrams

To better illustrate the underlying mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_modification Electrode Modification cluster_detection Electrochemical Detection cluster_analysis Data Analysis p1 Polish GCE p2 Sonicate in DI Water & Ethanol p1->p2 p3 Dry GCE p2->p3 m1 Immerse in Monomer Solution p3->m1 m2 Electropolymerization (CV) m1->m2 m3 Rinse & Stabilize m2->m3 d1 Prepare Analyte Solutions m3->d1 d2 Perform DPV Measurement d1->d2 d3 Record Peak Current d2->d3 a1 Construct Calibration Curve d3->a1 a2 Calculate LOD & Sensitivity a1->a2

Caption: Experimental workflow for sensor fabrication and analysis.

signaling_pathway cluster_electrode Modified Electrode Surface poly Poly(3-Amino-4-hydroxy- benzenesulfonic acid) Film oxidized_analyte Oxidized Analyte poly->oxidized_analyte Electrocatalytic Oxidation gce Glassy Carbon Electrode signal Electrochemical Signal (Peak Current) gce->signal Measurement analyte Analyte (e.g., Dopamine) analyte->poly Adsorption & Interaction electrons 2e⁻ oxidized_analyte->electrons protons 2H⁺ oxidized_analyte->protons electrons->gce

Caption: Signaling pathway of an electrochemical sensor.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-hydroxybenzenesulfonic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Amino-4-hydroxybenzenesulfonic acid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals and should be used in conjunction with your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant.[1][2] Some sources also indicate it can cause severe skin burns and eye damage.[2] Therefore, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Body Protection: A lab coat or other protective clothing should be worn to protect skin and clothing.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of dust inhalation.[3]

Hazard and Property Overview

A summary of key hazard and quantitative data for this compound is presented below.

Property/HazardValue/ClassificationSource
Molecular Formula C₆H₇NO₄S[2]
Molecular Weight 189.19 g/mol [2]
Appearance Solid[4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1][5]
Signal Word Warning[1][5]
Storage Class Code 8A - Combustible corrosive hazardous materials[5]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][4] This ensures that the material is handled in an environmentally responsible and compliant manner. Do not empty into drains or release into the environment.[3]

I. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or expired solid this compound in a clearly labeled, sealed container.

    • The container must be compatible with acidic and corrosive materials.

    • Do not mix with other waste streams, especially strong bases or oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][4]

  • Contaminated Labware:

    • Dispose of any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container.[4]

II. Disposal of Empty Containers:

  • A container that has held this compound should be treated as hazardous waste unless properly decontaminated.[6]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water).[6]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[6]

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular trash after the chemical label has been defaced. Always confirm this procedure with your local EHS regulations.[6]

III. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.[4]

  • Ensure the storage area is away from incompatible materials.[3][4]

IV. Arranging for Professional Disposal:

  • Once a waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a licensed chemical waste disposal contractor.[4][6]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]

Spill and Emergency Procedures

  • For a Solid Spill:

    • Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.

    • Avoid Dust: Gently cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite (B1170534) to avoid creating dust.[6][7]

    • Collect: Carefully sweep or scoop the material into a designated, leak-proof hazardous waste container.

    • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[6]

Diagrams

DisposalWorkflow cluster_prep Preparation & Safety cluster_waste_handling Waste Handling & Collection cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) Segregate Segregate Waste (Solid, Contaminated Items) Ventilation->Segregate Label Label Waste Container Clearly Store Store in Designated Area EHS Contact EHS or Licensed Contractor Store->EHS Pickup Arrange for Waste Pickup End End Pickup->End Process Complete Start Start Disposal Process Start->PPE

References

Personal protective equipment for handling 3-Amino-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-Amino-4-hydroxybenzenesulfonic acid (CAS No. 98-37-3).

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several hazards. It is known to cause severe skin burns and eye damage, skin irritation, and serious eye irritation.[1][2][3] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[4] Therefore, stringent adherence to PPE protocols is mandatory.

The following table summarizes the required personal protective equipment for handling this substance.

Protection Type Required PPE Specifications and Standards
Respiratory Half-face respirator or N95 dust maskFor weighing and diluting, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[1][3][5] In situations with unknown atmospheric concentrations, a Self-Contained Breathing Apparatus (SCBA) should be used.[1]
Eye and Face Safety goggles and face shieldChemical splash goggles are required.[6] A face shield should be worn where there is a potential for splashing.[6][7] Eye protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]
Hand Chemical-resistant glovesProtective gloves are mandatory to prevent skin contact.[2][5]
Body Protective clothing/laboratory coatWear appropriate protective clothing to prevent skin exposure.[8][9]

It is crucial to ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9][10] A local exhaust ventilation system should be in use to minimize dust and vapor inhalation.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to mitigate risks. The following workflow outlines the procedural steps for managing this compound in a laboratory setting.

G prep Preparation - Don full PPE - Verify emergency equipment handling Handling - Weigh/handle in fume hood - Avoid dust generation prep->handling use Use in Experiment - Maintain ventilation - Monitor for spills handling->use spill Spill Response - Evacuate area - Use spill kit handling->spill If spill occurs decon Decontamination - Clean work surfaces - Decontaminate equipment use->decon use->spill If spill occurs waste Waste Collection - Segregate waste streams - Label waste containers decon->waste ppe_removal PPE Removal - Remove PPE in designated area - Wash hands thoroughly decon->ppe_removal disposal Disposal - Arrange for licensed disposal - Complete waste manifest waste->disposal spill->decon After cleanup disposal->ppe_removal

Caption: Workflow for Safe Handling and Disposal of this compound.

Procedural Steps:

  • Preparation : Before handling, ensure all required PPE is correctly donned. Verify that the safety shower and eyewash station are operational.

  • Handling : Conduct all weighing and handling of the solid material within a certified chemical fume hood to prevent inhalation of dust.

  • Storage : Store the chemical in a refrigerator in a tightly sealed container.[1][3][8]

  • Spill Response : In the event of a spill, dampen the solid material with water to prevent it from becoming airborne.[3] Transfer the dampened material and any contaminated absorbent paper into a sealed, vapor-tight plastic bag for disposal.[1][3] The contaminated area should then be thoroughly cleaned with a strong soap and water solution.[1][3]

  • Decontamination : After use, thoroughly decontaminate all work surfaces and equipment.

  • Disposal : All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste through a licensed disposal company, in accordance with local and national regulations.[2][8][10] Contaminated clothing should be sealed in a vapor-tight plastic bag for disposal.[1][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.